Product packaging for 4-Methyl-2-(tributylstannyl)thiazole(Cat. No.:CAS No. 251635-59-3)

4-Methyl-2-(tributylstannyl)thiazole

Cat. No.: B1591622
CAS No.: 251635-59-3
M. Wt: 388.2 g/mol
InChI Key: PZPGNMUMILSRSX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)thiazole is a useful research compound. Its molecular formula is C16H31NSSn and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NSSn B1591622 4-Methyl-2-(tributylstannyl)thiazole CAS No. 251635-59-3

Properties

IUPAC Name

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGNMUMILSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586038
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251635-59-3
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tributylstannyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Properties, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(tributylstannyl)thiazole has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its strategic importance lies in its utility as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the efficient formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, and an in-depth exploration of its reactivity, with a particular focus on its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors. Furthermore, this guide will delve into its emerging role as a key structural motif in the development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of a Functionalized Thiazole

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a sought-after component in the design of new therapeutic agents. The introduction of a tributylstannyl group at the 2-position of the 4-methylthiazole core provides a stable, yet reactive handle for the facile introduction of this important heterocycle into diverse molecular frameworks. This transformation is most commonly achieved through the Stille cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.[2][3] The stability of organostannanes to air and moisture, coupled with their broad functional group tolerance, makes them highly attractive reagents in complex molecule synthesis.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

General Properties
PropertyValueReference(s)
CAS Number 251635-59-3[4][5]
Molecular Formula C₁₆H₃₁NSSn[4][5]
Molecular Weight 388.20 g/mol [5]
Appearance Yellow to orange liquid[6]
Boiling Point 379.6 ± 35.0 °C (Predicted)[6]
Vapor Pressure 1.26E-05 mmHg at 25°C[4]
Solubility Insoluble in water (5.4E-4 g/L at 25°C)[4]
Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.0-7.2 ppm (s, 1H): Thiazole ring proton (H5).

  • δ 2.4-2.5 ppm (s, 3H): Methyl group protons on the thiazole ring (C4-CH₃).

  • δ 1.5-1.7 ppm (m, 6H): Methylene protons of the butyl groups adjacent to the tin atom (-Sn-CH₂-).

  • δ 1.2-1.4 ppm (m, 12H): Methylene protons of the butyl groups (-CH₂-CH₂-CH₃).

  • δ 0.8-1.0 ppm (t, 9H): Methyl protons of the butyl groups (-CH₂-CH₃).

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ ~170 ppm: Thiazole ring carbon (C2) attached to the tin atom.

  • δ ~150 ppm: Thiazole ring carbon (C4).

  • δ ~115 ppm: Thiazole ring carbon (C5).

  • δ ~29 ppm: Methylene carbons of the butyl groups (-Sn-CH₂-C H₂-).

  • δ ~27 ppm: Methylene carbons of the butyl groups (-Sn-C H₂-).

  • δ ~17 ppm: Methyl carbon of the 4-methyl group.

  • δ ~14 ppm: Methyl carbons of the butyl groups.

  • δ ~10 ppm: Methylene carbons of the butyl groups adjacent to the tin atom.

Infrared (IR) Spectroscopy:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a characteristic isotopic pattern for tin. The molecular ion peak [M]⁺ at m/z 388 would be observed, along with fragment ions corresponding to the loss of butyl groups.

Synthesis and Handling

Synthetic Protocol: Deprotonation and Stannylation

The most common and direct method for the synthesis of 2-stannylthiazoles involves the deprotonation of the C2-proton of the thiazole ring with a strong base, followed by quenching the resulting lithiated species with an electrophilic tin reagent, such as tributyltin chloride.

Synthesis Start 4-Methylthiazole Reagent1 n-BuLi THF, -78 °C Start->Reagent1 Intermediate 2-Lithio-4-methylthiazole Reagent2 Bu₃SnCl Intermediate->Reagent2 Reagent1->Intermediate Product This compound Reagent2->Product Stille_Coupling Reagent1 This compound Catalyst Pd(0) Catalyst Ligand Reagent1->Catalyst Reagent2 Aryl Halide (Ar-X) Reagent2->Catalyst Product 2-Aryl-4-methylthiazole Catalyst->Product Byproduct Bu₃SnX Catalyst->Byproduct PROTAC POI_Ligand Protein of Interest (POI) Ligand Linker Linker (may contain 4-methylthiazole) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Sources

An In-depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole (CAS 251635-59-3): A Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Functionalized Heterocycles in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals and functional materials. The thiazole ring, a five-membered aromatic heterocycle, is a "privileged structure" frequently found in clinically approved drugs due to its ability to engage in diverse biological interactions. This guide provides a comprehensive technical overview of 4-methyl-2-(tributylstannyl)thiazole , a specialized organostannane reagent designed for the precise introduction of the 4-methylthiazole moiety into target molecules.

While not a therapeutic agent itself, this compound is a critical upstream building block. Its utility is realized through the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. For drug development professionals and synthetic chemists, understanding the properties and applications of such reagents is fundamental to designing efficient and modular synthetic routes for novel chemical entities. This guide will detail the physicochemical properties of this compound, elucidate the mechanistic underpinnings of its reactivity, provide a foundational experimental protocol, and discuss the significance of the structural motif it delivers.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe application in any experimental setting. The key characteristics of this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 251635-59-3[1][2]
IUPAC Name tributyl(4-methyl-1,3-thiazol-2-yl)stannane[1]
Synonyms This compound, 2-(Tri-n-butylstannyl)-4-methylthiazole[2]
Molecular Formula C₁₆H₃₁NSSn[2]
Molecular Weight 388.2 g/mol [1][2]
Physical Form Liquid[1]
Purity Typically ≥95%[1]

Note: Physical properties such as boiling point and density are reported in some supplier databases but may vary. It is recommended to consult the specific certificate of analysis for the batch in use.

Safety and Handling

Organotin compounds are recognized for their potential toxicity, and appropriate handling is mandatory.

  • Hazard Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment)[1]

  • Signal Word: Danger[1]

  • Key Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life)[1]

Causality in Handling: The toxicity of organostannanes necessitates rigorous safety protocols. The tributyltin moiety, in particular, can be readily absorbed and interfere with biological processes. Therefore, all manipulations must be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required. Due to its environmental toxicity, all waste containing this reagent must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is its function as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms—a common linkage in many drug molecules.

Mechanistic Rationale

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The choice of this methodology is dictated by its remarkable functional group tolerance. Unlike more reactive organometallic reagents (e.g., organolithiums or Grignards), organostannanes are stable to air and moisture and are compatible with a wide array of functional groups (esters, amides, ketones), obviating the need for extensive protecting group strategies. This feature is of paramount importance in the multi-step synthesis of complex pharmaceuticals.

The catalytic cycle, illustrated below, is a self-validating system. Each step regenerates a reactive palladium species, allowing for high product turnover with only a catalytic amount of the precious metal.

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X (Aryl/Vinyl Halide) pd2_complex R¹-Pd(II)L₂-X transmetalation Transmetalation pd2_complex->transmetalation + R²-SnBu₃ (Stannane Reagent) r1_pd_r2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination product R¹-R² (Product) product->pd0 Catalyst Regeneration

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the key step where this compound participates. The 4-methylthiazole group (R²) is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II) complex. A tributyltin halide is generated as a stoichiometric byproduct.

  • Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Exemplary Experimental Protocol: Synthesis of a 2-Aryl-4-Methylthiazole

The following protocol is a representative procedure for a Stille coupling reaction using this compound. It should be considered a starting point, as optimal conditions (catalyst, ligand, solvent, temperature) must be determined for each specific substrate combination.

Workflow Diagram

Stille_Workflow start Start: Assemble Reagents setup Combine Aryl Halide, Stannane, & Solvent in Reaction Flask start->setup degas Degas Mixture (e.g., N₂/Ar bubbling) setup->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (e.g., KF solution) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End: Isolated Product purify->end

Sources

A Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(tributylstannyl)thiazole, a key organostannane reagent in modern organic synthesis. The document details the compound's fundamental physicochemical properties, outlines a robust protocol for its synthesis, and explores its primary application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. Emphasis is placed on the practical aspects of handling, reaction setup, and mechanistic considerations to enable researchers to effectively utilize this versatile building block in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.

Introduction: The Strategic Value of Functionalized Heterocycles

The thiazole ring is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials.[1][2] Its presence in drugs like the antibiotic Sulfathiazole and the antiretroviral Ritonavir underscores its importance in medicinal chemistry.[3] The strategic functionalization of the thiazole core allows for the construction of complex molecular architectures. Organostannanes, particularly tributylstannyl derivatives, are highly valued reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4][5][6]

This compound merges these two valuable chemical entities. It serves as a stable, reliable precursor for introducing the 4-methylthiazol-2-yl moiety into target structures. This guide provides the foundational knowledge and practical protocols necessary for its effective use.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₁NSSn[2][7][8]
Molecular Weight 388.2 g/mol [2][7][9]
CAS Number 251635-59-3[7][8]
Appearance Colorless solid or oil[10]
Boiling Point 379.6 °C at 760 mmHg[11]
Flash Point 183.4 °C[11]
Vapor Pressure 1.26 x 10⁻⁵ mmHg at 25 °C[8][11]
Solubility Insoluble in water (5.4 x 10⁻⁴ g/L at 25 °C)[8]

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available from chemical suppliers and databases.[11]

Synthesis of this compound

The synthesis of this reagent is typically achieved through the metallation of 4-methylthiazole followed by quenching with a tributyltin electrophile. The following protocol is a representative procedure based on established methods for thiazole stannylation.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Flame-dry glassware under vacuum Cool Cool under inert atmosphere (Ar/N₂) Start->Cool Reagents Add 4-methylthiazole and dry THF Cool->Reagents Cool2 Cool to -78 °C (dry ice/acetone bath) Reagents->Cool2 Add_BuLi Add n-BuLi dropwise, maintain -78 °C Cool2->Add_BuLi Stir1 Stir for 1 hour at -78 °C (Deprotonation) Add_BuLi->Stir1 Add_SnCl Add Tributyltin chloride (Bu₃SnCl) dropwise at -78 °C Stir1->Add_SnCl Warm Allow to warm to room temperature and stir for 4-12 hours Add_SnCl->Warm Quench Quench with saturated aq. NH₄Cl Warm->Quench Extract Extract with Et₂O or EtOAc (x3) Quench->Extract Wash Wash combined organics with brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) Concentrate->Purify End This compound Purify->End Yields pure product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-methylthiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add 4-methylthiazole (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color upon lithiation.

  • Stannylation: After stirring at -78 °C for 1 hour, add tributyltin chloride (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and Et₂O/EtOAc.

  • Extraction: Separate the layers and extract the aqueous phase three times with Et₂O/EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure product.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is its role as a nucleophile in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiazole ring and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides/triflates).[4]

The Stille Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][12] The transmetalation step, where the organotin reagent transfers its organic group to the palladium center, is often rate-limiting.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_R2 SnBu3X X-SnBu₃ (Tin Byproduct) Transmetal->SnBu3X Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Electrophile Stannane R²-SnBu₃ (Organostannane) Stannane->Transmetal Nucleophile

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Protocol: Coupling with an Aryl Bromide

This protocol describes a typical Stille coupling between this compound and a generic aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst/additive

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor by TLC or LC-MS. Reactions are often complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Purification: The removal of tin byproducts is a critical step. Wash the organic mixture with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration through Celite. Alternatively, extensive column chromatography is often effective. After aqueous workup (washing with water and brine), dry the organic layer, concentrate, and purify by flash chromatography to yield the desired biaryl product.

Safety and Handling

Organotin compounds are toxic and require careful handling to minimize exposure.[13]

  • Toxicity: Tributyltin compounds can cause skin and eye irritation and are toxic if swallowed or in contact with skin.[13] They are known to cause damage to organs through prolonged or repeated exposure.[13][14]

  • Handling: Always handle this compound and other organostannanes inside a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemically resistant gloves (nitrile is often insufficient; use heavy-duty gloves or double-glove), a lab coat, and safety goggles.[7][14]

  • Waste Disposal: All organotin waste, including contaminated solvents and silica gel, must be disposed of as hazardous chemical waste according to institutional guidelines.[14] Do not release into the environment.[13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of functionalized thiazole-containing molecules. Its stability and predictable reactivity in Stille cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this guide, scientists can confidently and effectively incorporate this building block into their synthetic strategies, enabling the construction of novel and complex molecular targets.

References

  • Del Valle Lab. Standard Operating Procedures - Organotin Reagents. University of Notre Dame. [Link]
  • Myers, A. The Stille Reaction. Harvard University, Chem 115. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
  • Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]
  • Espinet, P., & Casado, A. L. (2014). The Stille Reaction, 38 Years Later.
  • Espinet, P., & Casado, A. L. (2014). The Stille Reaction, 38 Years Later.
  • iChemical. This compound, CAS No. 251635-59-3. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. [Link]
  • ResearchGate. Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13.... [Link]
  • ResearchGate. Two-step synthesis of 4-methylthiazole 12a. [Link]
  • Organic Syntheses. 4-METHOXY-4'-NITROPHENYL. (2011). 88, 197. [Link]
  • Wikipedia. Stille reaction. [Link]
  • SciSpace.
  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organostannanes in Modern Organic Synthesis

Organotin compounds, or organostannanes, have carved out a significant niche in the landscape of organic chemistry, primarily as versatile intermediates in cross-coupling reactions. Among these, 4-Methyl-2-(tributylstannyl)thiazole stands out as a valuable building block. Its structure marries the stability and reactivity of the tributyltin moiety with the biologically significant 4-methylthiazole core. Thiazole rings are found in a wide array of natural products and pharmacologically active compounds, including vitamins like thiamine and various antimicrobial and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Organostannanes like this one are appreciated for their stability to air and moisture, which simplifies their handling compared to other organometallic reagents.[4][5][6] However, it is crucial to acknowledge the inherent toxicity of organotin compounds and adhere to strict safety protocols.[4][7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 251635-59-3[8][9][10][11][12][13][14][15]
Molecular Formula C₁₆H₃₁NSSn[8][9][11][12][13][14]
Molecular Weight 388.2 g/mol [8][9][11][14]
Boiling Point 379.6 °C at 760 mmHg[8][10]
Flash Point 183.4 °C[8][10]
Vapor Pressure 1.26E-05 mmHg at 25°C[9][10]
Solubility Insoluble in water[9]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward and efficient method involving the deprotonation of 4-methylthiazole at the C2 position, followed by quenching with an electrophilic tin species.[8] The rationale behind this approach lies in the heightened acidity of the proton at the C2 position of the thiazole ring, which is readily abstracted by a strong base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • 4-Methylthiazole

  • n-Butyllithium (in hexanes)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

  • Initial Solution: Anhydrous THF is added to the flask, followed by 4-methylthiazole. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

  • Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a colorless oil.

Key Reactions: The Stille Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4][16] This reaction forms a new carbon-carbon bond by coupling the thiazole moiety with various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates.[4][16][17] The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[5][16]

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][17]

Stille_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Coupled_Product R'-R'' (Coupled Product) Transmetalation->Coupled_Product Tin_Byproduct X-Sn(Bu)3 Transmetalation->Tin_Byproduct Organic_Halide R'-X (Organic Halide) Organic_Halide->OxAdd Organostannane This compound Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for a typical Stille cross-coupling reaction.

Materials:

  • This compound

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-dimethylformamide (DMF) or toluene

  • Potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, and the palladium catalyst.

  • Solvent Addition: Add anhydrous DMF or toluene to the flask.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery and Materials Science

The 4-methylthiazole moiety is a key structural feature in numerous compounds with diverse biological activities.[1][2] The ability to readily introduce this scaffold into various molecular frameworks via Stille coupling makes this compound a highly valuable reagent in drug discovery programs.[8] It allows for the systematic modification of lead compounds to explore structure-activity relationships and optimize pharmacological properties.[8] Thiazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][3][18][19]

Beyond medicinal chemistry, organostannanes are utilized in materials science for the synthesis of conjugated polymers and other advanced materials. The controlled introduction of specific heterocyclic units can be used to tune the electronic and optical properties of these materials for applications in organic electronics.

Safety and Handling of Organotin Compounds

It is imperative to handle this compound and other organotin compounds with extreme caution due to their significant toxicity.[4][20] Tributyltin (TBT) compounds are known to be toxic and can be absorbed through the skin.[7] They can cause severe skin and eye irritation, and prolonged or high-level exposure may lead to more severe health effects, including damage to the central nervous and immune systems.[20][21][22]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[23]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[24] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[20]

  • Waste Disposal: Dispose of all organotin-contaminated waste in clearly labeled, designated containers according to institutional and regulatory guidelines.[20][24]

  • Spill Management: In the event of a spill, use an absorbent material to contain it and dispose of the waste appropriately.[20]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Stille cross-coupling reactions provide a reliable method for incorporating the biologically important 4-methylthiazole scaffold into a wide range of molecules. While its utility in drug discovery and materials science is significant, the inherent toxicity of organotin compounds necessitates strict adherence to safety protocols. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively and safely leverage this valuable building block to advance their scientific endeavors.

References

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Spectroscopic Analysis of 4-Methyl-2-(tributylstannyl)thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(tributylstannyl)thiazole (CAS No. 251635-59-3)[1][2][3]. As a key reagent in synthetic chemistry, particularly in Stille cross-coupling reactions for the introduction of the 4-methylthiazol-2-yl moiety, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights for researchers in drug development and materials science.

Introduction to this compound

This compound is an organotin compound featuring a tributylstannyl group attached to the 2-position of a 4-methylthiazole ring. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, where the tin moiety is substituted to form a new carbon-carbon bond[4]. Accurate spectroscopic characterization is crucial to confirm the identity and purity of this reagent before its use in complex synthetic pathways.

Compound Properties:

PropertyValueReference
CAS Number 251635-59-3[1][2][3]
Molecular Formula C₁₆H₃₁NSSn[1][2]
Molecular Weight 388.2 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the tributylstannyl group and the 4-methylthiazole ring.

Expected Chemical Shifts (CDCl₃):

  • Tributylstannyl Group (27H):

    • The protons on the butyl chains will exhibit complex, overlapping multiplets in the upfield region, typically between δ 0.8 and 1.7 ppm .

    • The terminal methyl protons (CH₃) are expected to appear as a triplet around δ 0.9 ppm .

    • The methylene protons adjacent to the tin atom (Sn-CH₂) will likely be observed as a triplet further downfield, around δ 1.1-1.3 ppm , and may show satellite peaks due to coupling with tin isotopes.

    • The remaining methylene protons (-CH₂-CH₂-) will appear as multiplets between δ 1.3 and 1.7 ppm .

  • 4-Methylthiazole Ring (4H):

    • The methyl group at the C4 position (CH₃) is expected to be a singlet around δ 2.4-2.5 ppm .

    • The proton at the C5 position (H-5) will likely appear as a singlet or a narrow quartet (due to long-range coupling with the methyl group) in the aromatic region, estimated to be around δ 6.8-7.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the carbon framework of the molecule.

Expected Chemical Shifts (CDCl₃):

  • Tributylstannyl Group:

    • The four distinct carbons of the butyl chains are expected in the upfield region:

      • Sn-C H₂: ~δ 10-12 ppm

      • Sn-CH₂-C H₂: ~δ 27-29 ppm

      • Sn-CH₂-CH₂-C H₂: ~δ 26-28 ppm

      • C H₃: ~δ 13-14 ppm

  • 4-Methylthiazole Ring:

    • C 2 (attached to Sn): This carbon will be significantly downfield, estimated in the range of δ 170-175 ppm .

    • C 4 (attached to methyl): Expected around δ 150-155 ppm .

    • C 5: Estimated to be in the region of δ 115-120 ppm .

    • C H₃: The methyl carbon should appear around δ 17-19 ppm .

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly dependent on the coordination number and the nature of the substituents on the tin atom. For a four-coordinate tributyltin compound attached to an aromatic ring, the ¹¹⁹Sn chemical shift is expected to be in the upfield region, typically between δ -10 and -50 ppm relative to a tetramethyltin standard.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the tin atom. The molecular ion peak (M⁺) should be observed at m/z 388, with the accompanying isotopic peaks corresponding to the natural abundance of tin isotopes.

Expected Fragmentation Pattern: A primary fragmentation pathway is the loss of butyl radicals (C₄H₉•, mass 57). The sequential loss of these radicals from the molecular ion would lead to characteristic fragment ions:

  • [M - 57]⁺: m/z 331

  • [M - 2*57]⁺: m/z 274

  • [M - 3*57]⁺: m/z 217

Further fragmentation of the thiazole ring is also expected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

  • C-H Stretching:

    • Aliphatic C-H stretching from the butyl groups will be observed as strong bands in the 2850-2960 cm⁻¹ region.

    • Aromatic C-H stretching from the thiazole ring may be seen around 3050-3100 cm⁻¹ .

  • C=N and C=C Stretching:

    • The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1500-1600 cm⁻¹ region.

  • C-H Bending:

    • Aliphatic C-H bending vibrations will be present around 1375 cm⁻¹ and 1465 cm⁻¹ .

  • Sn-C Stretching:

    • The Sn-C bond vibrations are expected in the far-infrared region, typically below 600 cm⁻¹ .

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹¹⁹Sn NMR Acquisition: Use a broadband probe tuned to the ¹¹⁹Sn frequency. A reference standard such as tetramethyltin (SnMe₄) should be used.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: As a liquid, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of 4-Methyl-2- (tributylstannyl)thiazole NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Synthesis->NMR Characterize MS Mass Spectrometry (EI) Synthesis->MS Characterize IR IR Spectroscopy (FTIR) Synthesis->IR Characterize Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Provides structural connectivity Purity_Assessment Purity Assessment NMR->Purity_Assessment Detects impurities MS->Structure_Confirmation Confirms molecular weight & fragmentation MS->Purity_Assessment Detects impurities IR->Structure_Confirmation Identifies functional groups

Caption: Workflow for the synthesis and spectroscopic verification of this compound.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound based on fundamental principles and data from related compounds. While a definitive, published spectrum for this specific molecule remains elusive in public databases, the information provided herein serves as a robust framework for researchers to interpret their own analytical data, ensuring the quality and identity of this important synthetic reagent.

References

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The Synthetic Chemist's Guide to 4-Methyl-2-(tributylstannyl)thiazole: A Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Consequently, methods for its efficient and selective incorporation into complex molecular architectures are of paramount importance. This technical guide provides an in-depth analysis of 4-Methyl-2-(tributylstannyl)thiazole, a key organostannane reagent that serves as a robust and versatile building block in modern organic synthesis. The primary focus is its application in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of C-C bond formation.[3] This document will detail the reagent's synthesis, mechanistic underpinnings of its reactivity, comprehensive experimental protocols, and critical safety considerations for its handling.

Introduction: The Strategic Value of Organostannanes and the Thiazole Moiety

The development of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule-building, enabling the precise and efficient formation of carbon-carbon bonds. Among these, the Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is particularly noteworthy for its tolerance of a wide array of functional groups.[4][5] Organostannane reagents, like this compound, are valued for their relative stability to air and moisture, which often simplifies handling compared to other organometallics.[4]

The 4-methylthiazole unit itself is a structural motif found in a wide range of biologically active molecules, including anticancer and anticonvulsant agents.[2] The ability to introduce this specific fragment late in a synthetic sequence is a powerful strategy in drug discovery and development, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This compound is the reagent of choice for this purpose, providing a reliable method to install the 4-methylthiazol-2-yl group.

Synthesis and Physicochemical Properties

Synthetic Pathway

The preparation of this compound is typically achieved through a straightforward and high-yielding two-step sequence. The causality behind this approach lies in the inherent acidity of the C2 proton of the thiazole ring.

A common and effective method involves the deprotonation of 4-methylthiazole at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to prevent side reactions.[6] This generates a highly nucleophilic 2-lithiated thiazole intermediate. The subsequent step is the electrophilic quench of this organolithium species with tributyltin chloride (Bu₃SnCl). The reaction is driven by the formation of a stable C-Sn bond and the precipitation of lithium chloride.

Detailed Experimental Protocol: Synthesis of this compound [6]

  • Materials: 4-Methylthiazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes (2.5 M), Tributyltin chloride (Bu₃SnCl).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Add 4-methylthiazole (1.0 eq.) to the cooled THF.

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn a deep color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

    • Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture. A white precipitate (LiCl) will form.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel or by vacuum distillation to yield the title compound as a clear oil.

Physicochemical Data

Summarizing the key properties of this reagent is essential for its effective use and storage.

PropertyValueSource
CAS Number 251635-59-3[6][7][8][9]
Molecular Formula C₁₆H₃₁NSSn[6][7][8][9][10]
Molecular Weight 388.2 g/mol [6][7][10]
Boiling Point 379.6 °C at 760 mmHg[6][11]
Flash Point 183.4 °C[6][11]

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is its use as the nucleophilic partner in the Stille cross-coupling reaction. This allows for the formation of a C(sp²)-C(sp²) bond between the thiazole C2 position and a variety of aryl, heteroaryl, or vinyl halides and triflates.[3][12]

The Catalytic Cycle: A Mechanistic Explanation

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Palladium(0) catalyst and proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][13]

Stille_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 SnX X-SnBu₃ (Tin Byproduct) Transmetal->SnX PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (e.g., Aryl Halide) RX->OxAdd SnR R²-SnBu₃ (4-Methyl-2-thiazolyl-SnBu₃) SnR->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (R¹-X), forming a 16-electron square planar Pd(II) complex.[13] This is often the rate-determining step.

  • Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 4-methylthiazol-2-yl moiety) with the halide on the palladium center.[4] This step forms a new Pd(II) complex bearing both organic partners (R¹ and R²) and generates a tributyltin halide byproduct. The choice of ligands on the palladium and sometimes the use of additives like copper(I) salts can significantly accelerate this step.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product (R¹-R²).[13] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Practical Guide: A General Protocol for Stille Coupling

The following protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.[14]

Detailed Experimental Protocol: Stille Coupling of an Aryl Bromide

  • Materials: Aryl bromide (1.0 eq.), this compound (1.1-1.2 eq.), Palladium catalyst [e.g., Pd(PPh₃)₄, 2-5 mol%], Anhydrous solvent (e.g., Toluene, DMF, or Dioxane).

  • Workflow Diagram:

    Workflow start Setup reagents Add aryl bromide, stannane, & solvent to flame-dried flask. start->reagents degas Degas mixture (e.g., Ar sparging for 15-20 min). reagents->degas catalyst Add Pd catalyst under positive Ar pressure. degas->catalyst heat Heat to reaction temp (e.g., 80-110 °C). catalyst->heat monitor Monitor by TLC/LC-MS until completion. heat->monitor workup Cool, dilute with solvent, and perform aqueous workup. monitor->workup extract Extract with EtOAc or DCM. workup->extract purify Dry, concentrate, and purify by column chromatography. extract->purify end Characterize Product purify->end

    Caption: General experimental workflow for a Stille cross-coupling reaction.

  • Procedure:

    • Reaction Setup: In a Schlenk flask or sealed tube, combine the aryl bromide (1.0 eq.), this compound (1.1 eq.), and anhydrous toluene.

    • Degassing: Deoxygenate the solution by bubbling argon through it for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

    • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) to the flask under a positive pressure of argon.

    • Reaction: Seal the vessel and heat the reaction mixture in an oil bath at 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

    • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. If an emulsion forms, wash with water and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography to yield the 2-aryl-4-methylthiazole.

Optimization and Troubleshooting

While the Stille coupling is robust, certain substrate combinations may require optimization.

ParameterCommon ChoicesRationale & Troubleshooting Insights
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often used directly. For Pd(II) sources like Pd(OAc)₂, a ligand must be added. If the reaction is sluggish, catalyst poisoning might be an issue; ensure reagents are pure and the system is rigorously deoxygenated.[15]
Ligand PPh₃, AsPh₃, XPhosTriphenylphosphine (PPh₃) is standard. Triphenylarsine (AsPh₃) can sometimes accelerate reductive elimination. Bulky, electron-rich phosphine ligands like XPhos can be effective for challenging couplings.[14]
Solvent Toluene, Dioxane, DMF, NMPToluene is a good non-polar starting point. More polar aprotic solvents like DMF or NMP can increase reaction rates by stabilizing polar intermediates in the catalytic cycle but may require higher temperatures to remove post-reaction.[15]
Temperature 80 - 120 °CHigher temperatures generally increase the rate of reaction, particularly the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[15]
Additives CuI, CsF, LiClCuI can act as a co-catalyst, accelerating the transmetalation step. LiCl can also facilitate this step by breaking up tin aggregates and forming a more reactive chloropalladium intermediate.[3]

Safety and Handling of Organotin Reagents

CRITICAL: Organotin compounds, including this compound and its byproducts, are highly toxic.[16][17] They can be absorbed through the skin and may affect the central nervous and immune systems.[16][18] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle organotin reagents in a certified chemical fume hood to avoid inhalation of vapors.[17][18]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile gloves, double-gloved).[17][18]

  • Handling: Use syringe and needle techniques for transferring the liquid reagent to maintain an inert atmosphere and prevent exposure.[18] All glassware should be flame-dried and cooled under an inert atmosphere.[18]

  • Spills: In case of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[16]

  • Waste Disposal: All organotin-contaminated waste (liquid, solid, glassware) must be segregated and disposed of according to institutional hazardous waste guidelines. Do not mix with regular organic waste. The tributyltin byproducts from the workup (e.g., Bu₃SnF or Bu₃SnCl) are also toxic and must be handled as hazardous waste.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[16][19] In case of eye contact, flush with water for at least 15 minutes.[16][19] Seek immediate medical attention for any significant exposure.[17]

Conclusion

This compound has cemented its role as an indispensable tool in organic synthesis. Its primary utility in the Stille cross-coupling reaction provides a reliable and functional-group-tolerant method for incorporating the valuable 4-methylthiazole moiety into diverse molecular frameworks. By understanding the principles of its synthesis, the mechanism of its reactivity, and the critical importance of safe handling, researchers can effectively leverage this reagent to advance programs in medicinal chemistry, natural product synthesis, and materials science. While the toxicity of tin compounds necessitates careful handling, the strategic advantages offered by this building block ensure its continued relevance in the synthetic chemist's toolkit.

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  • Unknown. (2020, June 26). SAFETY DATA SHEET.
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A Comprehensive Technical Guide to Thiazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to its versatile physicochemical properties that allow for favorable interactions with a multitude of biological targets.[3][5] This technical guide offers an in-depth exploration of the multifaceted applications of thiazole derivatives across key therapeutic areas. We will dissect their roles in oncology, antimicrobial chemotherapy, and anti-inflammatory applications, grounding the discussion in mechanistic insights. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of thiazole-based compounds, designed for practical application by researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole nucleus is considered a "privileged scaffold" due to its structural and electronic features.[6] The presence of both a sulfur atom and a nitrogen atom imparts a unique electronic distribution, enabling the ring to act as an electron-donating and -accepting group.[7] This duality facilitates a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors.

1.1 Physicochemical Properties and Pharmacological Significance

The thiazole ring's aromaticity contributes to the metabolic stability of drug candidates. Its ability to engage in diverse biological interactions has led to the development of thiazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][8][9]

1.2 General Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[10] This reaction typically involves the condensation of an α-haloketone with a thioamide.[10][11] The versatility and high yield of this reaction have made it a staple in medicinal chemistry for creating diverse libraries of thiazole derivatives for drug screening.[11][12][13]

Thiazole Derivatives in Oncology

Thiazole-based compounds have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[14][15][16] Their approval as chemotherapeutics has spurred further research into developing novel derivatives with improved efficacy and pharmacokinetic profiles.[14]

2.1 Targeting Protein Kinases: The Dasatinib Story

A prime example of a successful thiazole-containing anticancer drug is Dasatinib . It is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, the fusion protein responsible for chronic myeloid leukemia (CML).[17][18][19]

Mechanism of Action: In CML, the BCR-ABL kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[17][20] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth.[17] This ultimately induces programmed cell death (apoptosis) in malignant cells.[17][20] Unlike its predecessor imatinib, dasatinib can inhibit multiple conformations of the BCR-ABL kinase, making it effective against many imatinib-resistant mutants.[19]

Signaling Pathway Diagram: BCR-ABL Inhibition by Dasatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor GFR Growth Factor Receptor BCR_ABL BCR-ABL Kinase (Constitutively Active) GFR->BCR_ABL Activates Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Simplified signaling pathway of Dasatinib-mediated BCR-ABL inhibition in CML.

2.2 Data Summary: Prominent Anticancer Thiazoles and Their Targets

The following table summarizes the activity of representative thiazole derivatives against various cancer cell lines.

Compound/DrugTarget(s)Cancer Cell LineIC50 (µM)Reference
DasatinibBCR-ABL, SRC family kinasesK562 (CML)<0.001[18]
TiazofurinIMP dehydrogenaseVariousVaries[2]
Compound 4cVEGFR-2MCF-7 (Breast)2.57[21]
Compound 4cVEGFR-2HepG2 (Liver)7.26[21]
Phenylthiazole DerivativeNot specifiedBreast Cancer5.71[22]

Antimicrobial Applications: From Sulfa Drugs to Modern Agents

The thiazole scaffold is a key component in many antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.[8][23][24]

3.1 Antibacterial Agents

The history of thiazoles in antibacterial therapy dates back to Sulfathiazole , a short-acting sulfa drug.[24] Many modern antibiotics, including several generations of cephalosporins, incorporate a thiazole ring, highlighting its enduring importance.[8] Thiazole derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[24]

3.2 Antiviral Agents: The Role in HIV Protease Inhibitors

A landmark example of a thiazole-containing antiviral is Ritonavir .[2][23] It is an HIV protease inhibitor used in the treatment of HIV/AIDS.[23][25]

Mechanism of Action: HIV protease is a crucial enzyme that cleaves viral polyproteins into functional proteins required for viral maturation. Ritonavir mimics the substrate of this enzyme, binding to its active site and inhibiting its function. This prevents the production of mature, infectious viral particles. Interestingly, Ritonavir is also a potent inhibitor of the metabolic enzyme CYP3A4.[25][26] This property is exploited in combination therapies where a low dose of Ritonavir "boosts" the concentration and effectiveness of other protease inhibitors.[25][26] The thiazole moieties in Ritonavir were specifically incorporated to improve metabolic stability and oral absorption.[27]

Experimental Workflow: High-Throughput Screening for Antimicrobial Activity

G start Start: Thiazole Compound Library plate Plate Compounds in 96/384-well Plates start->plate add_bacteria Add Microbial Culture (e.g., S. aureus) plate->add_bacteria incubate Incubate at 37°C add_bacteria->incubate add_indicator Add Viability Indicator (e.g., Resazurin) incubate->add_indicator read Measure Signal (Fluorescence/Absorbance) add_indicator->read analyze Data Analysis: Identify 'Hits' read->analyze confirm Hit Confirmation: Determine MIC analyze->confirm end End: Confirmed Antimicrobial Lead confirm->end

Caption: A typical workflow for high-throughput screening of a thiazole library for antimicrobial activity.

Diverse Therapeutic Roles of Thiazole Derivatives

The versatility of the thiazole scaffold extends beyond oncology and infectious diseases into numerous other therapeutic areas.

  • Anti-inflammatory Agents: Thiazole derivatives have shown significant anti-inflammatory properties.[28][29][30] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid pathway.[22][29]

  • CNS Applications: Researchers have explored thiazole derivatives for treating central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy, as well as for their neuroprotective effects.

  • Antidiabetic Agents: The thiazolidinedione class of drugs, which are structurally related to thiazoles, are well-known antidiabetic agents that target the PPAR receptor. This has inspired the development of new thiazole-based compounds targeting enzymes involved in diabetes.

Key Experimental Protocols for Thiazole Drug Discovery

5.1 Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole

This protocol describes a classic, reliable method for synthesizing a core thiazole scaffold.[11]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • 20 mL scintillation vial, stir bar, hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

  • Add 5 mL of methanol and a stir bar.[11]

  • Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C setting) for 30 minutes.[11] The reaction starts with an S_N2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[11]

  • Remove the vial from the heat and allow the solution to cool to room temperature.[11] The initial product formed is the hydrobromide salt, which is often soluble in the reaction medium.[31]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[11] This neutralization step deprotonates the thiazole salt, causing the poorly water-soluble free base to precipitate.[31]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[11]

  • Wash the filter cake with water to remove any remaining salts.[11]

  • Allow the product to air dry on a watchglass. The expected yield is typically high.

5.2 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for evaluating the inhibitory activity of a synthesized thiazole derivative against a target protein kinase. This assay measures ADP production, which is proportional to kinase activity.[32][33]

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Synthesized thiazole inhibitor (e.g., "Compound X")

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 96-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of your thiazole inhibitor in DMSO. Also, prepare a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[32]

  • Add 2.5 µL of the target kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[32]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.[32] The optimal concentrations for the kinase, substrate, and ATP should be determined empirically, often near the K_m for ATP to ensure assay sensitivity.[34]

  • Incubate the plate at 30°C for 60 minutes.[32]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[32]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[33] Incubate for 30 minutes at room temperature.[32]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[32] The light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[32]

Conclusion and Future Outlook

The thiazole scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents.[1] Its chemical tractability and proven success in a wide range of biological activities ensure its place in the medicinal chemist's toolbox.[9][35] Future research will likely focus on creating novel thiazole hybrids, which combine the thiazole nucleus with other pharmacophores to develop agents with dual-action mechanisms or improved target selectivity. As our understanding of disease pathways deepens, the rational design of sophisticated, thiazole-based molecules will undoubtedly lead to the next generation of innovative medicines.

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An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(tributylstannyl)thiazole, a niche yet significant organotin compound, holds a pivotal role as a versatile building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which are instrumental in the synthesis of complex organic molecules.[1][2] The thiazole motif, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] Consequently, this compound serves as a crucial intermediate for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.[5][6]

A thorough understanding of the physical properties of this reagent is paramount for its safe handling, effective use in synthesis, and the purification of its products. This guide provides a comprehensive overview of the boiling and flashing points of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

Core Physical Properties

The physical state of this compound under standard conditions is a liquid.[7] Key physical property data available from chemical suppliers are summarized in the table below. It is important to note that while these values are useful for general laboratory practice, they are often based on computational predictions or have not been independently verified in peer-reviewed literature.

Physical PropertyValueSource
Boiling Point 379.6°C at 760 mmHg (Predicted)[8][9]
Flashing Point 183.4°C[8]
Molecular Formula C₁₆H₃₁NSSn[7][10]
Molecular Weight 388.19 g/mol [10]
CAS Number 251635-59-3[7][10]

Understanding the Data: Expertise and Experience in Context

The provided boiling point of 379.6°C is a predicted value, likely calculated using computational models.[9] Such predictions for complex molecules, especially organometallics, can have a degree of uncertainty. The high boiling point is indicative of the compound's low volatility, a consequence of its relatively high molecular weight and the presence of the polarizable tin atom. This low volatility is an advantage in many synthetic applications, as it minimizes evaporative losses during reactions conducted at elevated temperatures.

The flashing point of 183.4°C, the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source, classifies it as a combustible liquid but not highly flammable.[8] This property is critical for assessing the fire hazards associated with the storage and handling of the compound.

Given the nature of the available data, experimental verification of these properties is highly recommended for applications where precise temperature control is critical, such as in process scale-up or for detailed kinetic studies. The following sections provide authoritative, step-by-step methodologies for the experimental determination of these key physical properties.

Experimental Determination of Boiling and Flashing Points

The following protocols are designed to be self-validating systems, providing a reliable means of determining the boiling and flashing points of this compound in a research setting.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the boiling point of a small quantity of a liquid.[5] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small, clean test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Assembly: The test tube is securely attached to a thermometer.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point, non-reactive liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Identification: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[5]

Causality Behind Experimental Choices:

  • Thiele Tube Design: The unique shape of the Thiele tube allows for the creation of convection currents in the heating fluid, ensuring a uniform temperature distribution without the need for stirring.

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of the vapor of the substance. The steady stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the precise temperature at which the vapor pressure equals the atmospheric pressure.

Logical Relationship Diagram: Boiling Point Determination

G cluster_prep Preparation cluster_exp Experiment cluster_result Result prep1 Sample in Test Tube prep2 Inverted Capillary Inserted prep1->prep2 exp1 Heat Thiele Tube prep2->exp1 Assemble Apparatus exp2 Observe Bubble Stream exp1->exp2 exp3 Remove Heat exp2->exp3 exp4 Record Temperature at Liquid Ingress exp3->exp4 result1 Boiling Point exp4->result1

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Flashing Point Determination: Closed-Cup Method (ASTM D93)

For high-boiling-point liquids like this compound, the Pensky-Martens closed-cup method (ASTM D93) is a suitable and widely recognized standard for determining the flashing point.[1] This method confines the vapors, leading to a more precise measurement for less volatile substances.

Experimental Protocol:

  • Sample Introduction: A specified volume of the sample is placed in the test cup of the Pensky-Martens apparatus.

  • Apparatus Sealing: The cup is sealed with a lid that has openings for a stirrer, a thermometer, and an ignition source.

  • Controlled Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Source Application: At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid.

  • Flash Point Observation: The flashing point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[1]

Causality Behind Experimental Choices:

  • Closed-Cup Design: The closed cup prevents the diffusion of flammable vapors into the surrounding atmosphere, allowing for a localized concentration that is necessary for a flash to occur at a distinct temperature. This is particularly important for high-boiling-point liquids that produce vapors less readily.

  • Stirring: Continuous stirring ensures a uniform temperature throughout the liquid and vapor phases, which is crucial for an accurate and reproducible measurement.

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome setup1 Sample in Closed Cup setup2 Seal Apparatus setup1->setup2 proc1 Controlled Heating & Stirring setup2->proc1 Begin Test proc2 Periodic Ignition Source Application proc1->proc2 proc3 Observe for Flash proc2->proc3 outcome1 Flashing Point proc3->outcome1 Record Temperature

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Methyl-2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 4-Methyl-2-(tributylstannyl)thiazole, a versatile organostannane reagent crucial for the construction of complex molecules in medicinal chemistry and materials science. The primary synthetic strategy involves a highly efficient deprotonation of 4-methylthiazole at the C2 position using n-butyllithium, followed by electrophilic quenching with tributyltin chloride. This document offers an in-depth, step-by-step methodology, explains the underlying chemical principles, and provides critical insights into reaction optimization, purification, and safety considerations. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of the target compound.

Introduction

The thiazole motif is a privileged scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] The ability to functionalize the thiazole ring at specific positions is paramount for the development of novel chemical entities with tailored pharmacological profiles. This compound (CAS No. 251635-59-3) has emerged as a key building block in organic synthesis, primarily serving as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[2][3] This reaction enables the formation of carbon-carbon bonds with high precision, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position of the 4-methylthiazole core.[2] The resulting 2-substituted-4-methylthiazoles are precursors to a wide range of compounds with applications in drug discovery and the development of organic electronic materials.[2]

This guide provides a robust and detailed protocol for the preparation of this compound, empowering researchers to confidently synthesize this valuable intermediate.

Synthetic Strategy Overview

The most direct and efficient synthesis of this compound is achieved through a two-step, one-pot procedure:

  • Directed ortho-Lithiation: Selective deprotonation of 4-methylthiazole at the C2 position using a strong organolithium base, typically n-butyllithium (n-BuLi).[4]

  • Stannylation: Quenching of the resulting 2-lithio-4-methylthiazole intermediate with an electrophilic tin species, tributyltin chloride (Bu₃SnCl).

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Synthetic Workflow start Starting Material: 4-Methylthiazole step1 Step 1: Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate Intermediate: 2-Lithio-4-methylthiazole step1->intermediate step2 Step 2: Stannylation (Tributyltin Chloride) intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methylthiazole≥98%Commercially AvailableDistill from CaH₂ if necessary.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric; handle with extreme care under inert atmosphere.[5][6]
Tributyltin Chloride≥96%Commercially AvailableToxic; handle in a fume hood with appropriate PPE.[7]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDry over sodium/benzophenone ketyl and distill under nitrogen.
Diethyl Ether (Et₂O)AnhydrousCommercially Available---
Saturated aq. NH₄Cl---Prepared in-house---
Brine---Prepared in-house---
Anhydrous MgSO₄ or Na₂SO₄---Commercially Available---
Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[8]

  • Reaction Setup: To the cooled flask, add 4-methylthiazole (1.0 eq.) via syringe, followed by anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a yellow to orange color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

  • Stannylation: While maintaining the temperature at -78 °C, add tributyltin chloride (1.2 eq.) dropwise via syringe over 15-20 minutes. A white precipitate of lithium chloride may form.

  • Warming and Quenching: After the addition of tributyltin chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Reaction Mechanism

The core of this synthesis lies in the directed ortho-lithiation of 4-methylthiazole. The acidity of the C2 proton is significantly enhanced by the inductive effect of the adjacent sulfur and nitrogen atoms. This allows for selective deprotonation by a strong base like n-butyllithium.[9] The resulting 2-lithio-4-methylthiazole is a potent nucleophile that readily reacts with the electrophilic tin center of tributyltin chloride to form the desired product.

Caption: Mechanism of this compound synthesis.

Purification and Characterization

The crude product is typically a colorless to pale yellow oil and may contain residual tributyltin chloride and hexabutylditin oxide as byproducts. Purification is essential to obtain the high-purity material required for subsequent reactions.

Purification Protocol
  • Flash Column Chromatography: The most effective method for purification is flash column chromatography on silica gel.[10] A gradient elution with a mixture of hexanes and ethyl acetate (e.g., 98:2) is typically employed. The product is non-polar and will elute early.

  • Alternative Purification for Trace Tin Removal: For applications requiring extremely low levels of tin impurities, specialized purification techniques can be employed. One effective method involves washing the organic solution of the crude product with an aqueous solution of potassium fluoride (KF).[11] This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.[11] Another highly effective method is to use a stationary phase for chromatography composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel, which can reduce organotin impurities to ppm levels.[12]

Characterization Data
PropertyValue
CAS Number 251635-59-3
Molecular Formula C₁₆H₃₁NSSn
Molecular Weight 388.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 379.6°C at 760 mmHg[13]
Flashing Point 183.4°C[13]

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously upon contact with air and reacts violently with water.[14] It must be handled under an inert atmosphere (nitrogen or argon) at all times using syringe or cannula techniques.[5][6] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily accessible.

  • Tributyltin Chloride (Bu₃SnCl): Tributyltin chloride is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[7][15] It is also very toxic to aquatic life with long-lasting effects. All handling of tributyltin chloride should be performed in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]

  • Waste Disposal: All waste containing organotin compounds must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Quenching of residual n-BuLi should be done carefully by slow addition to a non-protic solvent like isopropanol at low temperatures.[14]

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of this compound. By following the outlined protocols for synthesis, purification, and safety, researchers can confidently produce this important building block for a wide range of applications in organic synthesis, particularly in the construction of complex heterocyclic molecules for drug discovery and materials science.

References

  • Reddit. Handling nBuLi : r/Chempros. (2022-02-16).
  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory.
  • University of California, Santa Barbara Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Micetich, R. G. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Can. J. Chem.48, 2006-2013 (1970).
  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020-09-14).
  • Duchene, A.; Legreneur, P.; Quintard, J.-P. A simple chromatographic technique for the purification of organic stannanes. J. Org. Chem.56, 2642-2645 (1991).
  • Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane.
  • iChemical. This compound, CAS No. 251635-59-3.
  • INDOFINE Chemical Company. This compound | 251635-59-3.
  • Organic Syntheses. Preparation of tributyl[(methoxymethoxy)methyl]stannane.
  • Slocum, D. W.; Gierer, P. L. Mechanism of aromatic lithiation reactions--Importance of steric factors. J. Org. Chem.41, 3668-3672 (1976).
  • Alchem Pharmtech. CAS 251635-59-3 | this compound.
  • ResearchGate. Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. (2006-01).
  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Organic Syntheses. 2,4-Dimethylthiazole.
  • Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Sharma, A.; Kumar, V.; Kumar, S.; Singh, R. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules27, 2486 (2022).
  • PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013-09-11).
  • ResearchGate. SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole.
  • American Chemical Society. Lithiation Reaction.
  • PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. (1999-07-15).
  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2012-01).
  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.

Sources

Application Notes and Protocols: Stille Coupling Reaction Using 4-Methyl-2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,4-Substituted Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its presence in molecules like the antiretroviral drug Ritonavir and the antimicrobial Sulfathiazole underscores its significance.[1] The 2,4-substituted thiazole scaffold, in particular, is a privileged structure in drug discovery, offering a versatile platform for developing novel therapeutics with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[3] This reaction's tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex organic molecules.[4] This application note provides a detailed guide to the Stille coupling of 4-Methyl-2-(tributylstannyl)thiazole with aryl halides, a key transformation for accessing diverse libraries of 2-aryl-4-methylthiazoles for drug discovery and development.

Mechanistic Insights: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction proceeds through a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a Pd(0) complex. This step forms a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, in this case, this compound, then undergoes transmetalation with the Pd(II) complex. The thiazolyl group replaces the halide on the palladium center. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the thiazolyl and aryl moieties) from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Mechanism pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X oxidative_addition Oxidative Addition pd_coupled R¹-Pd(II)L₂-R² pd_intermediate->pd_coupled R²-SnBu₃ tin_halide X-SnBu₃ transmetalation Transmetalation pd_coupled->pd0 product R¹-R² pd_coupled->product reductive_elimination Reductive Elimination stannane R²-SnBu₃ halide R¹-X

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Synthesis of 2-(4-acetylphenyl)-4-methylthiazole

This protocol details the Stille coupling of this compound with 4-bromoacetophenone, a representative aryl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₆H₃₁NSSn388.201.21.2
4-BromoacetophenoneC₈H₇BrO199.041.01.0
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.050.05
Anhydrous TolueneC₇H₈92.1410 mL-
1M Potassium Fluoride (aq)KF58.10--
Ethyl AcetateC₄H₈O₂88.11--
BrineNaCl (aq)---
Anhydrous Magnesium SulfateMgSO₄120.37--
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine 4-bromoacetophenone, Pd(PPh₃)₄, and toluene in a flame-dried flask. prep2 Degas the mixture with argon for 15 minutes. prep1->prep2 prep3 Add this compound via syringe. prep2->prep3 reaction Heat the reaction mixture at 100 °C under argon. prep3->reaction monitoring Monitor progress by TLC. reaction->monitoring workup1 Cool to room temperature and dilute with ethyl acetate. monitoring->workup1 workup2 Wash with 1M aq. KF (3x). workup1->workup2 workup3 Wash with brine. workup2->workup3 workup4 Dry over MgSO₄, filter, and concentrate. workup3->workup4 purification Purify by column chromatography (Hexane:Ethyl Acetate). workup4->purification analysis Characterize the product by ¹H NMR, ¹³C NMR, and MS. purification->analysis

Caption: Experimental workflow for the Stille coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Subsequently, add this compound (1.2 mmol, 466 mg) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Removal of Tin Byproducts: Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (3 x 20 mL). A white precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of celite.[5]

  • Extraction and Drying: Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-acetylphenyl)-4-methylthiazole.

Safety Precautions: Handling Organotin Reagents

Organotin compounds, including this compound, are highly toxic and require careful handling.[6]

  • Toxicity: Organotins can be absorbed through the skin and are toxic if ingested or inhaled.[6] They can affect the central nervous system and the immune system.[6]

  • Handling: Always handle organotin reagents in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Storage: Store organotin compounds in tightly sealed containers in a cool, dry, and well-ventilated area.[9]

  • Waste Disposal: Dispose of all organotin waste, including contaminated solvents and glassware, according to institutional and local regulations for hazardous chemical waste.[6]

Conclusion

The Stille coupling of this compound provides an efficient and reliable method for the synthesis of 2-aryl-4-methylthiazoles. This protocol, with its detailed procedural steps and emphasis on safety, serves as a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the Stille reaction allows for the generation of diverse compound libraries based on the privileged 2,4-substituted thiazole scaffold, thereby facilitating the discovery of novel therapeutic agents.

References

  • Del Valle Lab.
  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Stille, J. K. Angewandte Chemie International Edition in English. 1986, 25 (6), 508–524.
  • Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021, 26(6), 1667.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. European Journal of Organic Chemistry. 2021.
  • Thiazole and its Derivatives: Medicinal Importance and Various Routes of Synthesis. JETIR. 2019, 6(6).
  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004, 43(36), 4704–4734.
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Tarasenko, D. O., & Kotliar, V. M. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. 2023, 21(3), 17–22.

Sources

Application Notes and Protocols for Palladium-Catalyzed Stille Coupling of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Scaffolds and the Stille Coupling

The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif. The synthesis of functionalized thiazoles is, therefore, a critical endeavor for researchers in these fields. Among the myriad of synthetic methodologies, the Stille cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds involving the thiazole nucleus.[4][5]

The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, offers several advantages, including its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[4][6][7][8] This robustness is particularly advantageous when dealing with complex and highly functionalized molecules often encountered in drug discovery.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the judicious selection of palladium catalysts for the Stille coupling of thiazoles. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and provides troubleshooting guidance to enable the successful synthesis of target thiazole-containing molecules.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Stille coupling mechanism is paramount for rational catalyst selection and reaction optimization. The catalytic cycle, which is generally accepted to proceed through a series of well-defined steps, is initiated by the active Pd(0) species.[6][7][9]

.dot

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-SnR₃ Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate X-SnR₃ Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Precatalyst Pd(0) or Pd(II) Precatalyst Precatalyst->Pd(0)L2 Activation

Caption: General catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the thiazole halide (or triflate) to the active 14-electron Pd(0) complex, forming a 16-electron Pd(II) intermediate.[6] The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[10]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center in the transmetalation step, displacing the halide.[4][6] This step is often the rate-determining step and can be influenced by the choice of ligands and additives.

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Choosing the Right Palladium Catalyst: A Decision Framework

The success of a Stille coupling reaction hinges on the appropriate choice of the palladium catalyst system, which includes the palladium source and any associated ligands. The optimal choice is dictated by a combination of factors including the reactivity of the thiazole substrate and the organostannane coupling partner.

.dot

Catalyst_Selection Catalyst Selection Framework for Thiazole Stille Coupling Substrate_Analysis Analyze Thiazole Substrate (Electronic & Steric Properties) Electron_Rich Electron-Rich Thiazole Substrate_Analysis->Electron_Rich Electron_Poor Electron-Poor Thiazole Substrate_Analysis->Electron_Poor Bulky_Ligands Catalyst with Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) Electron_Rich->Bulky_Ligands Standard_Catalyst Standard Catalyst Pd(PPh₃)₄ Electron_Poor->Standard_Catalyst Ligandless_System Ligand-less System Pd(OAc)₂ Electron_Poor->Ligandless_System Protocol_Selection Select Appropriate Protocol Standard_Catalyst->Protocol_Selection Ligandless_System->Protocol_Selection Bulky_Ligands->Protocol_Selection

Caption: A decision framework for selecting a palladium catalyst.

Commonly Employed Palladium Catalysts

A variety of Pd(0) and Pd(II) complexes can serve as effective precatalysts for the Stille coupling of thiazoles.[6]

CatalystCommon Name/TypeKey Characteristics & Applications
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A widely used, versatile, and commercially available Pd(0) catalyst.[6][11] It is often the first choice for a broad range of Stille couplings.[12]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source that requires the addition of a supporting ligand, typically a phosphine.[6]
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chlorideA stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6][13]
Pd(OAc)₂ Palladium(II) acetateAnother common Pd(II) precatalyst, often used in combination with phosphine ligands.[6] Can also be effective in ligand-less systems for certain substrates.[14]
The Critical Role of Ligands

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting key steps in the catalytic cycle. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome.

  • Electron-rich and sterically bulky ligands: These ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can accelerate the rate of oxidative addition, which is often beneficial for less reactive aryl chlorides or electron-rich thiazole substrates.[10]

  • Triphenylphosphine (PPh₃): This is a versatile and commonly used ligand that provides a good balance of steric bulk and electronic properties, making it suitable for a wide range of Stille couplings.[15]

Additives to Enhance Reaction Efficiency

In some cases, additives can significantly improve the rate and yield of the Stille coupling.

  • Copper(I) Iodide (CuI): CuI can act as a co-catalyst, and it is believed to facilitate the transmetalation step.[16]

  • Lithium Chloride (LiCl): The addition of LiCl can accelerate the reaction, particularly when using vinylstannanes or when triflates are the leaving group.[7][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Stille coupling of thiazole derivatives. It is crucial to use anhydrous and deoxygenated solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[10]

Protocol 1: General Procedure for Stille Coupling of a Halogenated Thiazole using Pd(PPh₃)₄

This protocol is a reliable starting point for the coupling of various organostannanes with bromo- or iodothiazoles.

Materials:

  • Halogenated thiazole (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated thiazole and the organostannane.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 30-60 minutes. This step is to precipitate the tin byproducts as insoluble fluorides.[10]

  • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of a Thiazole Triflate using a Pd(II) Precatalyst and a Phosphine Ligand

This protocol is suitable for thiazole triflates, which can be more reactive than the corresponding chlorides.

Materials:

  • Thiazole triflate (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Pd(OAc)₂ (3-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 6-10 mol%)

  • Lithium chloride (LiCl, 3.0 equiv)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the thiazole triflate, organostannane, and LiCl.

  • Add the Pd(OAc)₂ and the phosphine ligand.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Optimization Strategies
Low or no conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst and high-purity, dry, and degassed solvents.[10] Consider a more active catalyst system or increasing the reaction temperature.
Dehalogenation or Protodehalogenation The replacement of the halogen with a hydrogen atom.Change the solvent from DMF or dioxane to toluene.[10] Employ a more active catalyst to favor the cross-coupling pathway.[10]
Homocoupling of the Organostannane A common side reaction in Stille couplings.[8]Lower the reaction temperature and ensure efficient stirring. The addition of an inhibitor for radical reactions can sometimes be beneficial.
Difficulty in Removing Tin Byproducts Tributyltin halides can be challenging to remove completely.Thoroughly quench with KF solution.[10] Alternatively, washing the organic layer with a dilute aqueous solution of ammonia can help.[7]

Conclusion

The Stille cross-coupling reaction is an indispensable tool for the synthesis of functionalized thiazoles, enabling the construction of complex molecular architectures relevant to drug discovery and materials science. A judicious choice of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and purity. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively harness the power of the Stille coupling to advance their scientific endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
  • ResearchGate. (n.d.). Palladium-catalysed coupling of thiazole derivatives with aryl halides.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • MDPI. (n.d.). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
  • ResearchGate. (n.d.). PdCl2(PPh3)2/LiCl mediated Stille coupling reactions.
  • NROChemistry. (n.d.). Stille Coupling.
  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Semantic Scholar. (n.d.). Subtle balance of ligand steric effects in Stille transmetalation.
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179-1186.
  • Chemical Communications (RSC Publishing). (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2025). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF.
  • PubMed. (2008). A versatile protocol for Stille-Migita cross coupling reactions.
  • RSC Publishing. (n.d.). A versatile protocol for Stille–Migita cross coupling reactions.
  • Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0).
  • PubMed. (n.d.). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants.
  • ResearchGate. (2025). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. | Request PDF.
  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • PubMed Central. (n.d.). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction.
  • Canadian Journal of Chemistry. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Benchchem. (n.d.). Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?
  • PubMed Central. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Benchchem. (n.d.). Application Notes and Protocols: Thiazole Derivatives in Click Chemistry.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Journal of Organic Chemistry, 55(10), 3019-3023.
  • PubMed. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones.
  • MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2.
  • YouTube. (2022). Stille reaction | Brief theory, double cross-coupling.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
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Topic: C-C Bond Formation with 4-Methyl-2-(tributylstannyl)thiazole: A Guide to Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylthiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its synthesis often requires robust and versatile methods for constructing carbon-carbon bonds. This application note provides a detailed guide to the use of 4-Methyl-2-(tributylstannyl)thiazole, a key organostannane reagent, in palladium-catalyzed Stille cross-coupling reactions. We delve into the mechanistic underpinnings of the Stille reaction, offer detailed, field-proven protocols for both the synthesis of the reagent and its subsequent coupling, and present a discussion on reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this powerful reaction for the construction of complex molecules bearing the 4-methylthiazole moiety.

Introduction: The Significance of the 4-Methylthiazole Unit

Heterocyclic compounds are foundational to the development of new therapeutics.[1] Among them, the thiazole ring is a recurring structural feature in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The 4-methylthiazole derivative, in particular, is a core component of molecules with demonstrated anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][4]

The efficient synthesis of these complex molecules relies heavily on powerful C-C bond formation methodologies. The Stille cross-coupling reaction, a palladium-catalyzed process that joins an organotin compound with an organic halide or pseudohalide, stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[5][6][7] this compound (CAS No. 251635-59-3)[8][9] is an air- and moisture-stable organostannane that serves as an excellent precursor for introducing the 4-methylthiazol-2-yl group into a target molecule, making it an invaluable tool for synthetic chemists.

The Stille Reaction: A Mechanistic Overview

Developed by John K. Stille, this reaction has become a cornerstone of modern organic synthesis.[6] It proceeds via a catalytic cycle that involves a palladium(0) species. The general transformation is as follows:

R'-X + R''-Sn(Alkyl)₃ → R'-R'' + X-Sn(Alkyl)₃ (in the presence of a Pd catalyst)[10]

The catalytic cycle is generally understood to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (R'-X) bond of the electrophile, forming a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.[5]

  • Transmetalation : The organostannane reagent (R''-SnR₃) exchanges its organic group (R'') with the halide (X) on the Pd(II) complex. This is often the rate-determining step in the cycle.[13]

  • Reductive Elimination : The two organic groups (R' and R'') on the palladium center couple and are eliminated from the complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 pd0->c1 ox_add Oxidative Addition pd2_intermediate R'-Pd(II)L₂-X ox_add->pd2_intermediate c2 pd2_intermediate->c2 transmetal Transmetalation pd2_coupled R'-Pd(II)L₂-R'' transmetal->pd2_coupled c3 pd2_coupled->c3 red_elim Reductive Elimination red_elim->pd0 c1->ox_add c1->pd2_intermediate R'-X c2->transmetal c2->pd2_coupled R''-SnBu₃ byproduct X-SnBu₃ c2->byproduct c3->pd0 R'-R'' c3->red_elim c4

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application Notes: Coupling with this compound

The use of this compound as the organostannane partner in Stille couplings is well-established for the synthesis of 2-aryl- and 2-vinyl-4-methylthiazoles.

Key Considerations for Success:
  • Catalyst Selection : A variety of Pd(0) and Pd(II) precursors are effective. Pd(PPh₃)₄ and Pd₂(dba)₃ are the most common and commercially available catalysts.[14] For challenging couplings, such as with aryl chlorides, specialized catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Verkade-type ligands) may be necessary.[14][15]

  • Solvent Choice : Anhydrous, polar aprotic solvents are typically used. N,N-Dimethylformamide (DMF), dioxane, and toluene are common choices that facilitate the dissolution of the palladium complexes and reactants.

  • Additives : The addition of stoichiometric or catalytic amounts of copper(I) salts (e.g., CuI) can dramatically accelerate the rate of transmetalation, often leading to higher yields and shorter reaction times.[15] Lithium chloride (LiCl) is also frequently used to facilitate the transmetalation step, particularly with vinylstannanes or when triflates are used as electrophiles.[16]

  • Toxicity and Workup : A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts.[14][17] Post-reaction workup often involves treatment with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride, or specialized column chromatography.[16]

Data Presentation: Representative Stille Coupling Conditions

The following table summarizes typical conditions for the coupling of this compound with various electrophiles.

Electrophile (R-X)Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
4-IodoanisolePd(PPh₃)₄ (5)--DMF95~90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2.5)PPh₃ (10)-Toluene110~85
2-BromopyridinePdCl₂(PPh₃)₂ (5)-CuI (10)Dioxane100~88
Vinyl BromidePd(PPh₃)₄ (5)-LiCl (3 eq)THF65~75
Phenyl TriflatePd₂(dba)₃ (2.5)P(furyl)₃ (10)LiCl (3 eq)NMP80~80

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Protocols

Safety Precaution : Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Tin waste requires special disposal procedures.[17]

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for synthesizing 2-(tributylstannyl)thiazoles.[18]

Synthesis_Workflow start 2-Bromo-4-methylthiazole in dry THF step1 Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 step2 Add n-Butyllithium (n-BuLi) dropwise step1->step2 step3 Stir for 1 hour at -78 °C step2->step3 step4 Add Tributyltin Chloride (Bu₃SnCl) dropwise step3->step4 step5 Warm to Room Temperature Stir for 4 hours step4->step5 step6 Quench with sat. aq. NH₄Cl step5->step6 step7 Workup: 1. Extract with Ethyl Acetate 2. Wash with Brine 3. Dry over Na₂SO₄ step6->step7 step8 Purify by Column Chromatography (Silica Gel) step7->step8 end This compound (Colorless Oil) step8->end

Caption: Workflow for the synthesis of the organostannane reagent.

Materials:

  • 2-Bromo-4-methylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Tributyltin Chloride (Bu₃SnCl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add 2-bromo-4-methylthiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add Bu₃SnCl (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel to yield the title compound as a colorless oil.

Protocol 2: General Procedure for Stille Coupling

This protocol describes a typical coupling reaction between this compound and an aryl bromide.[16][19]

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous DMF

  • Saturated aqueous Potassium Fluoride (KF)

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under argon.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Stir the solution vigorously with a saturated aqueous solution of KF for 1-2 hours. A precipitate of tributyltin fluoride should form.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methylthiazole.

Conclusion

This compound is a robust and versatile reagent for the synthesis of functionalized 4-methylthiazoles via the Stille cross-coupling reaction. Its stability and high reactivity in palladium-catalyzed C-C bond formation make it an indispensable tool in the synthetic chemist's arsenal. While the toxicity of tin compounds necessitates careful handling and purification, the reaction's broad functional group tolerance often outweighs this drawback, especially in the context of complex molecule synthesis for drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful application of this important synthetic transformation.

References

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  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. [Link]
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The Strategic Application of 4-Methyl-2-(tributylstannyl)thiazole in the Modular Synthesis of Advanced Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Modular Building Blocks in Protein Degrader Discovery

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[2][3][4] This tripartite architecture allows the PROTAC to act as a molecular matchmaker, bringing the POI into proximity with an E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][5]

The modular nature of PROTACs is both a strength and a challenge. While it allows for systematic optimization, the synthesis of extensive libraries to explore variables like linker length, attachment points, and ligand pairings can be a significant bottleneck.[2] This necessitates a robust toolbox of pre-functionalized, versatile building blocks that enable the rapid and efficient assembly of candidate degraders.[3][6][7]

This application note details the strategic use of 4-Methyl-2-(tributylstannyl)thiazole , a specialized organostannane reagent, in the synthesis of key building blocks for PROTACs. Specifically, we will focus on its application in constructing ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited ligases in PROTAC design.[3][5] Through the palladium-catalyzed Stille cross-coupling reaction, this reagent provides an efficient method for incorporating the 4-methylthiazole moiety, a critical pharmacophore for high-affinity VHL binding, into advanced degrader architectures.

The Role of the 4-Methylthiazole Moiety in VHL Ligands

The development of potent, small-molecule ligands for E3 ligases was a critical breakthrough for the TPD field. For the VHL ligase, structure-based design efforts have led to a class of highly effective ligands derived from the native HIF-1α peptide. A key structural feature of many optimized VHL ligands is a substituted thiazole ring, which contributes to the overall binding affinity and conformational stability of the ligand within the VHL protein.[5] Specifically, the 4-methylthiazole group has been incorporated into potent VHL ligands, forming a core component of the structure that presents other key functionalities for interaction with the ligase.[5][8]

The synthesis of these advanced VHL ligands often requires the formation of a carbon-carbon bond between the thiazole ring and a substituted phenyl ring. The Stille cross-coupling reaction is an exceptionally well-suited method for this transformation due to the stability of the organostannane reagent and its tolerance of a wide range of functional groups, which is crucial when working with complex, multi-functional molecules.[8][9][10] this compound serves as the donor of the 4-methylthiazole nucleus in this key bond-forming step.

Experimental Protocols

Protocol 1: Synthesis of a Key VHL Ligand Precursor via Stille Cross-Coupling

This protocol describes the palladium-catalyzed Stille cross-coupling of this compound with a protected 4-bromobenzylamine derivative. This reaction forms the central aryl-thiazole scaffold of a widely used VHL ligand building block.

Logical Workflow for VHL Ligand Precursor Synthesis

G cluster_reactants Starting Materials cluster_reaction Stille Cross-Coupling cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂/Ar) Heat (e.g., 90-110 °C) A->C B tert-Butyl (4-bromobenzyl)carbamate B->C D tert-Butyl (4-(4-methylthiazol-2-yl)benzyl)carbamate (VHL Ligand Precursor) C->D G A 4-Methylthiazole B Strong Base (n-BuLi) Anhydrous THF, -78 °C A->B C 2-Lithio-4-methylthiazole (Intermediate) B->C D Tributyltin Chloride (Bu₃SnCl) C->D Quench E This compound D->E PROTAC_MoA cluster_system Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 mediates E3 VHL E3 Ligase E3->POI_PROTAC_E3 binds PolyUb Poly-Ubiquitination POI_PROTAC_E3->PolyUb E2/E3 enzymes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation

Sources

Application Notes & Protocols: 4-Methyl-2-(tributylstannyl)thiazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 4-Methyl-2-(tributylstannyl)thiazole (CAS No. 251635-59-3).[1][2] This organostannane reagent is a pivotal building block for the synthesis of advanced functional materials, particularly conjugated polymers and small molecules for organic electronics. Its utility is primarily centered on its role in palladium-catalyzed Stille cross-coupling reactions, enabling the precise installation of the electron-deficient 4-methylthiazole moiety into complex architectures.[3][4] We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and discuss the broader implications for materials design.

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" not only in medicinal chemistry but also in materials science.[4] As an electron-accepting heterocycle, its incorporation into organic semiconductors can significantly influence the material's electronic properties.[5][6] Thiazole-based materials are increasingly utilized in high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7]

This compound serves as a specialized synthon for introducing this valuable moiety. The tributylstannyl group facilitates highly efficient and functional-group-tolerant carbon-carbon bond formation via the Stille cross-coupling reaction.[8][9] This allows for the strategic construction of π-conjugated systems where the thiazole unit can tune HOMO/LUMO energy levels, enhance intermolecular π-π stacking, and improve oxidative stability.[7]

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 251635-59-3[1][10]
Molecular Formula C₁₆H₃₁NSSn[1][2]
Molecular Weight 388.2 g/mol [1]
Appearance Liquid (Typical)[3]
Purity Typically ≥90%[1]

Core Application: Palladium-Catalyzed Stille Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Stille reaction. This reaction forms a new carbon-carbon bond between the thiazole ring (at the C2 position) and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate).[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[9]

Stille_Cycle pd0 Pd(0)L₂ Catalyst int1 Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) pd0->int1 Oxidative Addition reac1 R¹-X (Aryl Halide) reac1->int1 reac2 R²-SnBu₃ (4-Methyl-2-thiazolyl) int2 Transmetalation Intermediate (R¹-Pd(II)L₂-R²) reac2->int2 prod R¹-R² (Coupled Product) waste X-SnBu₃ int1->int2 Transmetalation int2->pd0 Reductive Elimination int2->prod int2->waste Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Catalyst, Ligand, and Reactants setup->reagents heat Heat to Reaction Temp (e.g., 80-100 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & KF Wash monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical Stille coupling reaction.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Aryl or Heteroaryl Bromide (1.1 eq)

    • Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Ligand: Tri(o-tolyl)phosphine (10 mol%) if using Pd₂(dba)₃

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

    • Saturated aqueous Potassium Fluoride (KF) solution

    • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

    • Brine

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with reflux condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Magnetic stirrer and hotplate

    • Syringes and needles for liquid transfer

    • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup (Critical Step):

    • To a dry Schlenk flask under a positive pressure of inert gas (Argon is preferred), add the palladium catalyst and, if required, the ligand.

    • Causality: An inert atmosphere is essential because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of the limiting reagent) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst-ligand complex formation.

    • Causality: Using degassed solvent minimizes dissolved oxygen. Pre-stirring ensures the active catalyst is formed before adding the substrates.

    • Add the aryl bromide (1.1 eq) followed by the this compound (1.0 eq) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup and Tin Removal (Critical Step):

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer vigorously with a saturated aqueous solution of KF for at least 1 hour. A precipitate of tributyltin fluoride (Bu₃SnF) may form.

    • Causality: The fluoride ion has a very high affinity for tin, forming a strong Sn-F bond. The resulting Bu₃SnF is often insoluble and can be removed by filtration, or it is more polar and can be separated during the aqueous wash. This is the most effective method for removing tin byproducts. [11] * Filter the mixture through a pad of Celite if a precipitate is present. Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality solvent or reagents.1. Ensure a strictly inert atmosphere and use freshly degassed solvents.2. Increase the reaction temperature in 10 °C increments.3. Use freshly purified reagents and high-purity anhydrous solvents.
Formation of Homocoupled Byproduct Presence of oxygen or moisture.Improve degassing of the solvent and ensure all glassware is rigorously dried.
Tin Residues in Final Product Incomplete removal during workup.Repeat the KF wash with vigorous stirring for a longer duration (2-3 hours). Multiple washes may be necessary.

Conclusion

This compound is a powerful and versatile reagent for materials science. Its primary application via the Stille cross-coupling reaction provides a reliable pathway for the synthesis of thiazole-containing conjugated materials. While the toxicity of organotin reagents necessitates careful handling, the functional group tolerance and predictability of the reaction make it an indispensable tool for designing next-generation organic electronic materials. By understanding the underlying mechanisms and adhering to robust protocols for both reaction and purification, researchers can effectively leverage this building block to create novel materials with tailored optoelectronic properties.

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  • Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (n.d.). RSC Publishing. [Link]
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  • The performance of organic solar cells: Small molecules based on thiazolothiazole. (n.d.).
  • Stille reaction. (n.d.). Wikipedia. [Link]
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). chemistry.msu.edu. [Link]
  • 15.51 % efficiency all-small-molecule organic solar cells achieved by symmetric thiazolyl substitution. (2022, September 13). ScienceDirect. [Link]
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • This compound, CAS No. 251635-59-3. (n.d.). iChemical. [Link]
  • This compound | 251635-59-3. (n.d.). INDOFINE Chemical Company. [Link]
  • 4-Methylthiazole. (n.d.). PubChem - NIH. [Link]
  • Thiazole-based organic semiconductors for organic electronics. (2012, June 19). PubMed. [Link]
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. [Link]
  • Triazolyl Conjugated (Oligo)Phenothiazines Building Blocks for Hybrid Materials—Synthesis and Electronic Properties. (n.d.). MDPI. [Link]
  • Solution-processable conjugated polymers containing alternating 1-alkyl-1,2,4-triazole and NSN links. (2025, August 7).
  • Efficient all-small-molecule organic solar cells processed with non-halogen solvent. (2024, March 2). NIH. [Link]
  • Tuning electronic structures of thiazolo[5,4- d ]thiazole-based hole-transporting materials for efficient perovskite solar cells. (2025, August 5).
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (n.d.). RSC Publishing. [Link]
  • 2-ethyl-4-methyl thiazole, 15679-12-6. (n.d.). The Good Scents Company. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthesis purification of 4-Methyl-2-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of this critical reagent.

Introduction

This compound is a key organotin reagent, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds. The purity of this reagent is paramount for the success of subsequent synthetic steps, as impurities can lead to low yields, side reactions, and difficulties in the purification of the final product. This guide provides practical, field-proven insights into overcoming common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Tin Impurities Detected by NMR After Aqueous KF Wash.

  • Question: I've performed an aqueous potassium fluoride (KF) wash, but my ¹H NMR spectrum still shows signals corresponding to tributyltin byproducts. What went wrong?

  • Answer: While a KF wash is a standard procedure for removing tributyltin halides, its effectiveness can be hampered by several factors:

    • Insufficient Contact Time: Vigorous stirring for at least an hour is recommended to ensure complete precipitation of tributyltin fluoride (Bu₃SnF).

    • Formation of a Stable Emulsion: The formation of a persistent emulsion at the organic-aqueous interface can trap tin impurities. To break the emulsion, add brine (saturated aqueous NaCl solution) and allow the layers to separate.

    • Presence of Non-Halide Tin Species: If your reaction byproducts include hexabutylditin (Bu₃SnSnBu₃) or unreacted tributyltin hydride (Bu₃SnH), a simple KF wash will be ineffective. In such cases, pre-treatment of the organic layer with iodine (I₂) will convert these species to tributyltin iodide (Bu₃SnI), which can then be readily removed by the KF wash.[1]

    • Incomplete Precipitation: Ensure you are using a saturated aqueous solution of KF. For particularly stubborn impurities, increasing the concentration or the number of washes can be beneficial.

Issue 2: Low Yield of this compound After Column Chromatography.

  • Question: I'm losing a significant amount of my product during flash column chromatography on silica gel. What are the likely causes and how can I mitigate this?

  • Answer: Low recovery from silica gel chromatography can be attributed to the acidic nature of standard silica gel, which can promote decomposition of the organotin reagent.

    • Protodestannylation: The acidic protons on the silica surface can lead to the cleavage of the carbon-tin bond, resulting in the formation of 4-methylthiazole and tributyltin hydroxides/siloxanes.

    • Adsorption: The polar nature of the thiazole ring can lead to strong adsorption onto the silica gel, making elution difficult.

    To address these issues, consider the following:

    • Use of Treated Silica Gel: Deactivate the silica gel by pre-treating it with a basic modifier. A common and effective method is to use a solvent system containing 2-5% triethylamine (Et₃N).[1] This neutralizes the acidic sites on the silica, minimizing product degradation.

    • Alternative Stationary Phases: If your product is particularly sensitive, consider using a less acidic stationary phase such as neutral or basic alumina.

    • Optimize Your Eluent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a suitable solvent like ethyl acetate. A good starting point for elution of similar compounds is a mixture of hexane and ethyl acetate (e.g., 95:5).

Issue 3: My Purified Product Appears Unstable and Decomposes Upon Storage.

  • Question: After purification, my this compound seems to degrade over time, even when stored under what I believe are appropriate conditions. Why is this happening and what are the best storage practices?

  • Answer: Organotin compounds, including this compound, can be sensitive to air, moisture, and light.

    • Hydrolysis: The presence of moisture can lead to the hydrolysis of the tin-carbon bond.[2]

    • Oxidation: Exposure to air can lead to the formation of tin oxides.

    To ensure the long-term stability of your purified product:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.

    • Dry Conditions: Use anhydrous solvents for storage and handle the compound in a dry environment.

    • Low Temperature: Store the product at a low temperature, typically 2-8°C, to minimize decomposition.

    • Light Protection: Store in an amber vial or a container protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides unreacted starting materials, the most common impurities are tributyltin halides (e.g., Bu₃SnCl), hexabutylditin (from coupling of the stannyl lithium reagent), and the protodestannylated product, 4-methylthiazole.

Q2: What is the recommended solvent system for flash column chromatography of this compound?

A2: A good starting point is a gradient elution with a mixture of hexanes and ethyl acetate. Based on structurally similar compounds, a ratio of 95:5 (hexanes:ethyl acetate) is a reasonable initial condition. It is highly recommended to add 2-5% triethylamine to the eluent to prevent product degradation on the silica gel.[1]

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a viable purification method for thermally stable, liquid organotin compounds. This compound has a high boiling point (379.6°C at 760 mmHg), so vacuum distillation would be necessary to prevent thermal decomposition.[3] However, for laboratory scale, chromatography is often more practical for removing non-volatile impurities.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, organotin compounds are toxic and should be handled with extreme care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] Avoid inhalation of vapors and contact with skin and eyes. Dispose of all organotin waste according to your institution's hazardous waste guidelines.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for confirming the structure and identifying any residual organotin or organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to assess the purity of the compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Triethylamine-Treated Silica Gel

This protocol is recommended for the general purification of this compound to remove both organotin byproducts and other organic impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Eluent: Prepare a stock solution of your desired eluent system (e.g., 95:5 hexanes:ethyl acetate) containing 2% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Equilibrate the Column: Pass several column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the prepared solvent system, collecting fractions in separate tubes.

  • Monitor the Separation: Monitor the separation by TLC, visualizing the spots under UV light or by staining with an appropriate agent (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterize the Product: Confirm the purity of the isolated product by NMR and/or GC-MS.

Protocol 2: Removal of Tin Byproducts by Aqueous KF Wash

This protocol is a workup procedure specifically designed to remove tributyltin halide impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Celite (optional)

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • First KF Wash: Add an equal volume of saturated aqueous KF solution, shake vigorously for at least one minute, and allow the layers to separate.

  • Separate Layers: Drain the aqueous layer. If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite.

  • Repeat KF Wash: Repeat the KF wash on the organic layer one or two more times.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous solution.

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude 4-Methyl-2- (tributylstannyl)thiazole Workup Aqueous Workup (e.g., KF wash) CrudeProduct->Workup Removal of polar impurities & tin salts Chromatography Flash Column Chromatography Workup->Chromatography Further purification PureProduct Pure Product Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram for Persistent Tin Impurities

TinTroubleshooting Start Tin Impurities Detected After KF Wash Check1 Sufficient Stirring Time? Start->Check1 Solution1 Increase stirring time to >1 hour Check1->Solution1 No Check2 Emulsion Formed? Check1->Check2 Yes Solution1->Check2 Solution2 Add brine to break emulsion Check2->Solution2 Yes Check3 Non-halide tin species (Bu3SnH, Bu3SnSnBu3)? Check2->Check3 No Solution2->Check3 Solution3 Pre-treat with I2 before KF wash Check3->Solution3 Yes Check4 Saturated KF solution used? Check3->Check4 No Solution3->Check4 Solution4 Use saturated KF and/or increase washes Check4->Solution4 No End Purity Achieved Check4->End Yes Solution4->End

Caption: Decision-making flowchart for troubleshooting the removal of tin impurities.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
  • Organic Syntheses. (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-4-FORMYLTHIAZOLE.
  • ResearchGate. Workup for removing tin byproducts?
  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane.
  • iChemical. This compound, CAS No. 251635-59-3.
  • iChemical. This compound, CAS No. 251635-59-3.
  • INDOFINE Chemical Company. This compound | 251635-59-3.
  • The Royal Society of Chemistry. Supplementary Material (ESI) for Organic and Biomolecular Chemistry.

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Technical Support Center: Strategies for the Removal of Organotin Byproducts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the effective removal of organotin byproducts from reaction mixtures. Organotin reagents are powerful tools in organic synthesis, particularly in cross-coupling reactions like the Stille coupling; however, their inherent toxicity necessitates their thorough removal from final products, often to parts-per-million (ppm) levels for applications in medicinal chemistry and materials science.[1][2] This guide is designed to equip you with the knowledge to confidently tackle this common purification challenge.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the removal of organotin residues.

Q1: Why is the removal of organotin byproducts so critical?

Organotin compounds, such as the frequently used tributyltin and trimethyltin reagents, exhibit significant toxicity.[1][2] For any compounds intended for biological screening or pharmaceutical development, minimizing the concentration of these toxic residues is a critical safety and regulatory requirement.[1][2]

Q2: What are the most common organotin byproducts I should anticipate in my reaction mixture?

The primary byproducts you will likely encounter are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting materials.[3][4] In reactions where tin hydrides are used, you may also find hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[4]

Q3: Is standard silica gel column chromatography sufficient for removing organotin byproducts?

While standard silica gel chromatography can reduce the concentration of organotin impurities, it is often insufficient for achieving the low ppm levels required for many applications.[2] The relatively non-polar nature of many organotin byproducts can lead to their co-elution with the desired product.[2]

Q4: Are there alternative cross-coupling reactions that circumvent the issue of tin byproducts altogether?

Yes, several alternative cross-coupling reactions exist. The Suzuki-Miyaura coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron-based byproducts.[5][6] However, the Stille coupling offers distinct advantages, including the stability and broad functional group tolerance of the organostannane reagents.[7]

Troubleshooting and Optimization Guide

This section provides solutions to specific issues you may encounter during the purification process.

Issue 1: An insoluble white precipitate forms at the interface during an aqueous potassium fluoride (KF) wash.

  • Explanation: This is a common and, in fact, desirable occurrence. The white precipitate is typically the insoluble organotin fluoride (e.g., Bu₃SnF), which is formed upon reaction of the organotin halide with potassium fluoride.[3][4]

  • Solution: To resolve this and ensure a clean separation, filter the entire biphasic mixture through a pad of a filter aid like Celite.[3][4] The Celite will effectively trap the solid precipitate, allowing for the clean separation of the organic and aqueous layers. The filtered layers can then be returned to a separatory funnel for any further necessary washing steps.[3]

Issue 2: Organotin residues are still detected after purification with a standard silica gel column.

  • Explanation: As mentioned, the similar polarity of some organotin byproducts and the desired product can lead to co-elution on standard silica gel.

  • Solutions:

    • Modified Eluent: A simple and effective strategy is to add a small amount of triethylamine (~2-5%) to the eluent during silica gel chromatography.[3][7][8] The basic nature of the triethylamine helps to retain the organotin species on the acidic silica gel, improving separation.[3]

    • Modified Stationary Phase: A highly effective method involves using a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel.[1][3] This modified stationary phase has been shown to reduce organotin impurities to levels below 15 ppm.[1][3] A similar approach using 10% KF on silica has also been reported to be effective.[1]

Issue 3: My product is water-soluble, making aqueous workups with KF problematic.

  • Explanation: For water-soluble or highly polar products, extractive workups with aqueous solutions can lead to significant product loss.

  • Solution: In such cases, it is advisable to avoid aqueous washes. Instead, you can proceed directly to flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[3] This method effectively removes organotin impurities without introducing water into the system.[3]

Issue 4: How can I best purify a solid product from organotin residues?

  • Explanation: For solid products, the physical properties of the desired compound can be leveraged for efficient purification.

  • Solution: Recrystallization is often a very effective method for purifying solid products.[3] Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly reduce tin contamination.[3]

Comparison of Common Organotin Removal Methods

The following table summarizes the advantages and disadvantages of the most common techniques for removing organotin byproducts.

MethodPrincipleAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[9]Simple, inexpensive, and effective for many substrates.[2]Can form emulsions; may not be effective for all tin species.[2]
Modified Chromatography (K₂CO₃/Silica) Enhanced retention of organotin species on a basic stationary phase.[1][3]Highly effective, can reduce tin to <15 ppm.[1][3]Requires preparation of the modified stationary phase.
Modified Chromatography (Triethylamine in Eluent) Increased retention of organotin species on silica gel due to the basic additive.[3][8]Easy to implement with standard silica gel.May not be as effective as the K₂CO₃/silica method for all compounds.
Acidic Extraction Selective extraction of basic organotin compounds into an acidic aqueous phase.[4]Can be effective for certain organotin species.Product stability under acidic conditions must be considered.
Iodine Treatment Conversion of unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash.[1][4]Useful for specific byproducts.Adds an additional chemical step to the workup.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is one of the most common and straightforward methods for the removal of tributyltin byproducts.

  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Optional Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF.[3][8] During each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[3][4] If this occurs, filter the entire biphasic mixture through a pad of Celite to remove the solid.[3][4]

  • Final Washes and Drying: Return the filtrate to the separatory funnel. Wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.

Protocol 2: Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective for removing a broad range of organotin impurities to very low levels.[2]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4] This mixture can be stored for several months without a significant loss of activity.[1][2]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[4]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Sample Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflows for the described purification techniques.

G cluster_0 Decision Tree for Organotin Removal cluster_1 cluster_2 cluster_3 start Crude Reaction Mixture product_sol Is the product water-soluble? start->product_sol yes_sol Yes product_sol->yes_sol no_sol No product_sol->no_sol k2co3_silica Chromatography with K2CO3/Silica Gel yes_sol->k2co3_silica kf_wash Aqueous KF Wash no_sol->kf_wash purified_product Purified Product k2co3_silica->purified_product precipitate Precipitate Formation? kf_wash->precipitate yes_precip Yes precipitate->yes_precip no_precip No precipitate->no_precip celite_filtration Filter through Celite yes_precip->celite_filtration column_check Tin Residues after KF Wash? no_precip->column_check celite_filtration->no_precip yes_residues Yes column_check->yes_residues no_residues No column_check->no_residues modified_chromatography Modified Chromatography (K2CO3/Silica or Et3N in eluent) yes_residues->modified_chromatography no_residues->purified_product modified_chromatography->purified_product

Caption: Decision tree for selecting a suitable organotin removal method.

G cluster_0 Workflow for Aqueous KF Wash start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M Aqueous KF (2-3x) dilute->wash_kf precipitate Precipitate Forms wash_kf->precipitate wash_brine Wash with Brine wash_kf->wash_brine filter Filter through Celite precipitate->filter filter->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: Workflow for organotin removal using an aqueous KF wash.

References

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]
  • Wikipedia. (n.d.). Organotin chemistry. [Link]
  • PubMed. (2024, March 15). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. [Link]
  • Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]
  • PubMed. (1993, November 19). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]
  • ResearchGate. (2025, August 10). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF. [Link]
  • Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
  • Cornerstone. (n.d.).
  • ResearchGate. (2025, August 7).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (2025, August 6). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. [Link]
  • NROChemistry. (n.d.). Stille Coupling. [Link]
  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. [Link]
  • ACS Publications. (n.d.).
  • MDPI. (n.d.). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. [Link]
  • Polish Journal of Environmental Studies. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • PubMed. (1993, December 3). Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. [Link]
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.)
  • ResearchGate. (n.d.). Organotin complexes act as HCl scavengers. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MySkinRecipes. (n.d.). MySkinRecipes. [Link]
  • YouTube. (2025, April 3).
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • Reddit. (n.d.). Struggling with Suzuki Reaction : r/Chempros. [Link]
  • Organic Chemistry Portal. (n.d.).

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Technical Support Center: Column Chromatography of Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of organostannane compounds. Organostannanes are versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions. However, their purification presents unique challenges due to their potential instability on standard silica gel and the difficulty in separating them from structurally similar byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your target organostannane.

Troubleshooting Guide

Researchers often face specific, recurring issues when purifying organostannanes. This section is designed to provide rapid, actionable solutions based on sound scientific principles.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or Zero Recovery of Product Destannylation on Stationary Phase: Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. These acidic sites can protonate the carbon atom attached to the tin, leading to cleavage of the C-Sn bond (protodestannylation) and decomposition of your product.[1][2]Use Deactivated Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing 1-5% triethylamine (TEA) before loading the sample.[2][3][4] The basic TEA will neutralize the silanol groups, rendering the stationary phase less reactive towards the organostannane. Alternatively, prepare a slurry of silica with a TEA-containing eluent.[3]
Product Co-elutes with Tin Byproducts (e.g., Bu₃SnCl, (Bu₃Sn)₂O) Similar Polarity: Organostannane reagents and byproducts are often non-polar and have very similar polarities to the desired product, making separation on standard silica difficult.1. Modified Stationary Phase: Use silica gel treated with 10% w/w potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5] These basic salts effectively bind and retain the more Lewis-acidic tin halide byproducts, allowing the desired, less polar organostannane product to elute cleanly.[5] 2. Aqueous KF Wash: Before chromatography, perform an aqueous workup with a 1M KF solution. This will precipitate tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[5]
Streaking or Tailing of Spots on TLC Plate 1. Compound Instability: The compound may be degrading on the acidic TLC plate, similar to the issue on a column. 2. Overloading: The sample spot is too concentrated, leading to poor partitioning as the eluent moves up the plate.[6]1. Neutralize TLC Plate: Before use, dip the TLC plate in a solution of 1% triethylamine in your eluent and allow the solvent to evaporate. This neutralizes the surface. 2. Dilute Sample: Ensure the sample solution used for spotting is sufficiently dilute. Streaking should diminish with dilution.[6]
Compound Appears Stuck at the Baseline (Rf ≈ 0) Insufficient Eluent Polarity: The chosen solvent system is not polar enough to move the compound off the highly polar stationary phase.[7]Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent in your eluent system. For example, move from 2% Ethyl Acetate/Hexane to 5%, then 10%.[8][9] This is best optimized using TLC first to find a solvent system that gives your product an Rf value between 0.2 and 0.35.[8][10]
All Compounds Run at the Solvent Front (Rf ≈ 1) Excessive Eluent Polarity: The solvent system is too polar, causing all compounds, regardless of their structure, to have a high affinity for the mobile phase and elute without separation.Decrease Eluent Polarity: Systematically decrease the percentage of the polar solvent. Organostannanes are typically non-polar, so start with very non-polar systems like 100% hexanes or 1-2% Ether/Hexane and gradually increase polarity.[9][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my organostannane?

The default choice, standard silica gel, is often problematic due to its acidity.[1] Your choice should be guided by the stability of your compound:

  • For Acid-Sensitive Compounds: Always use deactivated silica gel . This is the most common and effective solution. You can deactivate it by adding 1-2% triethylamine to your eluent system.[3][12]

  • For General Separations with Tin Byproducts: Potassium carbonate-treated silica (10% w/w) is highly effective at retaining organotin impurities.[5]

  • Alternative Options: In some cases, neutral alumina can be a good alternative to silica gel, as it lacks the acidic silanol groups.[12] However, alumina can sometimes catalyze other reactions, so its compatibility should be tested on a small scale first.

Q2: My organostannane is not UV-active. How can I visualize it on a TLC plate?

While many organostannanes containing aromatic rings are UV-active, aliphatic ones are not.[13] In this case, you must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized.[14] Organostannanes will typically appear as yellow-brown spots on a purple background.[14]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with a wide variety of functional groups, often giving distinct colors upon heating.[15]

  • Iodine Chamber: Exposing the plate to iodine vapor is a classic, semi-destructive method that visualizes many organic compounds, especially unsaturated or aromatic ones, as brown spots.[13][14]

Q3: What is the best way to load my sample onto the column?

The method of loading can significantly impact the quality of your separation.

  • Wet Loading: If your crude product is soluble in the column eluent, dissolve it in the minimum amount of eluent and carefully pipette it onto the top of the column.[16] This is the preferred method for good band resolution.

  • Dry Loading: If your product has poor solubility in the eluent, use dry loading. Dissolve your crude material in a suitable solvent (like DCM), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent on a rotary evaporator.[3][16] Carefully add this powder to the top of the packed column.[16] This technique prevents broad, poorly resolved bands that can result from using a strong solvent for loading.

Q4: How can I confirm the purity of my fractions after chromatography?

Fraction analysis is critical. Collect fractions and analyze them by TLC.[7] Spot the crude material, the collected fractions, and a co-spot (crude material and fraction in the same lane) on a TLC plate. This allows you to identify which fractions contain your pure product and which are mixed. Combine the pure fractions, and confirm final purity and identity using NMR spectroscopy and mass spectrometry.

Detailed Protocol: Purification using Triethylamine-Treated Silica Gel

This protocol describes a standard flash chromatography procedure for an acid-sensitive organostannane.

1. Eluent Selection:

  • Using TLC, determine a solvent system that provides an Rf value of ~0.2-0.3 for the desired organostannane.[8] A common starting point for non-polar organostannanes is a mixture of hexanes (or petroleum ether) and ethyl acetate or diethyl ether.[9][17]

  • Prepare the chosen eluent and add 1% v/v triethylamine (TEA). For example, for 500 mL of 5% EtOAc/Hexane, use 25 mL EtOAc, 470 mL Hexane, and 5 mL TEA.

2. Column Packing (Slurry Method):

  • Secure a glass column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[8]

  • In a beaker, create a slurry of silica gel with your TEA-containing eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[18]

  • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed. [8]

  • Add a final protective layer of sand on top of the packed silica.[8]

3. Sample Loading:

  • Dissolve the crude organostannane in the minimum amount of the TEA-containing eluent.

  • Carefully pipette the solution onto the center of the top sand layer, avoiding disturbance of the silica surface.

  • Drain the solvent until it is just level with the top of the sand layer to load the compound onto the stationary phase.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target for flash chromatography).[8]

  • Collect the eluting solvent in appropriately sized test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

5. Post-Purification:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this process.

  • Place the final product under high vacuum to remove any residual solvent.

Workflow & Decision-Making Diagram

This diagram illustrates the logical workflow for troubleshooting common issues during organostannane purification.

Organostannane_Purification_Workflow start Start: Crude Organostannane Mixture tlc 1. Analyze by TLC (Use 1% TEA in Eluent) start->tlc check_stability 2. Assess Stability & Separation tlc->check_stability degradation Degradation Observed (Streaking, New Spots) check_stability->degradation Yes poor_sep Poor Separation (Rf values too close) check_stability->poor_sep No, but... good_sep Good Separation & Stability check_stability->good_sep No use_deactivated_silica 3a. Use Deactivated Silica (1-2% TEA in eluent) degradation->use_deactivated_silica use_k2co3_silica 3b. Use 10% K2CO3/Silica (For tin byproduct removal) poor_sep->use_k2co3_silica If tin byproducts co-elute optimize_eluent 3c. Optimize Eluent System (Test different solvent ratios/types) poor_sep->optimize_eluent General case run_column 4. Run Flash Column Chromatography good_sep->run_column use_deactivated_silica->run_column use_k2co3_silica->run_column optimize_eluent->run_column analyze_fractions 5. Analyze Fractions by TLC run_column->analyze_fractions combine_pure 6. Combine Pure Fractions & Concentrate analyze_fractions->combine_pure

Caption: Decision workflow for purifying organostannanes.

References

  • Deactivation of silica gel? ResearchGate.
  • How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate.
  • Purification of linalool by column chromatography with isocratic elution. Organic Syntheses.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • TLC Visualization Methods.
  • TLC stains.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.
  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • Visualizing a TLC plate. YouTube.
  • Column chromatography - which eluent system? Reddit.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • Hybrid stationary phases. Chromedia.
  • troubleshooting column chromatography. Reddit.
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health.
  • How To Choose Solvent System For Column Chromatography? YouTube.
  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? ResearchGate.
  • Silica gel column preparation and compound purification. YouTube.
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? MDPI.
  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Siliplus.
  • Can we reuse the silica gel inside the column for the same compound? ResearchGate.

Sources

Troubleshooting low yields in Stille reactions with thiazole substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving thiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes sensitive transformation. The following information is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: My Stille coupling between a halothiazole and an organostannane is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Answer: Low or no yield in Stille reactions with thiazole substrates is a common challenge that can often be traced back to a few critical parameters. Thiazoles, as electron-deficient, nitrogen- and sulfur-containing heterocycles, can interact with the palladium catalyst in non-productive ways. Here is a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. The electron-deficient nature of the thiazole ring can make oxidative addition challenging.

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Electron-rich and sterically bulky phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle. Consider switching to ligands such as P(t-Bu)₃, XPhos, or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands can stabilize the Pd(0) center and promote the desired catalytic turnover.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics.

    • Expert Insight: While DMF and dioxane are common, non-polar solvents like toluene can sometimes be more effective, particularly in minimizing side reactions such as proto-destannylation.[1] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Inadequate thermal energy can lead to a sluggish or stalled reaction.

    • Expert Insight: Stille couplings often require elevated temperatures, typically in the range of 80-110 °C.[1][2] If you are running the reaction at a lower temperature, a careful, incremental increase may improve the yield. However, excessively high temperatures can promote side reactions and catalyst decomposition. Microwave heating can sometimes be beneficial for accelerating slow reactions.[3]

  • Purity of Reagents: The quality of both the organostannane and the halothiazole is critical.

    • Expert Insight: Organostannanes can degrade over time, and impurities can poison the catalyst.[4] It is advisable to use freshly prepared or purified organostannanes. Similarly, ensure the halothiazole is pure and free of acidic impurities that could interfere with the reaction.

Issue 2: Significant Homocoupling of the Organostannane

Question: I am observing a significant amount of homocoupled product from my organostannane, which is competing with the desired cross-coupling. How can I suppress this side reaction?

Answer: Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a common side reaction in Stille couplings.[4][5] It can arise from a radical pathway or from the reaction of two organostannane molecules with the palladium center.

  • Expert Insight: This issue is often exacerbated by slow transmetalation or reductive elimination steps.

    • Additives: The addition of a copper(I) co-catalyst, such as CuI, can dramatically accelerate the transmetalation step, thereby favoring the cross-coupling pathway over homocoupling.[5] The proposed mechanism involves the formation of an organocuprate intermediate that more readily transmetalates with the palladium complex.

    • Ligand Choice: As mentioned previously, bulky, electron-rich ligands can accelerate the reductive elimination step, which can also help to outcompete the homocoupling pathway.

    • Oxygen Exclusion: Rigorous exclusion of oxygen is crucial, as radical processes leading to homocoupling can be initiated by its presence. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

Issue 3: Proto-destannylation or Proto-dehalogenation Side Reactions

Question: My main byproduct appears to be the result of the thiazole losing its halogen (proto-dehalogenation) or the organostannane being replaced by a hydrogen atom (proto-destannylation). What causes this and how can I prevent it?

Answer: These side reactions involve the cleavage of a C-X or C-Sn bond and quenching by a proton source, leading to undesired byproducts.

  • Expert Insight:

    • Proto-dehalogenation: This can be particularly problematic with electron-rich heteroaromatics, though it is also observed with thiazoles.[1] It can occur if the oxidative addition is slow and there are competing pathways for catalyst deactivation. Using a more active catalyst system that promotes faster oxidative addition can help mitigate this.[1]

    • Proto-destannylation: This is often caused by trace amounts of acid or water in the reaction mixture.

      • Mitigation Strategy 1: Ensure all reagents and solvents are scrupulously dried. Adding a non-nucleophilic, hindered base like proton sponge can scavenge trace acid.

      • Mitigation Strategy 2: Switching to a less polar solvent like toluene can sometimes reduce the rate of this side reaction compared to more polar solvents like DMF or dioxane.[1]

Visualizing the Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle. Understanding these steps is key to effective troubleshooting.

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_intermediate cis-[R¹-Pd(II)L₂-X] Pd0->PdII_intermediate Oxidative Addition (R¹-X) Product R¹-R² (Coupled Product) PdII_trans trans-[R¹-Pd(II)L₂-X] PdII_intermediate->PdII_trans cis-trans Isomerization PdII_transmetal trans-[R¹-Pd(II)L₂-R²] PdII_trans->PdII_transmetal Transmetalation (R²-SnR₃) PdII_cis_reductive cis-[R¹-Pd(II)L₂-R²] PdII_transmetal->PdII_cis_reductive trans-cis Isomerization PdII_cis_reductive->Pd0 Reductive Elimination (R¹-R²) Reactants R¹-X (Halothiazole) + R²-SnR₃

Caption: The catalytic cycle of the Stille reaction.

Troubleshooting Decision Tree

When encountering low yields, this decision tree can guide your optimization strategy.

Troubleshooting_Stille Start Low Yield in Thiazole Stille Coupling Check_Catalyst Is the catalyst system optimal? (e.g., Pd(PPh₃)₄) Start->Check_Catalyst Change_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ or Pd(OAc)₂ Check_Catalyst->Change_Ligand No Check_Homocoupling Is stannane homocoupling a major side product? Check_Catalyst->Check_Homocoupling Yes Change_Ligand->Check_Homocoupling Add_CuI Add CuI (0.1-1.0 eq.) to accelerate transmetalation Check_Homocoupling->Add_CuI Yes Check_Temp Is the reaction temperature adequate (80-110 °C)? Check_Homocoupling->Check_Temp No Add_CuI->Check_Temp Increase_Temp Increase temperature incrementally. Consider microwave heating. Check_Temp->Increase_Temp No Check_Solvent Are you using a polar aprotic solvent (DMF, Dioxane)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Try a non-polar solvent like Toluene. Check_Solvent->Change_Solvent Yes Success Improved Yield Check_Solvent->Success No Change_Solvent->Success

Caption: A decision tree for troubleshooting low yields.

Optimization Parameters at a Glance

The table below summarizes key parameters and suggested starting points for optimization.

ParameterStandard ConditionOptimization StrategyRationale
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Precursors for more active Pd(0) species when combined with bulky ligands.
Ligand PPh₃XPhos, SPhos, P(t-Bu)₃ (Pd:Ligand ratio 1:2 to 1:4)Electron-rich, bulky ligands accelerate oxidative addition and reductive elimination.[3][6]
Solvent Dioxane, DMFToluene, THFCan minimize polar side reactions like proto-destannylation.[1]
Temperature 80 °C90-110 °C, or MicrowaveOvercomes activation energy barriers for challenging substrates.[2]
Additive NoneCuI (10-50 mol%), CsF (2.0 equiv), LiCl (3.0 equiv)CuI accelerates transmetalation.[5] CsF/LiCl can facilitate catalyst turnover.[3][5]
Atmosphere Inert (N₂ or Ar)Rigorous degassing (freeze-pump-thaw)Crucial to prevent catalyst oxidation and radical side reactions.[4]

General Experimental Protocol for Stille Coupling with a Thiazole Substrate

This protocol provides a robust starting point. Modifications will likely be necessary based on the specific substrates used.

Materials:

  • Halothiazole (e.g., 2-bromothiazole) (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃) (2.5 mol%)

  • Ligand (e.g., XPhos) (5 mol%)

  • Additive (e.g., CuI) (10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add the palladium source, ligand, and additive under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the halothiazole and the organostannane to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add a saturated aqueous solution of potassium fluoride (KF).

  • Stirring: Stir the biphasic mixture vigorously for 1-2 hours. The KF solution reacts with the tributyltin halide byproduct to form a precipitate (Bu₃SnF), which can be removed by filtration.[4]

  • Filtration & Extraction: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986, 25: 508–524. [Link]
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions. 1997, 50, 1-652. [Link]
  • NROChemistry. Stille Coupling. [Link]
  • Roger, J.; Pogan, F.; Doucet, H. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem.2009, 74, 1179-1186. [Link]
  • Wikipedia. Stille reaction. [Link]
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Chemistry LibreTexts. Stille Coupling. [Link]
  • Espinet, P.; Casado, A. L. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704-4734. [Link]
  • Tarasenko, D. O., et al. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. 2023, 21(3), 17-22. [Link]
  • Heravi, M. M.; Zadsirjan, V. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. 2017, 7, 34874-34887. [Link]

Sources

Technical Support Center: Tributylstannyl Reagents in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize tributylstannyl reagents and may encounter common challenges. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying scientific principles to help you troubleshoot and optimize your experiments effectively.

Introduction to Stille Cross-Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (R¹-Sn(Bu)₃) and an organic electrophile (R²-X), such as a halide or triflate.[1][2] Organostannanes are valued for their stability to air and moisture, tolerance of a wide variety of functional groups, and their ease of preparation, isolation, and storage.[3][4] However, their use is not without challenges, including the potential for significant side reactions and the toxicity of organotin compounds, which necessitates effective purification strategies.[3][4]

This guide will focus on the most common side reactions encountered when using tributylstannyl reagents and provide a structured approach to troubleshooting and resolving these issues.

The Stille Catalytic Cycle

The generally accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding this cycle is fundamental to diagnosing issues in your reaction.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R²-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation R¹-SnBu₃ PdII_coupled R²-Pd(II)L₂-R¹ Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common side reactions and fundamental questions that arise during Stille coupling experiments.

Q1: What is homocoupling and why is it the most common side reaction?

A: Homocoupling is the self-coupling of the organostannane reagent to form an R¹-R¹ dimer.[1][6] It is a major side reaction that consumes your nucleophile, disrupts stoichiometry, and leads to lower yields of the desired product.[3][6]

  • Causality: Homocoupling can occur through two primary mechanisms. First, two equivalents of the organostannane can react with the Pd(II) precatalyst before the catalytic cycle properly begins, followed by reductive elimination to give the dimer.[1][6] Secondly, the active Pd(0) catalyst can participate in a radical process that also leads to the dimerized product.[1] The presence of oxygen can promote homocoupling by oxidizing the palladium catalyst.[5]

Q2: My starting material is being consumed, but I see a significant amount of a product where the stannyl group is replaced by hydrogen. What is happening?

A: This side reaction is known as protodestannylation , which is the cleavage of the carbon-tin bond by a proton source, replacing the -SnBu₃ group with a hydrogen atom.[6][7]

  • Causality: Organostannanes, particularly those with electron-rich organic groups, can be sensitive to acidic protons.[6] Trace amounts of acid or water in the reaction mixture can serve as the proton source. This reaction effectively terminates the catalytic cycle for that molecule of reagent, reducing the overall yield.[6]

Q3: I've noticed byproducts that seem to involve the butyl groups from my stannane. Is it possible for these "non-transferable" groups to participate in the reaction?

A: Yes, under certain conditions, the "non-transferable" butyl groups on the tin atom can be transferred to the palladium center and participate in the coupling.[6]

  • Causality: The rate of group transfer from tin to palladium generally follows the order: Alkynyl > Alkenyl > Aryl > Allyl/Benzyl >> Alkyl.[6] While butyl group transfer is much slower, it can become competitive if the desired transmetalation step (transfer of R¹) is particularly slow, for instance, due to steric hindrance or unfavorable electronics. This leads to the formation of R²-Butyl as a byproduct.

Q4: Why is my reaction stalling or failing to go to completion?

A: Incomplete reactions can result from several factors beyond the side reactions mentioned above. The most common culprits are catalyst deactivation, poor reagent quality, or incorrect stoichiometry.[6]

  • Causality:

    • Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen, or it can aggregate into palladium black, especially at high temperatures or low ligand concentrations.[5]

    • Impure Reagents: Impurities in the organostannane or organic halide can poison the catalyst.

    • Stoichiometry: An imprecise 1:1 ratio of the coupling partners is crucial for achieving high yields, especially in polymerizations.[6]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues in your Stille coupling reactions.

Problem 1: Low or No Yield of Desired Product
Possible Cause Diagnostic Check Recommended Solution
Catalyst Inactivity/Deactivation Reaction mixture turns black (palladium black formation). TLC shows only starting materials.Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).[5] Use degassed solvents. Consider using a more robust ligand or a pre-catalyst that generates the active Pd(0) species more cleanly.
Dominant Homocoupling LC-MS or NMR analysis shows a significant peak corresponding to the R¹-R¹ dimer.Minimize oxygen in the reaction setup.[5] Additives like Cu(I) salts can sometimes accelerate the desired transmetalation, outcompeting homocoupling.[8] Ensure the Pd precatalyst is fully reduced to Pd(0) before it can react with two stannane molecules.
Significant Protodestannylation LC-MS or NMR shows a byproduct where the stannyl group is replaced by -H.Use rigorously dried and degassed solvents and reagents. If the substrate or other reagents are inherently acidic, consider adding a non-nucleophilic base to scavenge protons.
Slow Transmetalation Step Reaction stalls with significant starting material remaining, even after extended time.The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can accelerate transmetalation.[8] The use of more polar solvents like DMF or NMP can also be beneficial. For difficult couplings, adding fluoride sources (e.g., CsF) can form a hypervalent tin species that undergoes faster transmetalation.[8][9]
Problem 2: Difficult Product Purification
Possible Cause Diagnostic Check Recommended Solution
Residual Tributyltin Halides (Bu₃SnX) Greasy, difficult-to-handle crude product. Characteristic signals for butyl groups in ¹H NMR of the purified product.Perform an aqueous potassium fluoride (KF) wash. The fluoride ions react with Bu₃SnX to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[3][10] See Protocol 1 for details.
Unreacted Stannane or Hexabutylditin These tin species can be less polar and co-elute with the desired product.Treat the crude reaction mixture with iodine (I₂). This converts Bu₃SnH and Bu₃SnSnBu₃ into Bu₃SnI, which can then be effectively removed by a subsequent KF wash.[10][11]
Product Degradation on Silica Gel Streaking or decomposition of the product during column chromatography.Use silica gel that has been treated with triethylamine (~2-5% in the eluent) to neutralize its acidity.[3][11] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[11]
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Stille Reaction check_sm TLC/LC-MS Analysis: Significant Starting Material Remaining? start->check_sm check_side_products Identify Major Byproducts check_sm->check_side_products No catalyst_issue Cause: Catalyst Deactivation or Slow Reaction check_sm->catalyst_issue Yes homocoupling Byproduct: R¹-R¹ Dimer (Homocoupling) check_side_products->homocoupling Homocoupling Product Found protodestannylation Byproduct: R¹-H (Protodestannylation) check_side_products->protodestannylation Protodestannylation Product Found solution_catalyst Solution: - Ensure inert atmosphere - Use degassed solvents - Add CuI or CsF additive catalyst_issue->solution_catalyst solution_homocoupling Solution: - Rigorously exclude O₂ - Optimize catalyst/ligand homocoupling->solution_homocoupling solution_protodestannylation Solution: - Use anhydrous solvents - Add non-nucleophilic base protodestannylation->solution_protodestannylation

Caption: A decision tree for troubleshooting low-yield Stille reactions.

Key Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Tin Byproduct Removal

This is the most common method for removing tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) post-reaction.[10][12]

  • Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes.[12] A fine, white precipitate of insoluble tributyltin fluoride (Bu₃SnF) should form.[10][11]

  • Filtration (Crucial Step): If a thick precipitate forms at the interface, making separation difficult, filter the entire biphasic mixture through a pad of Celite®.[10][12] Wash the Celite® pad thoroughly with the organic solvent used for dilution to recover any adsorbed product.[11]

  • Separation: Transfer the filtrate back to the separatory funnel and separate the organic layer.

  • Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin byproducts.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This method is useful for sensitive products that may degrade on standard silica gel and helps improve the separation of the product from tin impurities.[11]

  • Prepare Treated Silica: Prepare a slurry of silica gel in your starting eluent (e.g., hexane). Add triethylamine (Et₃N) to the slurry to constitute 2-5% of the total solvent volume.[3][11]

  • Pack Column: Pack the column with the treated silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column with your starting eluent system, ensuring it also contains 2-5% triethylamine.

  • Load and Elute: Load your crude sample and perform the chromatography as usual. The triethylamine deactivates the acidic sites on the silica, preventing product degradation and often improving the separation from tin residues.

References

  • Stille reaction. In Wikipedia.
  • Stille Coupling. NROChemistry.
  • Stille Cross-Coupling. J&K Scientific LLC.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. (Note: A direct link to the full text may require a subscription. The provided search results do not contain a direct, open-access URL for this specific review, but its mention in search result[13] confirms its relevance.)
  • Stille Coupling. YouTube. (2020, July 18).
  • Stille reaction. chemeurope.com.
  • Stille Coupling. Chemistry LibreTexts.
  • Z. D. S. (2012). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate.
  • The Stille Reaction. Myers Group, Harvard University.
  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Improving the Stability and Storage of Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organotin compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered when handling and storing these versatile yet sensitive reagents. Our goal is to synthesize technical accuracy with field-proven insights to help you improve the stability of your compounds, ensure the reliability of your experiments, and maintain a safe laboratory environment.

Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1] Their applications are vast, ranging from catalysts in polyurethane formation and PVC heat stabilizers to potent biocides.[2][3][4] However, their utility is matched by their inherent instability and toxicity. The stability of an organotin compound is correlated with the number of organic substituents, and its toxicity is often greatest for compounds with three alkyl groups (triorganotins).[3][5] Factors such as air, moisture, light, and heat can significantly accelerate their degradation, leading to inconsistent experimental results and potential safety hazards.[6] This guide provides troubleshooting advice and best practices to mitigate these issues.

Section 1: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses fundamental questions regarding the proper storage and inherent stability of organotin compounds.

Q1: What are the primary factors that cause organotin compounds to degrade?

A: The degradation of organotin compounds is primarily influenced by environmental factors. Key degradation pathways include:

  • Hydrolysis: Many organotin compounds, especially organotin halides and hydrides, are sensitive to moisture.[3][6] For example, some organotin catalysts used in polyurethane coatings lose efficacy after exposure to atmospheric moisture from heavy rain.[7]

  • Oxidation: Exposure to atmospheric oxygen can degrade sensitive reagents. This is a particular concern for air-sensitive compounds like organotin hydrides.[6][8]

  • Photodegradation: Sunlight, specifically UV radiation, can accelerate the breakdown of organotin compounds into less toxic inorganic tin.[4]

  • Thermal Decomposition: Higher temperatures generally increase the rate of degradation.

  • Microbial Degradation: In environmental samples or on non-sterile surfaces, microbial activity is an important transformation mechanism.[4]

The degradation process often involves the sequential loss of organic groups from the tin atom. For instance, highly toxic tributyltin (TBT) can degrade into dibutyltin (DBT), then monobutyltin (MBT), and finally into less harmful inorganic tin.

Q2: What are the ideal storage conditions for solid organotin compounds?

A: For optimal stability, solid organotin compounds should be stored following these general principles:

  • Cool Environment: Store materials in a cool, controlled environment. For long-term storage, refrigeration (2°C to 15°C) or freezing (-20°C) is often recommended, depending on the specific compound's properties.[9][10][11]

  • Dry Conditions: Protect the compounds from humidity. Using desiccators or storing within a glovebox can be effective.[8][12]

  • Protection from Light: Store containers in the dark or use amber-colored vials to prevent photodegradation.[9][12]

  • Inert Atmosphere: For particularly sensitive solids, backfilling the container with an inert gas like argon or nitrogen can displace oxygen and moisture, prolonging shelf life.[8]

  • Tightly Sealed Containers: Always ensure the container is sealed tightly to prevent exposure to the ambient atmosphere.[12]

Q3: How should I store organotin compounds in solution?

A: Solutions are often more susceptible to degradation than neat materials.[12] When storing organotin compounds in solution:

  • Use Anhydrous Solvents: For moisture-sensitive compounds, always use dry, anhydrous solvents.

  • Inert Atmosphere: Purge the solution and headspace of the storage vessel (e.g., a Schlenk flask) with an inert gas before sealing.[13]

  • Avoid Freeze-Thaw Cycles: If storing frozen, aliquot the solution into smaller, single-use portions to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]

  • Refrigerate or Freeze: Store solutions at a reduced temperature (e.g., 4°C or -20°C) in the dark.[9] Studies on environmental water samples containing butyltins showed they were stable for 7 months when stored in polycarbonate bottles in the dark at 4°C.[9]

Q4: How long can I expect my organotin compounds to remain stable?

A: The stability is highly variable and depends on the compound's structure and the storage conditions.

  • Tetraorganotins are generally very stable.

  • Tri-, di-, and mono-organotins show decreasing stability, with triorganotins being particularly susceptible to degradation.[4]

  • Organotin hydrides are among the least stable and require careful handling under an inert atmosphere.[3]

Under ideal conditions (cold, dark, dry, inert atmosphere), many common organotin compounds can be stored for many months. However, it is crucial to monitor for signs of degradation. For environmental samples, butyltins in frozen sediments (-20°C) have been shown to be stable for at least 18 months.[9] Conversely, phenyltins in seawater samples stored in bottles degraded significantly, with losses of ~90% after 540 days.[9]

Q5: Are there any incompatible materials I should avoid for storing organotin compounds?

A: While glass (like Pyrex) and polycarbonate are commonly used, adsorption onto container surfaces can be a concern, especially for long-term storage of dilute solutions.[9][10] It is also critical to avoid storing reactive organotins (e.g., hydrides, halides) in containers with seals or liners that can be attacked by the compound or solvent. For instance, some organic solvents can damage the plastic components of a glovebox.[13] Always consult the manufacturer's data sheet for specific incompatibilities.

Section 2: Troubleshooting Guide for Experimental Work

This section provides a question-and-answer guide to address specific issues that may arise during experimentation.

Problem 1: My reaction yield is consistently low, and I suspect my organotin reagent has degraded. How can I confirm this?

A: Suspected degradation is a common cause of poor reaction outcomes. To confirm this:

  • Visual Inspection: Check for changes in the physical appearance of the reagent (e.g., color change, solidification of a liquid, formation of precipitates). While not definitive, this can be a first indicator.

  • Spectroscopic Analysis: The most reliable method is to analyze a sample of the reagent.

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools. Degradation can lead to new peaks, broadened signals, or the appearance of satellite peaks from tin-isotope coupling.[14] A fresh, authenticated sample should be used as a reference.

    • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[15] GC often requires derivatization of the organotin compound, while HPLC typically does not.[15][16] The appearance of multiple peaks where there should be one indicates the presence of impurities or degradation products.

Problem 2: I observe unexpected side products in my reaction. Could this be related to the stability of my organotin compound?

A: Yes, this is highly likely. The degradation of an organotin reagent can generate new chemical species that participate in unintended side reactions. For example:

  • Dealkylation/Dearylation: A tri-substituted organotin (R₃SnX) might degrade to a di-substituted species (R₂SnX₂).[4] This new compound will have different reactivity and could lead to different products.

  • Disproportionation: Some organotin mixtures can undergo disproportionation, especially under thermal stress (e.g., in a GC injection port), which complicates analysis and can indicate instability in the reaction mixture.[1]

  • Hydrolysis Products: If moisture is present, organotin halides can hydrolyze to form organotin oxides or hydroxides (e.g., tributyltin oxide or triphenyltin hydroxide), which may have different catalytic activities or reactivities.[3]

Careful analysis of your side products by techniques like GC-MS or LC-MS can help identify their structures and trace them back to a plausible degradation pathway of your starting reagent.

Problem 3: My organotin catalyst seems inactive. What could be the cause?

A: Catalyst inactivation is a frequent issue, often stemming from improper storage or handling.

  • Hydrolysis: Many organotin catalysts, such as those used for polyurethane formation or silicone curing, are deactivated by water.[2][7] Ensure all solvents, reagents, and glassware are scrupulously dried.

  • Oxidation: Air exposure can poison the catalyst. Use inert atmosphere techniques for handling and reactions.[6]

  • Inhibitors: The presence of strong Lewis bases or chelating agents in your reaction mixture can bind to the tin center and inhibit its catalytic activity.

To troubleshoot, run a control reaction with a freshly opened or newly purchased bottle of the catalyst under rigorously anhydrous and anaerobic conditions. If this reaction proceeds as expected, it strongly suggests your previous catalyst stock was compromised.

Problem 4: How do I properly handle air- and moisture-sensitive organotin reagents like tributyltin hydride?

A: Reagents like tributyltin hydride (Bu₃SnH) are highly sensitive and require specialized handling techniques to maintain their integrity.[3][6]

  • Use an Inert Atmosphere: All manipulations must be performed under an inert atmosphere of nitrogen or argon using either a Schlenk line or a glovebox .[8][13]

  • Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying (e.g., 140°C for 4 hours) or by flame-drying under vacuum.[6][13][17]

  • Anhydrous Solvents: Solvents must be properly dried and degassed. The "freeze-pump-thaw" method is highly effective for degassing.[13]

  • Syringe/Cannula Transfer: Use gas-tight syringes or a cannula to transfer the liquid reagent from its storage vessel (e.g., a Sure/Seal™ bottle) to the reaction flask.[6][17] Never open the bottle to the air.

Section 3: Protocols and Methodologies

These protocols provide detailed, step-by-step instructions for key procedures.

Protocol 1: General Procedure for Handling and Dispensing Air-Sensitive Organotin Reagents

This protocol describes the transfer of a liquid organotin reagent from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven- or flame-dried reaction flask with a rubber septum

  • Sure/Seal™ bottle of organotin reagent

  • Dry, gas-tight syringe with a clean, dry needle

  • Source of dry inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Glassware: Ensure your reaction flask is assembled, sealed with a septum, and has been dried and cooled under an inert atmosphere. This is achieved by connecting it to the Schlenk line and cycling between vacuum and inert gas at least three times.[8]

  • Pressurize the Reagent Bottle: Carefully insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle to create a slight positive pressure. This prevents air from entering when you withdraw the liquid.

  • Prepare the Syringe: Purge the dry syringe with inert gas by drawing gas from the manifold and expelling it three times.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of reagent into the syringe. Then, pull the needle tip into the headspace above the liquid and draw a small "buffer" of inert gas (~0.2 mL) into the syringe.[17]

  • Transfer to Reaction Flask: Quickly remove the syringe from the reagent bottle and insert it through the septum of the reaction flask. First, inject the inert gas buffer to clear the needle. Then, dispense the liquid reagent into the flask.[17]

  • Clean the Syringe: Immediately after use, quench the residual reagent in the syringe by drawing up a suitable solvent (e.g., hexanes or toluene) and expelling it into a dedicated waste container. Repeat this rinse cycle several times, followed by a final rinse with acetone.[6][17]

Protocol 2: Decontamination of Glassware and Work Surfaces

Organotin compounds are toxic, and residual traces can contaminate future experiments.[5] This protocol describes a method for effective decontamination.

Materials:

  • Contaminated glassware

  • Commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution[18]

  • Appropriate waste containers

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone, toluene) to remove the bulk of the organotin residue.[19] Collect these rinses in a dedicated organotin hazardous waste container.[5]

  • Oxidative Soak: Submerge the rinsed glassware in a bath of commercial bleach. Allow it to soak overnight.[18][19] This process oxidizes the organotin compounds to less harmful and more easily removable tin oxides.[19]

  • Rinse and Final Wash: After soaking, carefully decant the bleach into a separate waste stream. Thoroughly rinse the glassware with deionized water.

  • Standard Cleaning: Proceed with your standard laboratory glassware washing procedure (e.g., washing with a detergent like Alconox, followed by water and acetone rinses).[19]

  • Work Surfaces: Wipe down contaminated work surfaces in the fume hood with a solvent-soaked cloth, followed by a cloth soaked in bleach solution, and finally a water rinse. Dispose of all cleaning materials as hazardous waste.

Section 4: Data Summaries
Table 1: Recommended Storage Conditions for Organotin Compounds
Compound ClassSensitivityRecommended Storage TemperatureAtmosphereKey Considerations
Tetraorganotins (e.g., Tetrabutyltin)LowRoom Temperature or 2-8°CStandardGenerally stable, but store sealed to prevent contamination.[20]
Triorganotins (e.g., Tributyltin chloride)High2-8°C or -20°CStandard or InertHighly toxic. Prone to degradation via light and heat.[5][9]
Diorganotins (e.g., Dibutyltin dichloride)Moderate2-8°CStandardModerately toxic. Used as catalysts and stabilizers.[2][5]
Monoorganotins (e.g., Monobutyltin trichloride)Moderate2-8°CStandardUsed as PVC stabilizers.[2]
Organotin Hydrides (e.g., Tributyltin hydride)Very High2-8°CInert Gas (Mandatory)Extremely sensitive to air and moisture.[3][6]
Table 2: Common Solvents for Organotin Compounds
Compound ExampleWater SolubilityCommon Organic SolventsReference(s)
Tributyltin oxide (TBTO) < 20 ppmMiscible with most organic solvents
Triphenyltin acetate InsolubleEther
Fenbutatin oxide ~0.005 mg/LAcetone, Benzene, Dichloromethane
Organotin Standards N/AMethanol, Acetonitrile, Iso-octane[11][21]
Washing/Rinsing N/AHexanes, Toluene, Acetone[6][19]
Section 5: Visual Guides
Diagram 1: Decision Tree for Troubleshooting Low Reaction Yields

A flowchart to guide researchers when a reaction involving an organotin reagent gives a poor yield.

G cluster_verify Verify Reagent Quality start Low Reaction Yield Observed check_reagent Is the Organotin Reagent Integrity Suspect? start->check_reagent new_reagent Run Control Reaction with Fresh/New Reagent check_reagent->new_reagent Yes other_issue Problem is Elsewhere. Investigate Other Parameters (Conditions, Substrates, etc.) check_reagent->other_issue No analyze_reagent Analyze Reagent Sample (e.g., NMR, GC) check_reagent->analyze_reagent Alternative Path yield_ok Yield Improves? new_reagent->yield_ok degraded Original Reagent is Degraded. Discard and Use New Stock. yield_ok->degraded Yes yield_ok->other_issue No compare_spec Compare to Reference Spectrum or Standard analyze_reagent->compare_spec degradation_confirmed Degradation Confirmed? compare_spec->degradation_confirmed degradation_confirmed->degraded Yes degradation_confirmed->other_issue No

Diagram 2: General Degradation Pathway for Organotin Compounds

A simplified diagram showing the stepwise degradation of organotin compounds in the environment.

G R4Sn Tetraorganotin (R4Sn) (Low Toxicity) R3SnX Triorganotin (R3SnX) (High Toxicity) R4Sn->R3SnX -R R2SnX2 Diorganotin (R2SnX2) (Moderate Toxicity) R3SnX->R2SnX2 -R RSnX3 Monoorganotin (RSnX3) (Lower Toxicity) R2SnX2->RSnX3 -R SnX4 Inorganic Tin (SnX4) (Non-Toxic) RSnX3->SnX4 -R label_degradation Dealkylation / Dearylation (via UV, Microbes, etc.)

References
  • Organo-tin compounds. (2022, June 30).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
  • Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab, University of Notre Dame. [Link]
  • Organotin: Understanding Its Legal Definition and Uses. (n.d.). US Legal Forms. [Link]
  • Storage & Handling Guidelines. (n.d.). Origin Compounds. [Link]
  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.).
  • Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). OI Analytical. [Link]
  • Organotin Compounds. (n.d.). AFIRM Group. [Link]
  • Organotin chemistry. (n.d.). Wikipedia. [Link]
  • Analysis of organotin compounds. (n.d.). ALS Global. [Link]
  • Toxicity and speciation analysis of organotin compounds. (n.d.).
  • Stability and storage problems in organotin speciation in environmental samples. (n.d.). Royal Society of Chemistry Publishing. [Link]
  • storage conditions for organotin c
  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (n.d.).
  • Degradation of organotin compounds in organic and mineral forest soils. (2009, August 7).
  • How should I manage glassware that came in contact with organotin compounds? (2017, September 1). Reddit. [Link]
  • What is maximum days can keep the extract organotin from sediment in frigidaire before analysis? (2016, November 15).
  • Inert Atmosphere. (2022, February 1). YouTube. [Link]
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
  • Organotin Mix (8C) standard solution. (n.d.). Chem-Lab nv. [Link]
  • Organotin Chemistry Experiments. (n.d.). Scribd. [Link]
  • Organotins Reference Materials. (n.d.).

Sources

Technical Support Center: Stabilizing Stannanes During Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with organostannanes. Stannanes are invaluable reagents in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] However, their utility is often challenged by their propensity for decomposition during aqueous workup and chromatographic purification.[3][4]

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the stability and purity of your valuable stannane compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the isolation and purification of organostannane products.

Issue 1: My target stannane is disappearing or streaking during silica gel chromatography.

Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites are the primary culprits for the decomposition of stannanes via protodestannylation, a reaction where a proton source cleaves the carbon-tin bond to form a C-H bond and a tin byproduct.[5][6] This is especially problematic for stannanes with electron-rich or sensitive organic groups.

Solutions:

  • Neutralize the Stationary Phase: The most effective strategy is to deactivate the acidic sites on the silica gel.

    • Triethylamine (Et₃N) Treatment: Prepare a slurry of your silica gel in an eluent containing 1-5% triethylamine.[7][8] Let it stand for a few minutes before packing your column. Run the column using an eluent that also contains a small percentage (e.g., 0.5-1%) of triethylamine to maintain the basic environment. This method is highly effective for a wide range of stannanes.[6]

    • Potassium Carbonate (K₂CO₃) Admixture: For a more robust basic stationary phase, use a mixture of 10% w/w anhydrous potassium carbonate in silica gel.[9][10] This can be prepared by thoroughly mixing the two solids. This method is particularly powerful for removing organotin halide impurities and can often reduce tin contamination to ppm levels.[9]

  • Switch to a Different Stationary Phase:

    • Basic Alumina: Use basic or neutral alumina for chromatography.[6][8] Alumina is generally more basic than silica and can be an excellent alternative, though its separation characteristics differ.

    • Fluorinated Phases: In some specialized cases, fluorinated stationary phases can be used, but these are less common and more expensive.

Issue 2: During an aqueous workup, I'm seeing significant loss of my stannane product.

Root Cause Analysis: While many stannanes are relatively stable to neutral water, the presence of even trace amounts of acid can catalyze hydrolysis (protodestannylation).[1] Furthermore, vigorous shaking during extraction can lead to the formation of emulsions that are difficult to break and can trap your product.

Solutions:

  • Use Buffered or Basic Aqueous Solutions: Avoid acidic washes (e.g., NH₄Cl, dilute HCl) unless your goal is to intentionally remove tin byproducts.[11] Instead, use a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8) for your aqueous washes.

  • Minimize Contact Time: Perform aqueous extractions swiftly and avoid prolonged stirring or shaking.

  • Consider a Non-Aqueous Workup: If your product is particularly sensitive or water-soluble, it may be best to avoid an aqueous workup altogether.[7] After the reaction, you can filter off any solids (e.g., palladium catalyst on Celite) and directly concentrate the reaction mixture before proceeding to a base-treated column chromatography.[9]

Issue 3: My purified stannane is degrading upon storage.

Root Cause Analysis: Decomposition during storage is typically caused by slow oxidation or exposure to light and trace acid on the surface of storage vials. Organotin hydrides are particularly susceptible to air oxidation, forming tin oxides.[3][12]

Solutions:

  • Inert Atmosphere: Store purified stannanes under an inert atmosphere of argon or nitrogen.

  • Solvent Choice: Dissolve the stannane in a dry, peroxide-free, and non-acidic solvent like toluene or hexanes for storage.

  • Cold and Dark Storage: Store vials at low temperatures (e.g., in a freezer at -20 °C) and protect them from light by wrapping them in aluminum foil.

  • Use Neutral Glassware: Ensure storage vials are clean and free of any acidic residue.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for stannane decomposition?

Stannanes primarily decompose through two main pathways: protodestannylation and oxidation.

  • Protodestannylation (Hydrolysis): This is the cleavage of the Sn-C bond by a proton source (H⁺), such as an acid or acidic surface (like silica gel), to yield the corresponding hydrocarbon and a triorganotin cation.[13]

  • Oxidation: This is particularly relevant for organotin hydrides (R₃SnH) and hexaorganoditins (R₃Sn-SnR₃), which can react with atmospheric oxygen to form tin oxides (stannoxanes, (R₃Sn)₂O).[3][12][14]

The diagram below illustrates these key decomposition routes.

G Stannane Organostannane (R-SnR'₃) Hydrocarbon Hydrocarbon (R-H) Stannane->Hydrocarbon Protodestannylation TinCation Tin Byproduct ([R'₃Sn]⁺) Stannane->TinCation Protodestannylation Stannoxane Stannoxane ((R'₃Sn)₂O) Stannane->Stannoxane Oxidation Proton Proton Source (H⁺, e.g., Silica Gel, Acid) Proton->Stannane Oxygen Oxygen (O₂) (Air Exposure) Oxygen->Stannane

Caption: Key decomposition pathways for organostannanes.

Q2: I need to remove organotin byproducts from my reaction. Do the same principles apply?

Yes, but the goal is different. When removing byproducts (e.g., Bu₃SnCl from a Stille reaction), you often want to intentionally induce a transformation to make them easier to separate.

  • Aqueous KF Wash: This is the most common method. Potassium fluoride reacts with trialkyltin halides to form a highly insoluble trialkyltin fluoride (e.g., Bu₃SnF), which precipitates and can be removed by filtration.[15][16] If a precipitate forms at the interface of a biphasic mixture, filtering the entire mixture through a pad of Celite is highly effective.[7][10]

  • Iodine Treatment: If you have unreacted tin hydrides (R₃SnH) or ditins (R₃SnSnR₃), they can be converted to the corresponding tin iodide (R₃SnI) by adding I₂.[15] The tin iodide is then easily removed with a subsequent KF wash.[17]

Q3: How do I choose the best purification strategy for my stannane?

The optimal strategy depends on the stability of your stannane and the nature of the impurities. The workflow below provides a general decision-making guide.

G Start Crude Reaction Mixture Containing Stannane IsSolid Is the desired product a solid? Start->IsSolid IsSensitive Is the stannane known to be acid/air sensitive? IsSolid->IsSensitive No Recrystallize Attempt Recrystallization or Slurrying (e.g., in MTBE) IsSolid->Recrystallize Yes NonAqueous Non-Aqueous Workup: Filter, Concentrate IsSensitive->NonAqueous Yes Aqueous Aqueous Workup: Use NaHCO₃ or Brine IsSensitive->Aqueous No BaseColumn Chromatography on Base-Treated Silica (Et₃N or K₂CO₃) or Alumina Recrystallize->BaseColumn If still impure NonAqueous->BaseColumn Aqueous->BaseColumn

Caption: Decision workflow for stannane purification.

Q4: Can I use reverse-phase chromatography for purifying stannanes?

Generally, this is not recommended for preparative scale. Stannanes are often highly nonpolar and may interact irreversibly with C18 stationary phases. Furthermore, the acidic modifiers (like TFA or formic acid) commonly used in reverse-phase HPLC will rapidly decompose most stannanes. For analytical purposes (LC-MS), specialized methods may be developed, but they require careful buffer selection to maintain a neutral pH.

Data Summary & Protocols

Table 1: Comparison of Purification Techniques for Stannanes
MethodPrincipleBest ForKey Considerations
Base-Treated Silica Chromatography Neutralizes acidic sites, preventing protodestannylation.[6][15]General purification of most stannanes.Requires pre-treatment of silica with Et₃N or K₂CO₃.[9] Eluent should contain a small amount of base.
Alumina Chromatography Uses a naturally basic stationary phase.Acid-sensitive compounds that may interact with amines.Separation selectivity differs from silica. Activity grades of alumina must be considered.[6]
Aqueous KF Wash Precipitates tin halides as insoluble tin fluorides.[16]Removing tin halide byproducts, not purifying a target stannane.Ineffective for removing hexaalkylditin or tin hydrides without prior I₂ treatment.[15]
Recrystallization / Slurrying Exploits differences in solubility between the product and impurities.Purifying solid stannane products from soluble tin residues.[11][17]Requires the target compound to be a crystalline solid.
Vacuum Distillation Separation based on boiling point differences.Thermally stable, non-polar stannanes (e.g., simple aryl- or vinylstannanes).Risk of thermal decomposition for complex or sensitive molecules.[6]
Experimental Protocols
Protocol 1: Purification via Triethylamine-Treated Silica Gel Chromatography

This protocol describes the standard method for purifying stannanes that are sensitive to acidic conditions.

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column. Add it to a beaker and pour in the initial, non-polar eluent (e.g., hexanes) containing 2-5% v/v triethylamine.[7]

  • Column Packing: Gently stir the slurry to release trapped air and then pour it into the chromatography column. Allow the silica to pack under gravity or with gentle pressure.

  • Equilibration: Elute the packed column with at least two column volumes of the running eluent (e.g., 99:1 hexanes:ethyl acetate containing 0.5% triethylamine) to ensure the entire stationary phase is neutralized.

  • Loading and Elution: Dissolve your crude stannane in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the sample as a concentrated solution directly onto the column.

  • Elution: Run the column using your chosen eluent system, ensuring that it consistently contains 0.5-1% triethylamine to maintain basicity. Collect fractions and analyze by TLC or another appropriate method.

Protocol 2: Workup for Removal of Tributyltin Halide Byproducts using KF

This protocol is for removing tin byproducts from a completed reaction, such as a Stille coupling.

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether (Et₂O).[11]

  • Fluoride Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution.[15]

  • Agitation: Stopper the funnel and shake vigorously for 1-2 minutes. A thick white precipitate of tributyltin fluoride (Bu₃SnF) should form, often at the interface.[10][11]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the insoluble Bu₃SnF precipitate.[7][15] Collect the filtrate in a clean separatory funnel.

  • Separation and Final Washes: Separate the organic and aqueous layers from the filtrate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin halides.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
  • NROChemistry. Stille Coupling. [Link]
  • Shandong Look Chemical. An efficient method for removing organotin impurities. [Link]
  • Myers, A. The Stille Reaction. [Link]
  • Mó, O., Yáñez, M., & Elguero, J. (2001). Acidity trends in alpha,beta-unsaturated alkanes, silanes, germanes, and stannanes. Journal of the American Chemical Society, 123(27), 6509-6518. [Link]
  • Wikipedia. Stille reaction. [Link]
  • ResearchGate. Acidity trends in alpha,beta-unsaturated alkanes, silanes, germanes, and stannanes | Request PDF. [Link]
  • ResearchGate. Acidity Trends in α,β-Unsaturated Alkanes, Silanes, Germanes, and Stannanes | Request PDF. [Link]
  • Wikipedia. Organotin chemistry. [Link]
  • Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194-3204. [Link]
  • Rossi, R. A., & Pierini, A. B. (2005).
  • J-Stage. Determination of Organotin Compounds in Environmental Samples. [Link]
  • ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. [Link]
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Chemistry and Applications of Organotin(IV) Complexes. [Link]
  • Cornerstone.
  • Eaborn, C., & Pande, K. C. (1960). Organosilicon compounds. Part XVI. A new route to aryl nitroso-compounds. Journal of the Chemical Society, 1566-1571.
  • Maleczka, R. E., et al. (2003). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 44(34), 6481-6484. [Link]
  • Gelest, Inc.
  • Common Organic Chemistry.
  • ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.)
  • Slideshare. Organotin compound. [Link]
  • YouTube. Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. [Link]
  • Organic Chemistry Portal.
  • The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • PubMed. A new mechanism for metal-catalyzed stannane dehydrocoupling based on alpha-H-elimination in a hafnium hydrostannyl complex. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Reddit. [Organic Chemistry] What would the product/mechanism be for these reactions?. [Link]
  • Organic Chemistry Portal.
  • ResearchGate.
  • YouTube.
  • Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
  • Reddit.
  • YouTube. 9.

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Technical Support Center: Enhancing Reactivity of Electron-Rich Thiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the reactivity of electron-rich thiazoles in cross-coupling reactions. The inherent electron-rich nature of many thiazole substrates, particularly those bearing electron-donating groups like amines, can present unique challenges in popular transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This resource will help you navigate these challenges and optimize your reaction conditions for improved yields and efficiency.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of electron-rich thiazoles in a question-and-answer format. Each solution provides a detailed explanation of the underlying chemical principles and step-by-step protocols to guide your experimental work.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 2-amino-5-bromothiazole and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in Suzuki-Miyaura couplings of electron-rich thiazoles is a frequent issue. The primary reasons often revolve around catalyst deactivation and inefficient oxidative addition. The electron-donating amino group increases the electron density on the thiazole ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst. Additionally, the nitrogen atoms in the thiazole ring and the amino substituent can act as coordinating ligands, potentially leading to catalyst inhibition or the formation of inactive catalyst species.[1]

Here are several strategies to overcome this challenge:

1. Catalyst and Ligand Selection:

The choice of palladium precursor and ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the active catalytic species.[2]

  • Recommended Ligands: Consider using sterically hindered and electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for challenging cross-coupling reactions.[3][4]

  • Palladium Precatalysts: Utilizing preformed palladium(II) precatalysts, such as the G3 or G4 Buchwald precatalysts, can lead to more efficient generation of the active Pd(0) species in situ and are often more stable and easier to handle than Pd(0) sources like Pd(PPh₃)₄.[2]

Troubleshooting Protocol: Catalyst and Ligand Screening

  • Setup: Prepare a parallel reaction screen in small vials under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagents:

    • 2-amino-5-bromothiazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Catalyst Systems to Test (2-5 mol% Pd loading):

    • Pd(OAc)₂ with SPhos (1:2 ratio)

    • Pd₂(dba)₃ with XPhos (1:2 ratio)

    • SPhos Pd G3 Precatalyst

    • XPhos Pd G4 Precatalyst

  • Reaction Conditions: Heat the reactions at a suitable temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

2. Base and Solvent Optimization:

The choice of base and solvent can significantly impact the reaction outcome. A stronger base may be required to facilitate the transmetalation step, but care must be taken to avoid substrate or product degradation.[5][6]

  • Bases: While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for electron-rich systems.[7] The use of aqueous bases can sometimes be beneficial, but in other cases, anhydrous conditions are preferred.

  • Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used. For particularly insoluble substrates, higher boiling point solvents like toluene or CPME may be necessary.[8]

ParameterRecommendation 1Recommendation 2Recommendation 3
Base K₂CO₃ (aqueous solution)Cs₂CO₃ (anhydrous)K₃PO₄ (anhydrous)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMF
Temperature 80-100 °C100-110 °C90-110 °C

Logical Flow for Troubleshooting Suzuki Coupling:

Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting potential catalyst deactivation by the thiazole substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use N-heterocyclic carbene (NHC) ligands for cross-coupling reactions with electron-rich thiazoles?

A1: Yes, NHC ligands can be very effective for cross-coupling reactions, including those with challenging substrates. [2]NHCs are strong σ-donors and can form very stable complexes with palladium, which can be beneficial for promoting oxidative addition and preventing catalyst decomposition. [9]Ligands like IPr or IMes, often delivered as PEPPSI-type precatalysts, are good starting points for screening.

Q2: My reaction is very slow. Should I just increase the temperature?

A2: While increasing the temperature can increase the reaction rate, it can also lead to increased rates of side reactions and decomposition of starting materials, products, or the catalyst. Before resorting to higher temperatures, it is advisable to first screen different catalyst/ligand systems and bases, as these often have a more pronounced and selective effect on the reaction outcome. [10] Q3: I am observing homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A3: Homocoupling of boronic acids (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. [5]* Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a large excess can favor homocoupling.

  • Additives: In some cases, the addition of small amounts of silver salts (e.g., Ag₂O) has been reported to suppress homocoupling, although this should be carefully evaluated for your specific system.

Q4: Are there any strategies to activate the thiazole ring itself to make it more reactive?

A4: Yes, one effective strategy is the N-activation of the thiazole. This involves quaternization of the thiazole nitrogen with an alkylating agent (e.g., methyl iodide or methyl triflate) to form a thiazolium salt. The resulting positive charge on the ring withdraws electron density, making the C-X bond more susceptible to oxidative addition. The activating group can often be removed after the cross-coupling reaction.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. (n.d.). ResearchGate.
  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3644-3653. [Link]
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Crowley, J. D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3911-3924. [Link]
  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3644-3653. [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.
  • Crowley, J. D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Pure and Applied Chemistry, 90(10), 1569-1582. [Link]
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
  • Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. (2023). Journal of the American Chemical Society, 145(3), 1867-1876. [Link]
  • Crowley, J. D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3911-3924. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). Journal of Organic Chemistry, 85(24), 15877-15900. [Link]
  • Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aldehydes with Unactivated Imines | Request PDF. (2025, August 5). ResearchGate.
  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2024, January 12). Reddit.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).
  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit.

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Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: 4-Methyl-2-(tributylstannyl)thiazole vs. 2-bromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiazoles and Cross-Coupling in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for designing molecules with diverse biological activities. Consequently, the efficient and predictable functionalization of the thiazole nucleus is a critical endeavor for researchers in drug development and related fields.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex molecular architectures.[2] Among the plethora of available methods, the Stille and Suzuki-Miyaura couplings are two of the most prominent strategies employed for the derivatization of heteroaromatic systems.[3]

This guide provides an in-depth, objective comparison of the reactivity of two key thiazole building blocks in palladium-catalyzed cross-coupling reactions: 4-methyl-2-(tributylstannyl)thiazole , a nucleophile in Stille couplings, and 2-bromothiazole , an electrophile commonly used in Suzuki couplings and other related transformations. We will delve into the mechanistic underpinnings of their reactivity, compare their performance based on available experimental data, and provide practical guidance for selecting the optimal reagent for a given synthetic challenge.

Mechanistic Overview: Stille vs. Suzuki Coupling

The choice between a Stille and a Suzuki coupling is fundamentally a choice between two distinct mechanistic pathways, each with its own set of advantages and limitations.

The Stille Coupling: A Neutral Pathway with High Functional Group Tolerance

The Stille reaction couples an organotin compound, such as this compound, with an organic halide or pseudohalide. The catalytic cycle, illustrated below, typically proceeds under neutral or nearly neutral conditions. This is a key advantage, as it allows for the coupling of substrates bearing base-sensitive functional groups.[4][5]

Stille_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X catalyst_regen Pd(0)L_n ox_add Oxidative Addition transmetal Transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² pd_complex->r1_pd_r2 R²-SnBu₃ tin_halide X-SnBu₃ transmetal->tin_halide r1_pd_r2->pd0 red_elim Reductive Elimination product R¹-R² r1_pd_r2->product r1x R¹-X (Aryl Halide) stannane R²-SnBu₃ (this compound)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the R¹-X bond of the organic electrophile.

  • Transmetalation: The organic group (R²) is transferred from the organostannane to the palladium center, forming a diorganopalladium(II) complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.

The Suzuki-Miyaura Coupling: A Base-Mediated Pathway with Green Advantages

The Suzuki-Miyaura coupling involves the reaction of an organoboron species, such as an arylboronic acid, with an organic halide, like 2-bromothiazole. A critical distinction from the Stille coupling is the requirement of a base to activate the organoboron reagent.[7]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X catalyst_regen Pd(0)L_n ox_add Oxidative Addition transmetal Transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² pd_complex->r1_pd_r2 [R²-B(OH)₃]⁻ borate_salt [B(OH)₃X]⁻ transmetal->borate_salt r1_pd_r2->pd0 red_elim Reductive Elimination product R¹-R² r1_pd_r2->product r1x R¹-X (2-Bromothiazole) boronic_acid R²-B(OH)₂ (Arylboronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base activates the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation. The byproducts of the Suzuki coupling are generally boron-based salts, which are considered environmentally benign and are often easier to remove during purification than the tin byproducts from Stille reactions.[3]

Performance Comparison: A Head-to-Head Analysis

FeatureThis compound (Stille Coupling)2-Bromothiazole (Suzuki Coupling)
Reagent Stability Generally stable to air and moisture. Can be purified by chromatography.[4]Stable solid, readily handled in air.
Toxicity High toxicity of organotin reagents and byproducts.[5]Low toxicity of boronic acids and their byproducts.[3]
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups due to neutral reaction conditions.[8]Good, but can be limited by the required base, which may be incompatible with sensitive substrates (e.g., esters).[3]
Reaction Conditions Typically anhydrous, neutral conditions. Additives like Cu(I) salts can accelerate the reaction.[9]Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and often a protic co-solvent (e.g., water, ethanol).[10]
Byproduct Removal Can be challenging. Tin byproducts are often difficult to separate from the desired product.[5]Generally straightforward. Boron-based byproducts are often water-soluble and easily removed by aqueous workup.[3]
Substrate Scope Very broad. Less sensitive to the electronic properties of the coupling partner.[6]Very broad, with a vast commercial availability of boronic acids. Reaction success can be influenced by the electronic nature of the boronic acid.
Side Reactions Homocoupling of the organostannane can occur.[4]Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[11]

Experimental Data Insights

Reactivity of this compound in Stille Coupling

The Stille coupling of stannylthiazoles is a robust method for the synthesis of 2-arylthiazoles. The reaction generally proceeds in good to excellent yields with a variety of aryl halides. The use of bulky, electron-rich phosphine ligands can facilitate the coupling of even less reactive aryl chlorides.[12] Additives such as copper(I) iodide (CuI) are often employed to accelerate the transmetalation step, leading to higher yields and shorter reaction times.[12]

Representative Stille Coupling Conditions:

StannaneAryl HalideCatalyst/LigandAdditiveSolventTemp. (°C)Yield (%)
2-(Tributylstannyl)telluropheneAryl IodidePd(PPh₃)₄CuI, CsFDMF-Optimal
Aryl StannaneAryl BromidePd(OAc)₂/Dabco-PEG-400-Good
1-Methyl-2-(tributylstannyl)-1H-pyrroleBiphenyl-4-yl mesylatePd(OAc)₂/XPhosCsFt-BuOH11061

Data for related organostannyl heterocycles are included to illustrate typical conditions and outcomes.[3][12][13]

Reactivity of 2-Bromothiazole in Suzuki-Miyaura Coupling

2-Bromothiazole is a versatile electrophile in Suzuki couplings. However, the electron-deficient nature of the thiazole ring and the potential for the ring nitrogen to coordinate to the palladium catalyst can present challenges.[14] Careful optimization of the catalyst, ligand, and base is often necessary to achieve high yields. Modern bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have proven highly effective in mitigating catalyst deactivation and promoting efficient coupling.[8]

Representative Suzuki Coupling Conditions:

Bromo-heterocycleBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
2-Bromo-2'-arylbenzothiazoleArylboronic acidPd₂(dba)₃ (ligand-free)Na₂CO₃Dioxane/H₂ORefluxup to 99
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O-92
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O-95

Data for structurally similar bromo-heterocycles are provided as illustrative examples.

Decision Workflow: Choosing the Right Reagent

The selection between this compound and 2-bromothiazole should be guided by the specific requirements of the synthesis.

Decision_Tree start Synthetic Goal: Synthesize a 2-Aryl-4-methylthiazole base_sensitivity Are there base-sensitive functional groups in the coupling partners? start->base_sensitivity yes_base Yes base_sensitivity->yes_base Yes no_base No base_sensitivity->no_base No stille_preferred Stille Coupling is preferred with this compound yes_base->stille_preferred suzuki_consider Consider Suzuki Coupling with 2-Bromothiazole no_base->suzuki_consider toxicity_concern Is the toxicity of tin reagents a major concern (e.g., scale-up, green chemistry)? suzuki_consider->toxicity_concern yes_tox Yes toxicity_concern->yes_tox Yes no_tox No toxicity_concern->no_tox No suzuki_preferred Suzuki Coupling is preferred yes_tox->suzuki_preferred stille_alternative Stille Coupling is a strong alternative, especially if protodeboronation is an issue. no_tox->stille_alternative

Caption: Decision workflow for choosing between Stille and Suzuki coupling.

Experimental Protocols

The following are generalized, representative protocols. Optimization for specific substrates is highly recommended.

Protocol 1: Stille Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to precipitate tin salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromothiazole with an Arylboronic Acid

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-bromothiazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir until the 2-bromothiazole is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

Both this compound and 2-bromothiazole are highly effective and versatile reagents for the synthesis of 2-aryl-4-methylthiazoles via palladium-catalyzed cross-coupling reactions. The choice between the Stille and Suzuki-Miyaura pathways is a strategic one, dictated by the specific demands of the synthetic target and the overarching goals of the research program.

The Stille coupling, utilizing the organostannane, offers unparalleled functional group tolerance due to its neutral reaction conditions, making it an indispensable tool for the synthesis of complex, highly functionalized molecules. However, the inherent toxicity of organotin compounds and the challenges associated with their removal from the final product are significant drawbacks, particularly in the context of pharmaceutical development.

Conversely, the Suzuki-Miyaura coupling of 2-bromothiazole is often the preferred method due to the low toxicity of the boronic acid reagents and their byproducts. The vast commercial availability of diverse boronic acids further enhances the appeal of this methodology for rapid library synthesis. The primary limitation lies in the requirement for a base, which can be incompatible with sensitive substrates.

For initial explorations and syntheses where green chemistry principles are paramount, the Suzuki-Miyaura coupling of 2-bromothiazole is the recommended starting point. However, when faced with base-sensitive substrates or challenges with protodeboronation, the Stille coupling with this compound provides a powerful and reliable alternative. As with any cross-coupling reaction, careful optimization of the catalyst, ligand, solvent, and temperature is critical to achieving the desired outcome with high yield and purity.

References

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1285–1290. [Link]
  • Wikipedia. (2023). Stille reaction.
  • Scott, T. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13837–13849. [Link]
  • Williams, D. R., & Shvartsbart, A. (2011). Recent applications of the Stille reaction in natural product synthesis. Organic Syntheses, 88, 197-201. [Link]
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Fürstner, A., & Krause, H. (2001). A versatile protocol for Stille–Migita cross coupling reactions.
  • Maleczka, R. E., & Terrell, L. R. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2(20), 3185–3188. [Link]
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Hoarau, C., et al. (2018). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. The Journal of Organic Chemistry, 83(15), 8049–8060. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • A. F. M. M. Rahman, et al. (2018). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(5), 1751-1765. [Link]
  • BenchChem. (2025). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2321-2328. [Link]
  • Al-Masum, M., & El-Agamey, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2009). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles, 80(2), 1215–1226. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (2017). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
  • ACS Publications. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(8), 2202–2225. [Link]
  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Watson, D. A., et al. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 12(20), 4584-4587. [Link]
  • Wikipedia. (2023). Suzuki reaction.

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A Comparative Guide to Stille and Suzuki Coupling for the Functionalization of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its functionalization is a critical step in the synthesis of novel pharmaceutical agents. Among the most powerful methods for creating carbon-carbon bonds to the thiazole nucleus are the palladium-catalyzed Stille and Suzuki cross-coupling reactions.[3] This guide provides an in-depth, objective comparison of these two indispensable synthetic tools, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., Aryl-SnBu₃)Organoboron (e.g., Aryl-B(OH)₂)
Key Advantages Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[4]Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, and often high yields.[5][6]
Key Disadvantages High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and difficulty in removing tin byproducts.[4]Requires a base which can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid.[7]
Byproducts Toxic organotin compounds.[3]Non-toxic boronic acid derivatives.

Catalytic Cycles and Reaction Mechanisms

The efficacy of both Stille and Suzuki couplings lies in a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The fundamental distinction between the two reactions is found in the nature of the organometallic reagent and the conditions necessary for the crucial transmetalation step.[5][11]

Stille Coupling: This reaction typically proceeds under neutral conditions.[3] The transmetalation step involves the transfer of the organic group from the organostannane to the palladium center.[4][8]

Stille_Coupling pd0 Pd(0)Ln pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition (R¹-X) transmetal Transmetalation Intermediate pdi->transmetal Transmetalation (R²-SnBu₃) pdii R¹-Pd(II)L₂-R² transmetal->pdii - Bu₃SnX pdii->pd0 Reductive Elimination (R¹-R²)

Catalytic cycle of the Stille coupling.

Suzuki Coupling: In contrast, the Suzuki coupling requires a base to activate the organoboron reagent.[5][12] This activation forms a borate complex, which facilitates the transfer of the organic group to the palladium center.[5]

Suzuki_Coupling pd0 Pd(0)Ln pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition (R¹-X) pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation borate [R²B(OH)₃]⁻ borate->pdi Base (e.g., K₂CO₃) pdii->pd0 Reductive Elimination (R¹-R²)

Catalytic cycle of the Suzuki coupling.

Performance Comparison: Experimental Data

While a direct head-to-head comparison for the arylation of a simple halothiazole under identical conditions is not always available, extensive studies on similar heterocyclic systems provide valuable insights.[3][13]

Table 1: Stille Coupling of Halothiazoles with Various Organostannanes

Thiazole SubstrateOrganostannaneCatalyst (mol%)ConditionsYield (%)Reference
2,4-Dibromothiazole derivative2-Pyridyl-SnBu₃Pd G3 CataCXium A (5)Toluene, 110 °C, 12 h65[14]
2,4-Dibromothiazole derivative2-Pyridyl-SnBu₃Pd G3 AmPhos (5)Toluene, 110 °C, 12 h73[14]
3-BromodiazocinePhenyl-SnBu₃Pd(OAc)₂/XPhos (10)Dioxane, 80 °C, 16 h86[13]
3-Bromodiazocine2-Thienyl-SnBu₃Pd(OAc)₂/XPhos (5)Dioxane, 80 °C, 16 h94[13]

Table 2: Suzuki Coupling of Halothiazoles with Various Boronic Acids

Thiazole SubstrateBoronic AcidCatalyst (mol%)ConditionsYield (%)Reference
5-Bromothiazole derivativePhenylboronic acidPd(PPh₃)₄ (5)Toluene/H₂O, K₂CO₃, 80 °C, 6 h95[15][16][17]
2-Bromobenzothiazole4-Methylphenylboronic acidLigand-free Pd(OAc)₂ (2)DMF, K₂CO₃, 120 °C, 12 h99[18]
3-BromodiazocinePhenylboronic acidPd(OAc)₂/XPhos (5)Dioxane/H₂O, K₂CO₃, 80 °C, 16 h95[13]
3-Bromodiazocine2-Thienylboronic acidPd(OAc)₂/XPhos (5)Dioxane/H₂O, K₂CO₃, 80 °C, 16 h66[13]

Field-Proven Insights and Causality

Functional Group Tolerance: The Stille coupling is renowned for its exceptional functional group tolerance.[19][20] The organostannanes are generally stable to air and moisture and do not require basic conditions for activation, making them compatible with a wide array of sensitive functional groups such as esters, amides, and aldehydes.[4][19] In contrast, the requisite base in Suzuki couplings can sometimes lead to side reactions with base-labile groups.[5]

Reagent Stability and Handling: Organostannanes are typically stable and can be easily prepared, isolated, and stored.[4][21] Boronic acids, while generally stable, can be prone to protodeboronation, especially with electron-rich or certain heterocyclic derivatives.[7] However, the development of more stable boronic acid surrogates like MIDA boronates and DABO boronates has significantly mitigated this issue.[22][23][24]

Toxicity and Environmental Impact: This is a major differentiating factor. Organotin compounds are notoriously toxic and their byproducts can be difficult to remove from the final product, which is a significant concern in pharmaceutical development.[4][25] Suzuki coupling, with its use of low-toxicity boron reagents and environmentally benign byproducts, is often considered a "greener" alternative.[6][26]

Substrate Scope and Reactivity: Both reactions have a broad substrate scope.[27][28] However, the Stille coupling can sometimes be more effective for sterically hindered substrates or those containing coordinating heteroatoms that can interfere with the Suzuki catalytic cycle.[13][29] For instance, in the functionalization of diazocines, the Stille coupling provided higher yields with substrates containing aldehydes, esters, and certain heterocycles compared to the Suzuki coupling.[13]

Decision-Making Workflow

Decision_Tree start Start: Functionalize Thiazole toxicity Is low toxicity a critical requirement? start->toxicity functional_groups Are base-sensitive functional groups present? toxicity->functional_groups No suzuki Choose Suzuki Coupling toxicity->suzuki Yes steric_hindrance Is the substrate sterically hindered or has strong coordinating groups? functional_groups->steric_hindrance No stille Choose Stille Coupling functional_groups->stille Yes steric_hindrance->suzuki No steric_hindrance->stille Yes consider_stille Consider Stille Coupling

Decision workflow for choosing between Stille and Suzuki coupling.

Experimental Protocols

The following are generalized experimental protocols. Optimization of the catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.

Representative Stille Coupling Protocol

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halothiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the organostannane (1.1-1.5 eq).[3]

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 h), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture can be treated with an aqueous solution of KF or NH₃·H₂O to precipitate tin byproducts, which are then removed by filtration.[4] The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Representative Suzuki Coupling Protocol

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halothiazole (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a ligand, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).[12]

  • Solvent Addition: Add a deoxygenated solvent system (e.g., a mixture of an organic solvent like dioxane or THF and water).[12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (typically 2.5-24 h), monitoring by TLC or GC-MS.[12]

  • Workup: After cooling, quench the reaction with water or saturated aqueous NH₄Cl and extract with an organic solvent (e.g., EtOAc).[12] The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Conclusion

Both the Stille and Suzuki couplings are exceptionally powerful and versatile methods for the functionalization of thiazoles. The Suzuki coupling is often the first choice due to the low toxicity of the boron-based reagents and byproducts, a significant advantage in pharmaceutical development.[3][6] However, the Stille coupling's superior functional group tolerance and robustness in the face of sterically demanding or coordinating substrates make it an indispensable tool for complex syntheses where the Suzuki coupling may fall short.[13][29] The choice between these two reactions should be made on a case-by-case basis, carefully considering the specific requirements of the substrate and the overall synthetic strategy.

References

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  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(38), 11778–11788. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • Al-Masum, M., & El-Hiti, G. A. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 100(10), 757-763. [Link]
  • Al-Masum, M., & El-Hiti, G. A. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. [Link]
  • Al-Masum, M., & El-Hiti, G. A. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]
  • Al-Masum, M., & El-Hiti, G. A. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1273–1283. [Link]
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023).
  • Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings - ResearchGate. (2025).
  • Palladium-catalysed coupling of thiazole derivatives with aryl halides - ResearchGate. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Ch 23 Stille and Suzuki Coupling - YouTube. (2021).
  • Knights, C. A., & Rychnovsky, S. D. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(17), 2241–2245. [Link]
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (2021).
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series | Request PDF - ResearchGate. (2025).
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2025).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Publishing. (n.d.).
  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - PMC - PubMed Central. (2019).
  • Organotin Reagents in Cross‐Coupling Reactions - OUCI. (2004).
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction - ResearchGate. (n.d.).
  • Organotin Reagents in Cross‐Coupling Reactions - OUCI. (2013).
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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

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A Senior Application Scientist's Guide to Tin-Free Synthesis of 2-Aryl-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-4-methylthiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-inflammatory agents, anticancer drugs, and antitubercular agents.[1][2][3] Historically, the construction of the crucial aryl-thiazole bond often relied on Stille cross-coupling, which employs organotin reagents. However, the inherent toxicity of organotin compounds, coupled with difficulties in removing tin-based byproducts during purification, has driven the scientific community to seek cleaner, more efficient, and safer synthetic alternatives.

This guide provides a comparative analysis of robust, non-tin methodologies for the synthesis of 2-aryl-4-methylthiazoles. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a clear comparison of their respective advantages and limitations to guide researchers in selecting the optimal strategy for their specific drug development needs.

Strategic Approaches to 2-Aryl-4-Methylthiazole Synthesis

The synthesis of the target scaffold can be approached via two primary strategies: 1) forming the thiazole ring with the aryl group already attached to a precursor (e.g., Hantzsch Synthesis), or 2) attaching the aryl group to a pre-formed thiazole ring (e.g., C-H Arylation, Suzuki Coupling). This guide will explore leading tin-free methods within both categories.

G cluster_0 Convergent Strategy (Ring Formation) cluster_1 Post-Functionalization Strategy Hantzsch Hantzsch Synthesis Product 2-Aryl-4-methylthiazole Hantzsch->Product Forms C-S and C=N bonds CH_Arylation Direct C-H Arylation (Pd or Cu-catalyzed) CH_Arylation->Product Forms C-C bond (Atom Economical) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Suzuki->Product Forms C-C bond (Robust & Versatile) Start1 Aryl Thioamide + α-Haloketone Start1->Hantzsch Start2 4-Methylthiazole + Aryl Halide Start2->CH_Arylation Start3 2-Halo-4-methylthiazole + Arylboronic Acid Start3->Suzuki G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(L)₂-X pd0->pd2_halide Oxidative Addition pd2_thiazole Ar-Pd(II)(L)₂-Thiazole pd2_halide->pd2_thiazole C-H Activation (CMD Pathway) pd2_thiazole->pd0 Reductive Elimination product 2-Aryl-4-methylthiazole pd2_thiazole->product reagents1 Aryl Halide (Ar-X) reagents1->pd2_halide reagents2 4-Methylthiazole Base reagents2->pd2_thiazole

Caption: Catalytic cycle for Pd-catalyzed C-H arylation of thiazole.

Experimental Protocol: C2-Arylation of 4-Methylthiazole
  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 4-methylthiazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and NaOtBu (2.0 mmol).

  • Solvent: Add 3 mL of anhydrous 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the 2-aryl-4-methylthiazole product.

Method 2: Copper-Catalyzed Direct C-H Arylation

As a more economical and abundant transition metal, copper offers a compelling alternative to palladium for direct arylation reactions. [4]Copper-catalyzed methods often proceed under ligand-free conditions and can exhibit different regioselectivity compared to palladium systems. [5][6] Mechanistic Rationale: Copper-catalyzed arylations typically favor the most acidic C-H bond and are believed to proceed via a base-promoted C-H metalation. [5]A strong base like lithium tert-butoxide (LiOtBu) deprotonates the thiazole at the C2 position, forming a thiazolyl anion. This species can then undergo a coupling reaction with an aryl iodide, facilitated by a Cu(I) catalyst. [6][7]

Experimental Protocol: Ligand-Free Cu-Catalyzed C2-Arylation
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-methylthiazole (1.0 mmol), the desired aryl iodide (2.0 mmol), CuI (0.1 mmol, 10 mol%), and LiOtBu (2.0 mmol) in a sealed reaction vessel.

  • Solvent: Add 4 mL of anhydrous DMA (dimethylacetamide).

  • Reaction Conditions: Seal the vessel tightly and heat the mixture to 140 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the target compound.

Method 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used tin-free C-C bond-forming reactions. [8]It involves the palladium-catalyzed reaction between an organoboron compound (typically an arylboronic acid) and a halide (in this case, 2-bromo-4-methylthiazole). [9][10] Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the 2-bromo-4-methylthiazole. [8]A crucial step is transmetalation, where the aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid. [9]The cycle concludes with reductive elimination, which forms the product and regenerates the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_halide Thiazole-Pd(II)(L)₂-Br pd0->pd2_halide Oxidative Addition pd2_aryl Thiazole-Pd(II)(L)₂-Ar pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product 2-Aryl-4-methylthiazole pd2_aryl->product reagents1 2-Bromo-4-methylthiazole reagents1->pd2_halide reagents2 Arylboronic Acid [Ar-B(OH)₂] Base reagents2->pd2_aryl

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling of 2-Bromo-4-methylthiazole
  • Starting Material: 2-Bromo-4-methylthiazole can be prepared from 2-amino-4-methylthiazole via a Sandmeyer reaction.

  • Reaction Setup: In a flask, dissolve 2-bromo-4-methylthiazole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) in a mixture of toluene (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 4-8 hours.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Method 4: Modified Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the quintessential method for constructing the thiazole ring itself. [1][11][12]In its classic form, it involves the condensation of an α-haloketone with a thioamide. [13]By using an arylthioamide as a starting material, the 2-aryl substituent is incorporated from the outset, providing a convergent and tin-free route to the final product. Modern modifications focus on greener solvents and catalysts to improve the environmental profile. [14] Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of chloroacetone, followed by cyclization and dehydration to form the aromatic thiazole ring. [12]

Experimental Protocol: One-Pot Hantzsch Synthesis
  • Starting Material: Arylthioamides can be readily prepared from the corresponding aryl nitrile and sodium hydrosulfide or from aryl amides using Lawesson's reagent.

  • Reaction Setup: In a round-bottom flask, dissolve the arylthioamide (10 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add chloroacetone (10 mmol, 1.0 eq.) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate (the hydrohalide salt of the product).

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes out. If not, concentrate the solvent under reduced pressure. Neutralize the crude product with a saturated solution of NaHCO₃ until effervescence ceases.

  • Purification: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Performance Analysis

FeaturePd-Catalyzed C-H ArylationCu-Catalyzed C-H ArylationSuzuki-Miyaura CouplingModified Hantzsch Synthesis
Reaction Type C-C bond formationC-C bond formationC-C bond formationRing formation
Key Reagents 4-Methylthiazole, Aryl halide, Pd catalyst4-Methylthiazole, Aryl halide, Cu catalyst2-Halo-4-methylthiazole, Arylboronic acid, Pd catalystArylthioamide, Chloroacetone
Typical Yields Good to Excellent (60-95%)Moderate to Good (50-85%)Excellent (80-99%)Good to Excellent (70-95%)
Catalyst Cost HighLowHighCatalyst-free or simple acid/base
Pros High atom economy, avoids pre-functionalization of thiazole.Low catalyst cost, often ligand-free.Extremely broad substrate scope, high functional group tolerance, well-understood.Convergent, builds the core scaffold directly, often high-yielding and simple.
Cons Catalyst cost, potential for regioselectivity issues (C2 vs C5).Higher catalyst loading, sometimes harsh conditions (high temp).Requires pre-functionalization of both coupling partners.Requires synthesis of arylthioamide precursor.

Conclusion and Future Outlook

The synthesis of 2-aryl-4-methylthiazoles can now be achieved through a variety of efficient and robust non-tin methodologies.

  • For atom economy and streamlined synthesis , Direct C-H Arylation is the premier choice. Palladium catalysis offers broad scope, while copper catalysis provides a highly cost-effective alternative.

  • For maximum versatility and reliability with complex substrates , the Suzuki-Miyaura Coupling remains the gold standard of cross-coupling, despite requiring additional synthetic steps for precursor preparation.

  • For a direct, convergent, and often high-yielding approach , the classic Hantzsch Synthesis , adapted with modern arylthioamide precursors, is an excellent and powerful strategy.

Emerging techniques, such as visible-light photocatalysis, promise even milder and more sustainable routes in the future, further expanding the synthetic chemist's toolkit. [15][16]The selection of a specific method will ultimately depend on factors such as substrate availability, cost considerations, desired scale, and the specific functional groups present in the target molecule.

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The Ascendancy of Organosilanes: A Safer, Greener Horizon in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Organosilanes versus Organostannanes for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. For decades, palladium-catalyzed cross-coupling reactions have been indispensable tools, with the Stille reaction, utilizing organostannanes, holding a prominent position due to its versatility and functional group tolerance.[1][2] However, the acute toxicity and environmental hazards associated with organotin compounds have cast a long shadow over its application, particularly in the pharmaceutical industry where safety and sustainability are paramount.[3] This guide provides an in-depth comparison of organostannanes and a compelling alternative: organosilanes, in the context of cross-coupling reactions. We will explore the mechanistic underpinnings, comparative performance, and significant safety advantages of organosilanes, positioning them as a superior choice for modern, responsible chemical synthesis.

The Toxicity Dilemma: A Stark Contrast

The primary impetus for seeking alternatives to organostannanes is their significant toxicity. Organotin compounds are known to be potent environmental pollutants and pose considerable health risks.[3] For instance, tributyltin chloride, a common byproduct of Stille couplings, exhibits high acute toxicity with a reported oral LD50 in rats of 129 mg/kg.[4][5] Tetramethyltin is also highly toxic, with an oral LD50 in rats in the range of 195-331 mg/kg, and is known to cause neurological damage.[6][7][8] This inherent toxicity necessitates stringent handling protocols and presents significant challenges in the removal of tin residues from final products, a critical concern in pharmaceutical manufacturing.[1][9]

In stark contrast, organosilanes are characterized by their low to non-toxicity.[10][11] For example, 3-mercaptopropyltrimethoxysilane has an oral LD50 in rats of 2380 mg/kg, and 3-mercaptopropyltriethoxysilane has an LD50 of >2000 mg/kg, demonstrating a significantly lower hazard profile compared to their organotin counterparts.[12] The byproducts of organosilane-based cross-coupling reactions, typically siloxanes, are also generally considered to be environmentally benign and are more easily removed during purification.

Table 1: Comparative Acute Toxicity (Oral LD50, Rat)

CompoundClassOral LD50 (Rat)Reference(s)
Tributyltin chlorideOrganostannane129 mg/kg[4][5]
TetramethyltinOrganostannane195-331 mg/kg[6][7]
Trimethyl(phenyl)silaneOrganosilaneNo data available
TriethoxyphenylsilaneOrganosilaneNo data available
3-MercaptopropyltrimethoxysilaneOrganosilane2380 mg/kg[12]
3-MercaptopropyltriethoxysilaneOrganosilane>2000 mg/kg[12]

Mechanistic Insights: Stille vs. Hiyama Coupling

Both Stille and Hiyama couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, but the nature of the organometallic reagent dictates key differences in the transmetalation step.

The Stille Coupling: A Well-Established Pathway

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide.[1] The catalytic cycle, as depicted below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition Transmetalation R¹-Pd(II)L_n-R² PdII->Transmetalation Transmetalation Product R¹-R² Transmetalation->Product Reductive Elimination X-SnR³_3 X-SnR³_3 R¹-X R¹-X R²-SnR³_3 R²-SnR³_3

Figure 1: Catalytic Cycle of the Stille Coupling.

A key feature of the Stille coupling is that the organostannane is sufficiently reactive to undergo transmetalation without the need for an activating agent.[1]

The Hiyama Coupling: Activation is Key

The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[13] A crucial difference from the Stille reaction is the requirement for an activating agent to facilitate the transmetalation step.[13] The carbon-silicon bond is less polarized and therefore less reactive than the carbon-tin bond. Activation is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate species that is more nucleophilic and readily undergoes transmetalation.[14]

Figure 2: Catalytic Cycle of the Hiyama Coupling.

The necessity of a fluoride activator has historically been a limitation of the Hiyama coupling, as fluoride ions can be basic and may not be compatible with sensitive functional groups or protecting groups.[6] However, significant progress has been made in developing fluoride-free activation methods, which will be discussed later in this guide.

Performance in the Field: A Comparative Analysis

While the toxicity profile clearly favors organosilanes, their performance in cross-coupling reactions is a critical factor for their adoption. A direct, quantitative comparison of the Stille and Hiyama couplings for the synthesis of the same target molecule provides valuable insights.

Table 2: Comparative Performance for the Synthesis of 4-Methoxybiphenyl

ParameterStille Coupling (Representative)Hiyama Coupling (Representative)Reference(s)
Electrophile 4-Bromoanisole4-Bromoanisole[10]
Organometallic Tributyl(phenyl)stannanePhenyltrimethoxysilane[10]
Catalyst PdCl₂(PPh₃)₂PdCl₂[10]
Catalyst Loading 1-2 mol%5 mol%[10]
Activator/Base -TBAF·3H₂O (2 equiv.)[10]
Solvent TolueneToluene[10]
Temperature 100 °C100 °C[10]
Reaction Time 12 h10 h[10]
Yield ~90%95%[10]

This representative comparison illustrates that the Hiyama coupling can achieve comparable, if not superior, yields to the Stille coupling under similar reaction conditions. While the catalyst loading in this specific Hiyama example is slightly higher, ongoing research is focused on developing more active catalyst systems to reduce these loadings.[15]

Advancements in Hiyama Coupling: Overcoming the Fluoride Hurdle

The development of fluoride-free activation methods has been a major focus in advancing the utility of the Hiyama coupling. These methods enhance the reaction's compatibility with a wider range of substrates and functional groups.

  • Base-Mediated Activation: The use of strong bases, such as sodium hydroxide, has been shown to effectively promote the coupling of organo(alkoxy)silanes.[16]

  • Silanolates: The Hiyama-Denmark coupling utilizes pre-formed or in situ-generated silanolates, which are highly reactive and do not require fluoride activation.[17] This approach has significantly broadened the scope of the Hiyama coupling.

  • Lewis Acid Co-catalysis: The addition of Lewis acids can also promote the transmetalation step, allowing for the use of milder bases.[6]

These advancements have made the Hiyama coupling an even more attractive and practical alternative to the Stille reaction.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative experimental protocols for the Stille and Hiyama couplings.

Experimental Protocol 1: Stille Coupling of 4-Bromoanisole with Tributyl(phenyl)stannane

Stille_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A 1. Add 4-bromoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and degassed toluene (5 mL) to a Schlenk flask under argon. B 2. Add tributyl(phenyl)stannane (1.1 mmol) via syringe. A->B C 3. Heat the mixture at 100 °C for 12 hours. B->C D 4. Cool to room temperature, dilute with ethyl acetate, and wash with aqueous KF to remove tin byproducts. C->D E 5. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. D->E

Figure 3: Workflow for a Representative Stille Coupling.

Detailed Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and freshly distilled and degassed toluene (5 mL).

  • Add tributyl(phenyl)stannane (0.41 mL, 1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Experimental Protocol 2: Hiyama Coupling of 4-Bromoanisole with Phenyltrimethoxysilane

Hiyama_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A 1. Add 4-bromoanisole (0.5 mmol), PdCl₂ (4.4 mg, 0.025 mmol), TBAF·3H₂O (315 mg, 1.0 mmol), and toluene (3 mL) to a reaction tube under nitrogen. B 2. Add phenyltrimethoxysilane (1.0 mmol). A->B C 3. Heat the mixture at 100 °C for 10 hours. B->C D 4. Cool to room temperature and evaporate the solvent. C->D E 5. Purify the residue by column chromatography on silica gel. D->E

Figure 4: Workflow for a Representative Hiyama Coupling.

Detailed Methodology:

  • To a reaction tube under a nitrogen atmosphere, add 4-bromoanisole (93.5 mg, 0.5 mmol), palladium(II) chloride (4.4 mg, 0.025 mmol), and tetrabutylammonium fluoride trihydrate (315 mg, 1.0 mmol).

  • Add toluene (3 mL) followed by phenyltrimethoxysilane (0.2 mL, 1.0 mmol).

  • Seal the tube and heat the mixture at 100 °C for 10 hours.[10]

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the desired biaryl product.[10]

Conclusion: A Clear Choice for a Sustainable Future

The evidence presented in this guide unequivocally supports the adoption of organosilanes as a superior alternative to organostannanes in cross-coupling reactions. The significantly lower toxicity of organosilanes and their byproducts addresses the most pressing safety and environmental concerns associated with the Stille reaction.[11] Furthermore, with ongoing advancements in catalyst development and fluoride-free activation protocols, the Hiyama coupling has demonstrated its capability to match and even exceed the performance of the Stille reaction in terms of efficiency and substrate scope.[15][17] For researchers, scientists, and drug development professionals committed to practicing green chemistry and ensuring the highest standards of safety, the transition from organostannanes to organosilanes is not just a viable option, but a necessary step forward in the evolution of modern organic synthesis.

References

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A Comparative Guide to the Reactivity of 2-Stannylthiazole and 4-Stannylthiazole Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole motif is a cornerstone of modern synthetic chemistry, appearing in a multitude of bioactive molecules. The functionalization of the thiazole ring is therefore of paramount importance. Among the various methods to achieve this, the Stille cross-coupling reaction, which utilizes organostannane reagents, offers a robust and versatile approach. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 2-(tributylstannyl)thiazole and 4-(tributylstannyl)thiazole. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Role of Electronic Architecture in Thiazole Reactivity

The inherent electronic properties of the thiazole ring are the primary determinant of the reactivity differences between its stannylated isomers. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This arrangement leads to a non-uniform distribution of electron density across the ring.

The C2 position of the thiazole ring is the most electron-deficient, a consequence of its position between the electronegative nitrogen and sulfur atoms. This electron-poor nature makes the C2 position susceptible to nucleophilic attack and facilitates the transmetalation step in the Stille coupling, which is often the rate-determining step of the catalytic cycle.[1] Conversely, the C4 and C5 positions are comparatively more electron-rich. This fundamental electronic disparity dictates that 2-stannylthiazoles and 4-stannylthiazoles will exhibit distinct behaviors in cross-coupling reactions.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X (Aryl Halide) R-X->R-Pd(II)-X(L2) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (Rate-Determining Step) R'-SnBu3 R'-SnBu3 (Stannylthiazole) R'-SnBu3->R-Pd(II)-R'(L2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'(L2)->R-R' Bu3SnX Bu3SnX Synthesis_Workflow cluster_0 Synthesis of 2-Stannylthiazole cluster_1 Synthesis of 4-Stannylthiazole 2-Bromothiazole 2-Bromothiazole 2-Lithio-thiazole 2-Lithio-thiazole 2-Bromothiazole->2-Lithio-thiazole n-BuLi, THF, -78 °C 2-(Tributylstannyl)thiazole 2-(Tributylstannyl)thiazole 2-Lithio-thiazole->2-(Tributylstannyl)thiazole Bu3SnCl 2,4-Dibromothiazole 2,4-Dibromothiazole 4-Bromothiazole 4-Bromothiazole 2,4-Dibromothiazole->4-Bromothiazole 1. n-BuLi, THF, -78 °C 2. MeOH 4-Lithio-thiazole 4-Lithio-thiazole 4-Bromothiazole->4-Lithio-thiazole n-BuLi, THF, -78 °C 4-(Tributylstannyl)thiazole 4-(Tributylstannyl)thiazole 4-Lithio-thiazole->4-(Tributylstannyl)thiazole Bu3SnCl

Figure 2: General synthetic workflow for 2- and 4-stannylthiazole.

Protocol 1: Synthesis of 2-(Tributylstannyl)thiazole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Stannylation: To the freshly prepared solution of 2-lithiothiazole, add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)thiazole as a colorless oil. [3] Protocol 2: Synthesis of 4-(Tributylstannyl)thiazole

Step A: Synthesis of 4-Bromothiazole [1][2]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous diethyl ether.

  • Selective Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Protonation: Quench the reaction by the slow addition of methanol (2.0 eq).

  • Workup: Allow the reaction to warm to room temperature. Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-bromothiazole.

Step B: Synthesis of 4-(Tributylstannyl)thiazole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Stannylation: To the freshly prepared solution of 4-lithiothiazole, add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Workup and Purification: Follow the workup and purification procedure as described in Protocol 1 to obtain 4-(tributylstannyl)thiazole.

General Protocol for Stille Cross-Coupling of Stannylthiazoles
  • Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst if required (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe, followed by the stannylthiazole (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required duration (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent. Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Conclusion and Recommendations

The choice between 2-stannylthiazole and 4-stannylthiazole in a synthetic campaign should be guided by a clear understanding of their inherent reactivity differences.

  • 2-Stannylthiazole is the more reactive isomer due to the electron-deficient nature of the C2 position, which facilitates the rate-determining transmetalation step in the Stille coupling. This isomer is recommended for couplings where milder conditions are desirable or when working with less reactive coupling partners.

  • 4-Stannylthiazole , being less reactive, may require more forcing conditions to achieve high yields. However, its use is essential when the desired regiochemistry of the final product dictates functionalization at the C4 position.

References

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The Double-Edged Sword: A Guide to Organotin Reagents in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organotin reagents, or stannanes, hold a significant, albeit controversial, position in the synthetic chemist's toolbox. For decades, their unique reactivity profile has enabled the construction of complex molecular architectures that were previously inaccessible.[1] The Stille cross-coupling and Barton-McCombie deoxygenation are landmark reactions that showcase the power of organotin chemistry.[1][2][3] However, their utility is shadowed by significant drawbacks, most notably their inherent toxicity and the challenges associated with removing stoichiometric tin byproducts.[2][4][5][6] This guide provides a comprehensive comparison of the advantages and disadvantages of using organotin reagents, offering field-proven insights, detailed experimental protocols, and a comparative analysis against modern alternatives to help researchers make informed decisions in the laboratory.

Introduction: The Rise of a Powerful Reagent

Since Edward Frankland's discovery of diethyltin diiodide in 1849, the field of organotin chemistry has expanded dramatically.[4] The advent of Grignard reagents provided a straightforward method for creating stable tin-carbon bonds, paving the way for their use in a vast array of organic transformations.[4] Organostannanes are typically tetravalent tin compounds (R₄Sn) that are remarkably stable to air and moisture, a stark contrast to many other highly reactive organometallic reagents.[2][5][7] This stability, combined with their predictable reactivity, has made them invaluable for intricate, multi-step syntheses where functional group tolerance is paramount.

Part 1: The Power of Tin - Key Advantages in Complex Synthesis

The utility of organotin reagents is most prominently displayed in two classes of reactions: palladium-catalyzed cross-coupling and radical-mediated transformations.

The Stille Cross-Coupling: A Robust C-C Bond Forming Tool

The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis.[2][7][8] Its primary advantage lies in its exceptional functional group tolerance. The reaction conditions are mild and compatible with a wide array of sensitive functionalities, including esters, amides, ketones, aldehydes, and even free hydroxyl and amino groups.[2][7][9] This allows for the late-stage coupling of complex fragments, a critical strategy in the synthesis of pharmaceuticals and natural products.

The reliability of the Stille coupling stems from its well-understood catalytic cycle, which proceeds through oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2->pd2_trans Transmetalation xsn X-SnR₃ (Tin Byproduct) pd2->xsn pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x R¹-X (Organic Halide) r2sn R²-SnR₃ (Organostannane) Stille_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification Phase setup 1. Add Reactants (Ar-X, Pd(0), Solvent) add_tin 2. Add Organostannane (R-SnBu₃) setup->add_tin heat 3. Heat & Monitor (TLC / LC-MS) add_tin->heat dilute 4. Dilute with Organic Solvent heat->dilute Reaction Complete kf_wash 5. Wash with 1M KF (aq) (Vigorous Shaking) dilute->kf_wash filter 6. Filter through Celite (Removes Bu₃SnF ppt.) kf_wash->filter wash_dry 7. Wash with Brine & Dry (Na₂SO₄) filter->wash_dry concentrate 8. Concentrate in vacuo wash_dry->concentrate chromatography 9. Flash Chromatography concentrate->chromatography product Pure Product chromatography->product

Sources

A Comparative Guide to the Toxicity Profiles of Organotin and Organoboron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Organometalloids

In the vast landscape of chemical compounds, organotins and organoborons represent two classes of organometalloids with remarkably divergent applications and, consequently, starkly different toxicological profiles. Organotins, particularly tributyltin (TBT) and triphenyltin (TPT), have been widely used as potent biocides in antifouling paints for ship hulls, as agricultural fungicides, and as plastic stabilizers.[1][2] Their efficacy, however, is matched by their significant environmental persistence and broad-spectrum toxicity.[2][3]

Conversely, organoboron compounds, especially boronic acids and their derivatives, have emerged as indispensable tools in organic synthesis and medicinal chemistry.[4][5] Their unique chemical properties have led to the development of targeted therapeutics, including the proteasome inhibitor bortezomib for multiple myeloma, and have positioned them as promising candidates for a range of other diseases.[6][7][8] This guide provides a detailed, evidence-based comparison of the toxicity profiles of these two compound classes, offering insights into their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their assessment.

Mechanisms of Toxicity: Broad Disruption vs. Targeted Inhibition

The fundamental difference in the toxicity of organotins and organoborons lies in their molecular mechanisms of action. Organotins tend to be non-specific and disrupt fundamental cellular processes, while the biological activity of many organoborons is based on more targeted interactions.

Organotin Compounds: Multi-Target Cellular Sabotage

The toxicity of organotins like TBT and TPT is multifaceted, impacting numerous critical cellular pathways:

  • Mitochondrial Dysfunction: A primary mechanism of organotin toxicity is the potent inhibition of mitochondrial ATP synthase.[9] This disruption of cellular energy production leads to a cascade of downstream adverse effects, culminating in cell death.

  • Endocrine Disruption: Organotins are potent endocrine-disrupting chemicals (EDCs).[10] They can interfere with the synthesis and metabolism of steroid hormones and act as agonists for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[9][11] This disruption is famously observed in marine gastropods, where TBT induces "imposex," the imposition of male sexual characteristics on females, leading to sterility.[11][12] In mammals, they have been shown to cause reproductive and developmental harm.[2][13]

  • Neurotoxicity: Organotins can cross the blood-brain barrier and exert significant neurotoxic effects, including the induction of intracellular Ca²⁺ elevation, glutamate excitotoxicity, and neuronal damage, which can lead to behavioral abnormalities.[9][14]

  • Immunotoxicity: TBT has been linked to immunosuppression, further highlighting its broad-ranging detrimental effects on biological systems.[2]

Caption: Mechanism of Organotin Toxicity.

Organoboron Compounds: From Broad Utility to Specific Targeting

While some simple organoborons like phenylboronic acid (PBA) exhibit dose-dependent cytotoxicity, the field has evolved to create highly specific and therapeutically valuable molecules.[15][16]

  • Enzyme Inhibition: The utility of many organoboron drugs stems from the unique ability of the boron atom to form stable, reversible covalent bonds with the active sites of specific enzymes.[7]

  • Proteasome Inhibition (Bortezomib): The anticancer drug bortezomib is a prime example. Its boronic acid moiety is crucial for its potent and selective inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[7][17] This inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cell death in rapidly dividing cancer cells.[17][18]

  • Lower General Toxicity: Phenylboronic acid has been noted for its low cytotoxicity in certain contexts, and its derivatives are being explored for targeted cancer therapies due to their ability to selectively bind to sialic acid residues overexpressed on cancer cells.[19] This targeted approach contrasts sharply with the indiscriminate toxicity of organotins.

Caption: Mechanism of Bortezomib Action.

Comparative Toxicity Profile: A Quantitative Look

The difference in toxicity between organotins and organoborons becomes evident when examining quantitative data from in vivo and in vitro studies.

In Vivo Acute Toxicity (LD50)

The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity. Lower LD50 values indicate higher toxicity. Data consistently shows that representative organotins are significantly more toxic than organoborons.

Compound Class Species Route LD50 Value (mg/kg) Reference(s)
Tributyltin Oxide (TBTO)OrganotinRatOral55 - 87[20]
Tributyltin (TBT) compoundsOrganotinRatOral94 - 234[21]
Triphenyltin (TPT)OrganotinRatOral190[22]
Phenylboronic Acid (PBA)OrganoboronMouseOral> 500 (estimated)[15]
BortezomibOrganoboronMouseIV~ 3.3[23]

Note on Bortezomib: While its LD50 is low, it is a potent, targeted chemotherapeutic agent administered in controlled clinical settings, not an environmental contaminant. Its toxicity is harnessed for a therapeutic effect.

In Vitro Cytotoxicity (IC50 / LC50)

In vitro cytotoxicity assays measure the concentration of a substance required to inhibit cellular processes or cause cell death by 50%. Organotins typically exhibit cytotoxicity at much lower concentrations (nanomolar to low micromolar range) than organoborons.

Compound Class Cell Line Endpoint IC50 / LC50 Value Reference(s)
Tributyltin Chloride (TBTCl)OrganotinGilthead seabream embryosLethality (24h)28.3 µg/L (~0.087 µM)[24]
Triphenyltin Chloride (TPhTCl)OrganotinGilthead seabream embryosLethality (24h)34.2 µg/L (~0.089 µM)[24]
Triphenyltin (TPT)OrganotinHuman breast cancer (MCF-7)Cytotoxicity (48h)~250 nM (0.25 µM)[25]
BortezomibOrganoboronNK lymphoma cellsCytotoxicity6 - 23 nM (0.006 - 0.023 µM)[18]
Phenylboronic Acid (PBA)OrganoboronMouse squamous carcinoma (SCCVII)Cytotoxicity4.5 mg/ml (~36,900 µM)[15]

Note on Bortezomib: Its high potency (low nM IC50) reflects its designed function as a highly effective anticancer agent against specific cell types.[18][26]

Experimental Protocols for Toxicity Assessment

To ensure the scientific rigor of toxicity comparisons, standardized and validated protocols are essential. Below are detailed methodologies for two key assays used to evaluate cytotoxicity and genotoxicity.

Caption: General Workflow for Toxicity Assessment.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[27] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[28][29]

Causality Behind Choices:

  • 96-well plate: Allows for high-throughput screening of multiple concentrations and replicates.

  • Serum-free media during incubation with MTT: Serum can contain dehydrogenases that may reduce MTT, leading to artificially high viability readings.

  • Solubilization step: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO) to be quantified spectrophotometrically.[29]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Exposure: Prepare serial dilutions of the test compounds (organotin and organoboron). Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[28] Following the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[30]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the media containing MTT from each well without disturbing the cells or formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[28]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[30]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage (single-strand breaks, double-strand breaks, and alkali-labile sites) in individual cells.[31][32] Damaged DNA fragments migrate away from the nucleus during electrophoresis, creating a "comet" shape.[33]

Causality Behind Choices:

  • Low-melting point agarose: Used to encapsulate the cells in a gel matrix on a microscope slide without causing heat-induced damage.

  • Lysis solution: Contains high salt and detergents to break down the cell and nuclear membranes, exposing the DNA.

  • Alkaline electrophoresis buffer (pH > 13): This unwinds the DNA, allowing single-strand breaks and alkali-labile sites to be detected, which are more frequent than double-strand breaks and thus increase the sensitivity of the assay.[32]

Step-by-Step Methodology:

  • Cell Preparation: After exposing cells to the test compounds for the desired time, harvest them and resuspend in ice-cold PBS to obtain a single-cell suspension.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting point agarose (~37°C) and quickly pipette the mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.

  • Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cellular proteins and membranes, leaving behind the DNA "nucleoid."

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes. The negatively charged DNA will migrate towards the anode. Damaged, smaller fragments will move faster and further, forming the comet tail.

  • Neutralization and Staining: After electrophoresis, gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the tail moment (tail length × percentage of DNA in the tail).

Conclusion: A Clear Divergence in Safety Profiles

The evidence overwhelmingly indicates that organotin compounds like TBT and TPT possess a significantly more hazardous toxicity profile than the organoboron compounds currently prominent in research and development. Organotins are broad-spectrum toxicants that disrupt fundamental cellular processes, leading to severe endocrine, neurological, and immunological effects at low concentrations. Their environmental persistence further exacerbates these risks.

In contrast, while basic organoborons can be toxic at high doses, the class has yielded highly specific, therapeutically valuable molecules like bortezomib. The ability to design organoboron compounds that interact with specific biological targets allows for the development of potent drugs with manageable, on-target toxicities. For researchers and drug developers, this distinction is critical. While extreme caution and containment are necessary when handling organotins, the safety profile of many advanced organoboron compounds is far more favorable, underpinning their growing importance in modern medicine.

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A Senior Application Scientist's Guide to Cross-Coupling of Sulfur Heterocycles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the functionalization of sulfur-containing heterocycles is a critical step in the synthesis of a vast array of pharmacologically active agents and advanced materials. These five- and six-membered rings, such as thiophene, thiazole, and benzothiazole, are privileged scaffolds in medicinal chemistry. However, their propensity to coordinate with and poison transition metal catalysts presents a significant and persistent challenge in synthetic chemistry.

This guide provides an in-depth, head-to-head comparison of the most prevalent palladium-catalyzed cross-coupling methodologies for the C-C and C-N bond formation on sulfur heterocycles. We will move beyond a simple recitation of methods to provide a nuanced analysis grounded in mechanistic understanding and field-proven insights, enabling you to make informed decisions for your specific synthetic challenges.

The Challenge: The Dual Role of Sulfur

The lone pairs on the sulfur atom in heterocycles like thiophene and thiazole are a double-edged sword. While they contribute to the aromaticity and unique electronic properties of the ring, they are also notorious for their strong coordination to palladium catalysts. This coordination can lead to catalyst deactivation, often observed as the formation of inactive palladium black, resulting in sluggish reactions and diminished yields. Overcoming this inherent challenge is the primary consideration when selecting a cross-coupling strategy.

Core Methodologies: A Comparative Overview

We will dissect four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: The reaction of an organoboron reagent with an organic halide.

  • Stille Coupling: The reaction of an organotin reagent with an organic halide.

  • Buchwald-Hartwig Amination: The formation of a C-N bond between an amine and an organic halide.

  • Direct C-H Arylation: The coupling of a C-H bond of the heterocycle directly with an organic halide.

Each of these methods offers a unique set of advantages and disadvantages when applied to sulfur heterocycles. The choice of method is dictated by factors such as substrate scope, functional group tolerance, toxicity of reagents, and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the low toxicity, stability, and commercial availability of organoboron reagents.[1]

Mechanistic Considerations for Sulfur Heterocycles: The catalytic cycle proceeds through the standard steps of oxidative addition, transmetalation, and reductive elimination. For sulfur heterocycles, the key challenges are potential catalyst inhibition by the sulfur atom and the stability of the heteroarylboronic acid, which can be prone to protodeboronation under basic reaction conditions.[2] The choice of a suitable base and a ligand that promotes rapid reductive elimination is crucial to outcompete catalyst deactivation.

Performance Data:

HeterocycleCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~76[3]
2-Bromothiophene4-Anilineboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O96[4]
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh (selective at C5-Br)[5]

Advantages:

  • Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic, a significant advantage in pharmaceutical synthesis.[1]

  • Reagent Availability: A vast library of boronic acids is commercially available.

  • Green Chemistry: Often can be performed in aqueous or micellar media, enhancing the environmental profile of the synthesis.[4]

Disadvantages:

  • Protodeboronation: Heteroarylboronic acids can be unstable, leading to competitive cleavage of the C-B bond.

  • Base Sensitivity: The requisite base can be incompatible with sensitive functional groups on the substrate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry reaction vessel B Backfill with N₂ or Ar A->B C Add Heteroaryl Halide, Boronic Acid, Base B->C D Add Pd Catalyst & Ligand C->D E Add degassed solvent D->E F Heat to specified temperature E->F G Monitor by TLC/GC-MS F->G H Aqueous Workup G->H I Extraction with organic solvent H->I J Column Chromatography I->J

Caption: General workflow for a Suzuki coupling reaction.

Stille Coupling

The Stille coupling utilizes organostannanes as the nucleophilic partner. A key advantage is the high functional group tolerance of organostannanes, which are generally inert to moisture and air.[6][7][8]

Mechanistic Considerations for Sulfur Heterocycles: Similar to the Suzuki coupling, the Stille reaction follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-limiting step. Additives like Cu(I) salts can accelerate this step. The main drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[6][7] For sulfur heterocycles, the Stille coupling can be more robust than the Suzuki coupling, especially when dealing with substrates that are sensitive to basic conditions or when protodeboronation is a significant side reaction.[9]

Performance Data:

HeterocycleCoupling PartnerCatalyst/LigandAdditiveSolventYield (%)Reference
2-(Tributylstannyl)thiazole4-BromotoluenePd(OAc)₂/XPhosCsFDioxane92[9]
Diazocine-stannane2-BromothiophenePd(OAc)₂/XPhosCsFDioxane90[9]
Enol triflateOrganostannanePd(dppf)Cl₂CuI, LiClDMF87[6]

Advantages:

  • High Functional Group Tolerance: Organostannanes are compatible with a wide range of functional groups.[6][8]

  • Neutral Conditions: The reaction is typically run under neutral or nearly neutral conditions, avoiding issues with base-sensitive substrates.

  • Stability of Reagents: Organostannanes are generally stable to air and moisture.[6][8]

Disadvantages:

  • Toxicity: Organotin reagents and byproducts are highly toxic.[6][7][8]

  • Purification Challenges: Removal of tin byproducts can be difficult and often requires specific workup procedures, such as treatment with aqueous KF or column chromatography on basic alumina.[6]

  • Atom Economy: The non-transferred alkyl groups on the tin reagent are waste.

Catalytic Cycle: Stille Coupling

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex R²-SnR₃ byproduct X-SnR₃ pd_complex->byproduct transmetalation_complex->pd0 R¹-R² ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination Decision_Tree start Start: Functionalizing a Sulfur Heterocycle q1 Is the goal C-N bond formation? start->q1 q2 Are organotin reagents (toxicity, purification) a major concern? q1->q2 No (C-C bond) buchwald Buchwald-Hartwig Amination q1->buchwald Yes q3 Is the heterocycle pre-functionalized (e.g., halogenated)? q2->q3 Yes stille Stille Coupling q2->stille No suzuki Suzuki-Miyaura Coupling q3->suzuki Yes ch_arylation Direct C-H Arylation q3->ch_arylation No q4 Are base-sensitive functional groups present? q4->suzuki No Proceed with Suzuki q4->stille Yes suzuki->q4

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Methyl-2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety and environmental stewardship in the laboratory. The handling and disposal of highly toxic reagents like 4-Methyl-2-(tributylstannyl)thiazole, a member of the hazardous organotin family, demand more than a checklist—they require a comprehensive understanding of the risks and a meticulously executed plan. This guide provides an in-depth, actionable framework for researchers, scientists, and drug development professionals to manage this compound's lifecycle responsibly, from initial handling to final disposal, ensuring the safety of personnel and the integrity of our environment.

Organotin compounds, particularly tributyltin (TBT) derivatives, are notorious for their severe toxicity to both humans and aquatic ecosystems.[1][2] They can affect the immune, endocrine, and central nervous systems and are potent skin and eye irritants.[2][3] Furthermore, their persistence and ability to bioaccumulate in the environment necessitate that their disposal is not merely a suggestion but a regulatory and ethical mandate.[2][4]

Part 1: Hazard Profile and Regulatory Framework

Before any handling or disposal protocol is enacted, a thorough understanding of the compound's specific hazards and the governing regulations is essential. This knowledge forms the bedrock of a safe and compliant laboratory environment.

1.1. Inherent Hazards of this compound

This compound is classified as hazardous under multiple categories. Its toxicity is not trivial; it is acute and can cause long-term damage.[1][5] The primary routes of exposure are inhalation, dermal contact, and ingestion.[3][6]

Hazard ClassificationCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][5]Danger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1][5]Warning
Skin IrritationCategory 2H315: Causes skin irritation.[1]Warning
Eye IrritationCategory 2H319: Causes serious eye irritation.[1]Warning
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure.[1][7]Danger
Hazardous to the Aquatic EnvironmentAcute 1H400: Very toxic to aquatic life.[7]Warning
Hazardous to the Aquatic EnvironmentLong-term 1H410: Very toxic to aquatic life with long lasting effects.[1]Warning

1.2. The Regulatory Imperative: EPA and RCRA Compliance

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[8][9] All waste containing this compound must be classified and managed as hazardous waste in compliance with federal, state, and local regulations.[10][11]

Part 2: Operational Plan for Waste Management

A systematic approach to waste management is critical. This involves strict adherence to personal protective equipment (PPE) standards, followed by a clear, logical workflow for waste segregation and containment.

2.1. Mandatory Safety and Handling Protocols

All work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is non-negotiable:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[12]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, are required. Inspect gloves before use and wash them before removal. Dispose of gloves immediately upon suspected contamination.[6][12]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.[6][12]

General laboratory hygiene is paramount. Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][10] Always wash hands thoroughly with soap and water after handling organotin compounds, even after wearing gloves.[6][13]

2.2. Waste Segregation and Disposal Workflow

The cardinal rule for organotin waste is strict segregation . Never mix organotin waste with other chemical or general laboratory waste streams.[13] This prevents cross-contamination and ensures the waste is routed to the correct, specialized disposal facility. The following diagram illustrates the decision-making process for proper segregation at the point of generation.

G cluster_0 Waste Characterization cluster_1 Waste Containers start Waste Generation Point (e.g., Reaction Quench, Used Consumable) is_liquid Liquid or Solid? start->is_liquid is_sharp Contaminated Sharps? (Needles, Cannulas) is_liquid->is_sharp Solid (Gloves, Wipes, Silica) liquid_waste LIQUID ORGANOTIN HAZARDOUS WASTE (Sealed, Labeled Container) is_liquid->liquid_waste Liquid (Solvents, Reaction Mixtures) solid_waste SOLID ORGANOTIN HAZARDOUS WASTE (Sealed, Labeled Container) is_sharp->solid_waste No sharps_waste ORGANOTIN SHARPS WASTE (Puncture-Proof Container) is_sharp->sharps_waste Yes

Caption: Waste Segregation Pathway for this compound.

2.3. Step-by-Step Waste Collection Protocol

  • Container Preparation: Select chemically resistant, leak-proof containers for liquid and solid waste.[13][12] Ensure they have secure, tight-fitting lids.

  • Labeling: Before adding any waste, clearly label the container with "Hazardous Waste: Organotin Compounds" and the specific chemical name, "this compound".[13][12]

  • Liquid Waste Collection: Collect all contaminated liquids, including reaction residues and solvent rinses, directly into the designated liquid waste container.[12]

  • Solid Waste Collection: Place all contaminated solid materials, such as gloves, pipette tips, bench paper, and contaminated silica gel, into the designated solid waste container.[13]

  • Sharps Disposal: Dispose of any contaminated needles or cannulas in a designated, puncture-proof sharps container that is also labeled for organotin waste.[14]

  • Secure Storage: Keep all waste containers securely sealed when not in use.[13] Store them in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, pending pickup.[12]

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][15]

Part 3: Decontamination and Spill Management

Proper decontamination of labware is essential for safety and preventing cross-contamination of future experiments. Prompt and correct spill response is equally critical.

3.1. Protocol for Glassware Decontamination

Organotin compounds can be degraded into less toxic inorganic tin oxides through oxidation. This is the principle behind effective glassware decontamination.

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue. Collect this rinsate as liquid organotin hazardous waste.[16]

  • Oxidative Soak: Immerse the rinsed glassware completely in a freshly prepared oxidizing solution. Common and effective options include:

    • Option A: Commercial bleach (sodium hypochlorite solution).[16]

    • Option B: A 20% nitric acid bath.[16]

  • Soaking Duration: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete degradation of the organotin species.[16]

  • Waste Disposal of Soaking Solution: Carefully decant the oxidizing solution into a designated hazardous waste container. Do not pour it down the drain. This solution is now contaminated and must be disposed of as hazardous waste.[12]

  • Final Cleaning: After the soak, the glassware can be washed using standard laboratory detergents (e.g., Alconox), rinsed thoroughly with water, and dried.[16]

3.2. Emergency Spill Response

In the event of a small spill contained within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm the fume hood is operating correctly.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[1]

  • Collect Waste: Carefully scoop the absorbed material and place it into your sealed solid organotin hazardous waste container.[12]

  • Decontaminate Surface: Wipe the spill area with a cloth soaked in a bleach solution, followed by a water rinse. Dispose of the contaminated cloth in the solid hazardous waste container.

  • For larger spills, evacuate the area immediately and contact your institution's emergency response team.

By implementing these comprehensive procedures, you build a resilient system of safety that protects you, your colleagues, and the wider community. Trust in these protocols is built upon the scientific principles of hazard mitigation and regulatory compliance, ensuring that your vital research does not come at the cost of environmental or personal health.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.[Link]
  • ORGANOTIN COMPOUNDS.Centers for Disease Control and Prevention (CDC).[Link]
  • EPA Hazardous Waste Management. (2024).
  • Code of practice: management of tetrabutyltin.Government of Canada.[Link]
  • Organotin Waste Materials Chemical Control Order 1989.NSW Environment Protection Authority.[Link]
  • What Regulations Govern Hazardous Waste Management?Chemistry For Everyone.[Link]
  • How should I manage glassware that came in contact with organotin compounds? (2017). Reddit.[Link]
  • TRIBUTYLTIN (TBT).Oregon Department of Human Services.[Link]
  • Steps in Complying with Regulations for Hazardous Waste.US Environmental Protection Agency (EPA).[Link]
  • Learn the Basics of Hazardous Waste.US Environmental Protection Agency (EPA).[Link]
  • TRIBUTYLTIN OXIDE FOR SYNTHESIS - Safety D
  • This compound | 251635-59-3.INDOFINE Chemical Company.[Link]
  • How do you get rid of organotin waste... (2013).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022). ACS Chemical Health & Safety.[Link]

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A Senior Application Scientist's Guide to Handling 4-Methyl-2-(tributylstannyl)thiazole: A Protocol for Enhanced Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 4-Methyl-2-(tributylstannyl)thiazole. As a member of the highly toxic organotin family, this compound demands rigorous adherence to safety procedures to mitigate risks to personnel and the environment. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for its safe utilization, from initial handling to final disposal.

Hazard Profile Analysis: Understanding the Intrinsic Risks

This compound is an organostannane compound. The toxicity of organotins is a direct consequence of the covalent bond between tin and carbon atoms. Tributyltin (TBT) derivatives, in particular, are known for their significant biological activity and associated hazards. They can exert severe effects on the central nervous and immune systems and are corrosive or irritating to the skin and eyes.[1][2] Understanding this toxicological profile is the causal basis for the stringent engineering controls and personal protective equipment (PPE) mandated in this guide.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the dangers associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects
Data synthesized from Guidechem.[3]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary barrier against chemical exposure. A multi-layered approach is non-negotiable when handling organotin compounds. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, Solution Prep)Tightly fitting chemical splash goggles.[4]Double-gloving with chemically impermeable gloves (e.g., Nitrile, Neoprene).[2][4]Flame-retardant lab coat, long pants, closed-toe shoes.[1][4]Required if vapors or aerosols may be generated; use a NIOSH-approved respirator.[2][4]
Reaction Work-up Chemical splash goggles and a full-face shield (8-inch minimum).[5]Double-gloving with chemically impermeable gloves.Flame-retardant lab coat.Work must be conducted within a certified chemical fume hood.[1]
Spill Cleanup Chemical splash goggles and a full-face shield.[2]Heavy-duty, chemical-resistant gloves.[2]Chemical-resistant apron or suit over a lab coat.[2]NIOSH-approved respirator or a Self-Contained Breathing Apparatus (SCBA) for large spills.[2]
Waste Disposal Chemical splash goggles.[2]Chemically impermeable gloves.[2]Lab coat.[2]Not generally required if handling sealed containers.[2]

Causality Behind PPE Choices:

  • Eye and Face Protection: The compound causes serious eye irritation.[3] Goggles are essential to prevent splashes from reaching the eyes. A face shield is added during procedures with a higher risk of splashing to protect the entire face.[5][6]

  • Hand Protection: Dermal contact is harmful, and the compound is a skin irritant.[3] Double-gloving provides an additional layer of security against tears or rapid permeation. Impermeable materials like nitrile or neoprene are specified for their resistance to organic compounds.[4]

  • Body Protection: A lab coat protects skin and personal clothing from minor spills and contamination.[7] Long pants and closed-toe shoes are fundamental laboratory practice to minimize exposed skin.[8]

  • Respiratory Protection: Organotins can be toxic if inhaled.[2] All work must be performed in a chemical fume hood to contain vapors at the source.[1][7] A respirator becomes necessary if the primary engineering control (the fume hood) is compromised or insufficient, such as during a large spill.[2]

Operational Plan: Safe Handling Workflow

A systematic, pre-planned approach to handling is crucial. Never work with organotin reagents alone.[1]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Clear the designated work area within the fume hood of all unnecessary equipment and materials.[1]

    • Assemble all necessary glassware, ensuring it is flame-dried and cooled under an inert atmosphere if anhydrous conditions are required.[1]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Transfer (Anhydrous Technique):

    • Organotin reagents are often stored in Sure/Seal™ bottles.[1]

    • Place the reagent bottle in the fume hood.

    • To maintain an inert atmosphere, pierce the bottle's septum with a needle connected to a Schlenk line supplying an inert gas (e.g., Argon or Nitrogen).[1]

    • Using a clean, dry syringe and a long needle, purge the syringe with the inert gas from the headspace of the reagent bottle.[1]

    • Slowly draw the required volume of this compound into the syringe.

    • Transfer the reagent to the reaction flask.

  • Post-Transfer:

    • Immediately rinse the syringe and needle with a suitable dry solvent (e.g., toluene or hexanes) directly into a designated organotin liquid waste container.[1]

    • Remove the inert gas needle from the reagent bottle, cover the puncture hole with tape, replace the cap, and seal with Parafilm®.[1]

    • Thoroughly decontaminate all work surfaces.[2]

    • Doff PPE in the correct order to avoid cross-contamination and dispose of contaminated items as hazardous waste.[2]

    • Wash hands and any exposed skin thoroughly with soap and water.[2][6]

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Operation Phase prep1 Verify Fume Hood & Emergency Equipment prep2 Designate & Clear Work Area prep1->prep2 prep3 Assemble & Dry Glassware prep2->prep3 exec1 Don Full PPE prep3->exec1 exec2 Transfer Chemical (Inert Atmosphere) exec1->exec2 exec3 Rinse Syringe/Needle into Waste exec2->exec3 post1 Secure Reagent Bottle exec3->post1 post2 Decontaminate Surfaces post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Logistical Plan: Decontamination and Waste Disposal

Improper disposal of organotin waste poses a severe threat to aquatic ecosystems.[3] A dedicated and clearly labeled waste stream is mandatory.

Waste Segregation and Collection:

  • Primary Mandate: All waste containing this compound must be collected in designated, sealed, and clearly labeled hazardous waste containers.[4]

  • Labeling: Containers must be labeled "Hazardous Waste: Organotin Compounds".[4]

  • Container Types:

    • Liquid Waste: For reaction residues and solvent rinses.

    • Solid Waste: For contaminated consumables like gloves, pipette tips, bench paper, and silica gel.[2]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area until collection by institutional Environmental Health & Safety (EHS) personnel.[4]

Glassware Decontamination Protocol:

  • Initial Rinse: Perform a primary rinse of the contaminated glassware with a suitable organic solvent (e.g., hexanes or toluene). This rinseate is hazardous and must be collected in the designated liquid organotin waste container.[1]

  • Chemical Decontamination: Submerge the rinsed glassware in a decontamination solution within a fume hood. Options include a 10% bleach solution or a dilute nitric acid bath. Allow to soak for several hours.

  • Disposal of Decontamination Solution: Carefully decant the decontamination solution into a designated hazardous waste container.[4]

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[4]

  • Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly, and allow to air dry.[4]

G cluster_waste_type start Waste Generated liquid Liquid Waste (reagents, solvents) start->liquid solid Solid Waste (gloves, tips) start->solid glass Contaminated Glassware start->glass container_liquid Collect in Labeled 'Liquid Organotin Waste' Container liquid->container_liquid container_solid Collect in Labeled 'Solid Organotin Waste' Container solid->container_solid decon_process Decontamination Protocol glass->decon_process storage Store in Secure Secondary Containment container_liquid->storage container_solid->storage decon_process->storage

Caption: Decision workflow for organotin waste segregation and disposal.

Emergency Response Protocol

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area in a safety shower or with copious amounts of water for a minimum of 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor for treatment advice.[3][9]

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's EHS emergency line. Prevent entry to the area.

References

  • Standard Operating Procedures - Del Valle Lab. Boston University. Available at: https://www.bu.edu/ehs/files/2017/01/Organotin-Reagents-SOP.pdf
  • Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals. Benchchem. Available at: https://www.benchchem.
  • ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention (CDC).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. Benchchem. Available at: https://www.benchchem.
  • This compound - Safety Data Sheet. ChemicalBook. Available at: https://www.chemicalbook.com/ProductMSDSDetailCB8817479_EN.htm
  • This compound 251635-59-3 wiki. Guidechem. Available at: https://www.guidechem.com/wiki/4-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE-cas-251635-59-3.html
  • This compound | 251635-59-3. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8817479.htm
  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate. Available at: https://www.researchgate.
  • 4-Methylthiazole SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: https://www.fishersci.com/sdsitems/SDS_24503.pdf
  • Organotin Compounds. AFIRM Group. Available at: https://www.afirm-group.com/wp-content/uploads/2022/10/AFIRM_CHEM_Organotin-Compounds_EN_202210.pdf
  • SAFETY DATA SHEET - 2-Mercapto-5-methyl-1,3,4-thiadiazole. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/188573
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Thiabendazole. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/sigma/t8904
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/emergency-response/personal-protective-equipment
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: https://hscchemistry.org/safe-laboratory-practices-handling-and-disposing-of-organic-substances/
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: https://www.csub.edu/chemistry/organic/manual/topic1.pdf
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK55878/
  • Working with Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK55861/

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.